Bisphenol A diglycidyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVJGUPQDGYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4, Array | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8332 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-99-8 | |
| Record name | Bisphenol A diglycidyl ether homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6024624 | |
| Record name | Bisphenol A diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999), Liquid; NKRA, Monohydrate: White solid; mp = 40 deg C; [Merck Index] Yellowish-brown odorless liquid; [ICSC] Clear or pale yellow viscous liquid; mp = 8-12 deg C; [NTP] Liquid; mp = 40 deg C; [Aldrich MSDS], Solid, ODOURLESS YELLOWISH BROWN VISCOUS LIQUID., Odorless yellowish brown liquid. | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8332 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisphenol A diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1336 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/365 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
Decomposes (NTP, 1992), decomposes | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8332 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/365 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
greater than 200 °F (NTP, 1992), 250 °F, 175 °F (Open cup), 79 °C o.c., >200 °F | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8332 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bisphenol A diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1336 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/365 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992) | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8332 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, Sp Gr: 1.16, Relative density (water = 1): 1.17, 1.16 | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8332 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/365 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
Relative vapor density (air = 1): 11.7 | |
| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000011 [mmHg] | |
| Record name | Bisphenol A diglycidyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1336 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Sticky | |
CAS No. |
1675-54-3, 25085-99-8 | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8332 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bisphenol A diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1675-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol A diglycidyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Araldite B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisphenol A diglycidyl ether | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bisphenol A diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XRM1NX4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/365 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
46 to 54 °F (NTP, 1992), 8-12 °C, 43 °C, 46-54 °F | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8332 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BISPHENOL A DIGLYCIDYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/331 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIPHENYLOL PROPANE DIGLYCIDYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0151 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIGLYCIDYL ETHER OF BISPHENOL A | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/365 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diglycidyl ether (BADGE), a key monomer in the production of epoxy resins, is a compound of significant interest across various scientific disciplines.[1][2] Its utility in polymer science is well-established, forming the backbone of numerous coatings, adhesives, and composite materials.[3] Beyond its industrial applications, BADGE has garnered attention in toxicology and drug development due to its interactions with biological systems, notably as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] This guide provides a comprehensive overview of the chemical properties of BADGE, detailed experimental protocols for its characterization, and an exploration of its reactivity and biological interactions.
Core Chemical Properties
BADGE is a viscous, colorless to pale straw-colored liquid at room temperature.[1][2] Its chemical structure consists of a central bisphenol A moiety linked to two glycidyl (B131873) ether groups.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane | [5] |
| Synonyms | BADGE, DGEBA, 2,2-Bis(4-glycidyloxyphenyl)propane | [5] |
| CAS Number | 1675-54-3 | [5] |
| Molecular Formula | C₂₁H₂₄O₄ | [5] |
| Molecular Weight | 340.41 g/mol | [4] |
| Appearance | Colorless to light amber viscous liquid | [6] |
| Melting Point | 8-12 °C | [5] |
| Boiling Point | Decomposes | [3] |
| Density | 1.16 g/mL at 25 °C | [7] |
| Solubility | Insoluble in water; Soluble in DMSO (up to 30 mg/ml), Ethanol (up to 15 mg/ml), chloroform, and methanol. | [6] |
| Epoxide Equivalent Weight (EEW) | 172-176 g/eq | [7] |
Spectral Data
Spectroscopic techniques are crucial for the identification and characterization of BADGE.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of BADGE.[5][8][9][10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups in BADGE, such as the oxirane ring (epoxy group) which shows a peak around 910 cm⁻¹.[12][13][14]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : The aromatic rings in the bisphenol A core give rise to characteristic absorption in the UV region, which can be used for quantification.[5]
Reactivity and Chemical Behavior
The reactivity of BADGE is primarily dictated by the two terminal epoxy rings. These rings are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is fundamental to both its polymerization to form epoxy resins and its interactions with biological molecules.[2]
Hydrolysis
In aqueous environments, BADGE undergoes hydrolysis, where the epoxy rings are opened to form diol functionalities.[1][15] This process can occur in a stepwise manner, first forming BADGE·H₂O and subsequently BADGE·2H₂O.[1] The rate of hydrolysis is dependent on factors such as pH and temperature.[1][6]
Caption: Stepwise hydrolysis of this compound (BADGE) in an aqueous environment.
Curing Reactions with Amines
The formation of epoxy resins from BADGE monomers involves a curing process with a hardener, most commonly a polyamine.[2][3] The nucleophilic amine groups attack the carbon atoms of the epoxy ring, leading to a ring-opening addition reaction. This process creates a highly cross-linked, thermosetting polymer network.[3][16] The reaction proceeds through both primary and secondary amine additions to the epoxy groups.[16]
Biological Interactions: The PPARγ Signaling Pathway
BADGE has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation.[4][17][18] Interestingly, BADGE has been reported to exhibit both agonistic and antagonistic effects on PPARγ, depending on the cellular context.[19]
Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[17]
Caption: Simplified overview of the PPARγ signaling pathway and the interaction of BADGE.
Experimental Protocols
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a BADGE sample.
Workflow:
Caption: General workflow for the determination of BADGE purity by HPLC.
Methodology:
-
Standard and Sample Preparation : Prepare a stock solution of a BADGE standard of known purity in acetonitrile (B52724). Create a series of dilutions to generate a calibration curve. Prepare the sample to be analyzed by accurately weighing and dissolving it in acetonitrile to a known concentration.[4][20]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is typically used.[4][20]
-
Mobile Phase : A gradient elution with water and acetonitrile is common. For example, a gradient from 50% to 100% acetonitrile.[4]
-
Flow Rate : A typical flow rate is 1.0-1.5 mL/min.[4]
-
Column Temperature : Maintain a constant temperature, for example, 30 °C.[4]
-
Injection Volume : 10-20 µL.[4]
-
-
Detection :
-
Fluorescence Detector : Excitation at ~275 nm and emission at ~305 nm.[4]
-
UV-Vis Detector : Monitor at the wavelength of maximum absorbance for BADGE.
-
-
Data Analysis : Integrate the peak area corresponding to BADGE in the chromatograms of both the standard solutions and the sample. Construct a calibration curve from the standard data and determine the concentration and purity of the sample.[21]
Determination of Epoxy Equivalent Weight (EEW)
This protocol is based on the principles outlined in ASTM D1652.[19][22][23][24]
Methodology:
-
Reagents :
-
Tetraethylammonium (B1195904) bromide (TEABr) solution in acetic acid.[25]
-
Standardized 0.1 N perchloric acid in acetic acid.[25]
-
Crystal violet indicator.
-
Chloroform or other suitable solvent.[25]
-
-
Procedure :
-
Accurately weigh a sample of BADGE into a flask.
-
Dissolve the sample in the chosen solvent.
-
Add the TEABr solution. The tetraethylammonium bromide reacts with perchloric acid to generate hydrogen bromide in situ.[25]
-
Add a few drops of crystal violet indicator.
-
Titrate the solution with the standardized perchloric acid solution. The endpoint is indicated by a color change from violet to green.
-
-
Calculation : The epoxy equivalent weight is calculated using the following formula: EEW (g/eq) = (Weight of sample in g × 1000) / (Volume of HClO₄ in mL × Normality of HClO₄)
Measurement of Viscosity
The viscosity of BADGE is a critical parameter for its application in resins.
Methodology:
-
Instrumentation : A rotational viscometer (e.g., Brookfield type) or a cone and plate viscometer is suitable for this measurement.[26][27][28][29]
-
Procedure :
-
Ensure the instrument is calibrated and the temperature of the sample is controlled, typically at 25 °C.[26]
-
Select the appropriate spindle and rotational speed for the expected viscosity range.
-
Place the BADGE sample in the viscometer.
-
Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[28]
-
Experimental Workflow for Studying BADGE's Effect on PPARγ Signaling
This workflow provides a general framework for investigating the interaction of BADGE with the PPARγ signaling pathway in a cell-based assay.
Caption: A general experimental workflow to investigate the effects of BADGE on the PPARγ signaling pathway.
Methodology:
-
Cell Culture : Culture a suitable cell line that expresses PPARγ, such as 3T3-L1 preadipocytes or a human hepatoma cell line like HepG2.
-
Treatment : Treat the cells with varying concentrations of BADGE for different time periods. Include appropriate controls (vehicle control, positive control agonist like rosiglitazone, and antagonist like GW9662).
-
Reporter Gene Assay : Transfect cells with a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. Measure luciferase activity after treatment to quantify PPARγ transcriptional activity.
-
Gene Expression Analysis : Isolate RNA from treated cells and perform quantitative real-time PCR (qPCR) to measure the expression levels of known PPARγ target genes (e.g., FABP4, LPL).
-
Protein Analysis : Perform Western blotting to analyze the protein levels of PPARγ and other key proteins in the signaling pathway.
Conclusion
This compound is a molecule with a dual identity. It is an indispensable component in the polymer industry and a compound of increasing interest in the fields of toxicology and pharmacology. A thorough understanding of its chemical properties, reactivity, and biological interactions is crucial for its safe and effective use in various applications. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound.
References
- 1. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. molnar-institute.com [molnar-institute.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. This compound RESIN(1675-54-3) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. davidpublisher.com [davidpublisher.com]
- 15. newfoodmagazine.com [newfoodmagazine.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epoxy value - Wikipedia [en.wikipedia.org]
- 20. library.dphen1.com [library.dphen1.com]
- 21. HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. scribd.com [scribd.com]
- 24. ASTM D1652-11R19 - Standard Test Method for Epoxy Content of Epoxy Resins [en-standard.eu]
- 25. hiranuma.com [hiranuma.com]
- 26. lr-test.com [lr-test.com]
- 27. google.com [google.com]
- 28. epotek.com [epotek.com]
- 29. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
An In-depth Technical Guide to the Synthesis of Bisphenol A Diglycidyl Ether (BADGE) from Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Bisphenol A diglycidyl ether (BADGE), a critical monomer in the production of epoxy resins and a compound of interest in various research fields. This document details the core synthesis methodologies, including reaction mechanisms, experimental protocols, purification techniques, and characterization methods. All quantitative data is summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
This compound (BADGE) is a liquid epoxy resin synthesized from the reaction of bisphenol A (BPA) and epichlorohydrin (B41342) (ECH).[1] Its versatility and the robust properties of the resulting cured epoxy resins have led to its widespread use in coatings, adhesives, composites, and electronics.[2] For researchers, particularly in materials science and drug development, a thorough understanding of BADGE synthesis is crucial for developing novel materials and understanding its potential biological interactions. This guide offers a detailed exploration of its synthesis, tailored for a scientific audience.
Reaction Mechanism and Synthesis Pathway
The synthesis of BADGE from bisphenol A and epichlorohydrin is a two-step process: a coupling reaction followed by a dehydrochlorination reaction.[3] The overall reaction is typically carried out in the presence of a base, most commonly sodium hydroxide (B78521) (NaOH).[4]
The reaction mechanism proceeds as follows:
-
Deprotonation of Bisphenol A: The phenolic hydroxyl groups of bisphenol A are deprotonated by the base (e.g., NaOH) to form the bisphenoxide anion. This anion is a potent nucleophile.
-
Nucleophilic Attack (Coupling): The bisphenoxide anion attacks the terminal carbon of the epoxide ring of epichlorohydrin in a nucleophilic substitution reaction. This results in the opening of the epoxide ring and the formation of a chlorohydrin intermediate.
-
Dehydrochlorination: A second equivalent of the base removes a proton from the newly formed hydroxyl group and facilitates the elimination of a chloride ion, leading to the formation of the glycidyl (B131873) ether group (epoxide ring reformation). This step is an intramolecular Williamson ether synthesis.
This process occurs at both ends of the bisphenol A molecule to yield this compound.
Caption: General synthesis pathway of BADGE from Bisphenol A and Epichlorohydrin.
Experimental Protocols
Several methodologies exist for the synthesis of BADGE, with variations in catalysts, solvents, and reaction conditions. Below are detailed protocols for two common methods.
Standard Synthesis using Sodium Hydroxide
This method is a widely used laboratory-scale procedure for the synthesis of BADGE.
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve Bisphenol A in an excess of epichlorohydrin and toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 75°C) with constant stirring.
-
Prepare a solution of sodium hydroxide in deionized water (e.g., 30% w/w).
-
Slowly add the sodium hydroxide solution to the reaction mixture over a period of time, maintaining the reaction temperature.
-
After the addition is complete, continue stirring the mixture at the reaction temperature for a specified duration (e.g., 170 minutes).[4]
-
Upon completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with toluene and deionized water to remove unreacted starting materials and salts.
-
Separate the organic layer and remove the solvent under reduced pressure to obtain the crude BADGE product.
Synthesis using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) can enhance the reaction rate and yield by facilitating the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs.[5] Tetrabutylammonium (B224687) bromide (TBAB) is a commonly used phase-transfer catalyst for this synthesis.[6]
Materials:
-
Bisphenol A (BPA)
-
Epichlorohydrin (ECH)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Deionized Water
Procedure:
-
Dissolve Bisphenol A and a catalytic amount of tetrabutylammonium bromide in dichloromethane in a reaction vessel.
-
Add an excess of epichlorohydrin to the mixture.
-
Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).
-
Add the sodium hydroxide solution to the reaction mixture with vigorous stirring at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC).
-
Separate the organic layer and wash it with deionized water to remove the catalyst and any remaining base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
Caption: A generalized experimental workflow for the synthesis and purification of BADGE.
Data Presentation: Influence of Reaction Parameters on Yield
The yield of BADGE is significantly influenced by various reaction parameters. The following table summarizes the effect of these parameters based on available data.
| Parameter | Condition | BADGE Yield (%) | Reference |
| Molar Ratio (ECH:BPA) | 10:1 | 80.1 | [4] |
| Varies | The yield tends to increase and then decrease with an increasing molar ratio. | [4] | |
| NaOH Concentration | 30% (w/w) | 80.1 | [4] |
| Varies | The yield shows a trend of initially increasing and then decreasing with a higher mass fraction of NaOH. | [4] | |
| Reaction Temperature | 75 °C | 80.1 | [4] |
| Varies | The yield generally decreases with an increase in reaction temperature. | [4] | |
| Reaction Time | 170 min | 80.1 | [4] |
| Varies | The yield tends to first increase and then decrease with longer reaction times. | [4] |
Purification of this compound
Crude BADGE often contains unreacted starting materials, by-products, and oligomers. Purification is essential to obtain a product with high purity. Crystallization is a common and effective method for purifying BADGE.[7]
Recrystallization Protocol
Solvent System: A mixture of a solvent in which BADGE is highly soluble (e.g., acetone) and a solvent in which it is less soluble (e.g., methanol) is effective.[7]
Procedure:
-
Dissolve the crude BADGE in a minimal amount of hot methanol (B129727). If a liquid resin separates upon cooling to room temperature, add a small amount of acetone (B3395972) to redissolve it.[7]
-
Once a clear solution is obtained, cool the solution slowly to a reduced temperature (e.g., -20°C).[7]
-
To induce crystallization, you can add pre-chilled methanol to the solution.[7]
-
Allow the crystals to form over a period of time.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum. The expected product is a white, free-flowing crystalline solid with a sharp melting point.[7]
Characterization of this compound
The structure and purity of the synthesized BADGE can be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the synthesized product.
Key Characteristic Peaks:
-
~3432 cm⁻¹: A broad peak corresponding to the O-H stretching vibration, which may be present in small amounts due to residual starting material or hydrolysis.[2]
-
~3050 cm⁻¹: C-H stretching of the terminal oxirane group.[8]
-
~2965 cm⁻¹: Asymmetric C-H stretching of the methyl groups.
-
~1608 cm⁻¹ and ~1509 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1245 cm⁻¹: Asymmetric C-O-C stretching of the ether linkages.
-
~1035 cm⁻¹: Symmetric C-O-C stretching.
-
~915 cm⁻¹: Characteristic peak of the oxirane ring C-O deformation. The disappearance or significant reduction of the broad -OH peak from bisphenol A and the presence of this peak confirms the formation of the glycidyl ether.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity and purity of BADGE.
¹H NMR (CDCl₃, δ ppm):
-
~1.63 (s, 6H): -C(CH₃)₂-
-
~2.75 (dd, 2H) & ~2.90 (dd, 2H): -CH₂- of the oxirane ring
-
~3.35 (m, 2H): -CH- of the oxirane ring
-
~3.95 (dd, 2H) & ~4.18 (dd, 2H): -O-CH₂-
-
~6.85 (d, 4H): Aromatic protons ortho to the ether linkage
-
~7.12 (d, 4H): Aromatic protons meta to the ether linkage
¹³C NMR (CDCl₃, δ ppm):
-
~31.0: -C(CH₃)₂
-
~41.8: -C(CH₃)₂
-
~44.8: -CH₂- of the oxirane ring
-
~50.3: -CH- of the oxirane ring
-
~68.8: -O-CH₂-
-
~114.1: Aromatic CH ortho to the ether linkage
-
~127.9: Aromatic CH meta to the ether linkage
-
~143.2: Aromatic quaternary carbon attached to the isopropylidene group
-
~156.2: Aromatic quaternary carbon attached to the ether linkage
References
- 1. researchgate.net [researchgate.net]
- 2. CN111960948B - Synthesis process of tetrabutylammonium bromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. US3142688A - Method for purifying diglycidyl ether of bisphenol a - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Curing Chemistry of DGEBA: An In-depth Technical Guide to its Mechanism of Action in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Diglycidyl ether of bisphenol A (DGEBA) is the foundational monomeric building block for a vast array of epoxy resin systems, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1] This technical guide provides a comprehensive exploration of the mechanism of action of DGEBA in epoxy resins, with a focus on the curing chemistry that governs the final properties of the thermoset material. We delve into the core reactions with common hardeners, present quantitative data on material performance, detail key experimental protocols for characterization, and provide visual representations of the underlying chemical pathways.
The Heart of the Reaction: The Epoxide Ring Opening
The remarkable versatility of DGEBA-based epoxy resins stems from the reactivity of the terminal epoxide (or oxirane) rings. These three-membered rings are highly strained and susceptible to nucleophilic attack, which leads to ring-opening and the formation of a highly cross-linked, three-dimensional network.[2] This process, known as curing or cross-linking, transforms the low-molecular-weight liquid resin into a rigid solid with desirable engineering properties. The choice of curing agent, or hardener, dictates the specific reaction pathway and profoundly influences the performance of the final cured product.
Curing Mechanisms: Amines and Anhydrides
The two most prevalent classes of curing agents for DGEBA are amines and anhydrides. Each class engages in a distinct set of chemical reactions with the epoxy groups, resulting in networks with unique characteristics.
Amine Curing: A Step-Growth Polymerization
Amine hardeners are categorized as primary, secondary, or tertiary amines. Primary and secondary amines are the most common for curing DGEBA. The curing process with a primary amine proceeds in a two-step addition reaction:
-
Primary Amine Addition: The active hydrogen on the primary amine attacks the terminal carbon of the epoxide ring, leading to the formation of a secondary amine and a hydroxyl group.[3]
-
Secondary Amine Addition: The newly formed secondary amine, also possessing an active hydrogen, can then react with another epoxide group, creating a tertiary amine and another hydroxyl group. This step continues the propagation of the polymer network.[3]
The hydroxyl groups generated during this process can also participate in further reactions, particularly at elevated temperatures, leading to etherification and an even denser cross-linked structure.[4] Aromatic amines, due to their rigid structure, generally impart higher thermal stability and chemical resistance to the cured resin compared to their aliphatic counterparts.[5][6]
Anhydride (B1165640) Curing: A More Complex Pathway
The curing of DGEBA with anhydrides is a more intricate process that typically requires a catalyst, often a tertiary amine or an imidazole (B134444) derivative, to initiate the reaction.[7][8] The mechanism involves several steps:
-
Initiation: The tertiary amine catalyst attacks the anhydride ring, opening it to form a reactive carboxylate anion.
-
Esterification: The carboxylate anion then attacks an epoxide group, leading to the formation of an ester linkage and an alkoxide anion.
-
Propagation: The alkoxide anion can then react with another anhydride molecule, regenerating the carboxylate anion and continuing the polymerization chain. Alternatively, the hydroxyl groups present on the DGEBA backbone can react with the anhydride to form a monoester, which then reacts with an epoxy group.[7]
This chain-growth mechanism results in a polyester-based network. Anhydride-cured epoxies are known for their excellent thermal and electrical properties.[9]
Quantitative Performance Data
The choice of hardener and the curing conditions significantly impact the thermomechanical properties of the resulting epoxy thermoset. The following tables summarize typical quantitative data for DGEBA-based epoxy resins cured with various amine and anhydride hardeners.
Table 1: Mechanical Properties of DGEBA Epoxy Resins with Different Amine Hardeners
| Hardener | Hardener/Resin Ratio (phr) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) |
| Triethylenetetramine (TETA) | 10 | 45 | 80 | 15 |
| Triethylenetetramine (TETA) | 13 (Stoichiometric) | 60 | 105 | 18 |
| Triethylenetetramine (TETA) | 15 | 65 | 115 | 20 |
| Diaminodiphenylmethane (DDM) | 24 | 70 | 120 | 22 |
| Diaminodiphenylmethane (DDM) | 27 (Stoichiometric) | 85 | 140 | 25 |
| Diaminodiphenylmethane (DDM) | 30 | 90 | 150 | 28 |
Data compiled from various sources.[5][10][11] Note: phr = parts per hundred parts of resin.
Table 2: Thermal Properties of DGEBA Epoxy Resins with Different Hardeners
| Hardener | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td5%) (°C) in N2 | Char Yield at 800°C (%) in N2 |
| DGEBA/MNA | - | 350 | 15 |
| DGEBA/MNA with 2% Silica | - | 360 | 20 |
| DGEBA/P0 | 109.5 | 340.1 | - |
| D/E-P2.0 | 119.8 | 360.1 | - |
| DGEBA/BPA | - | - | 3.6 |
| DGEBA/ODOPN | - | - | 19.3 |
Data compiled from various sources.[9][12][13] MNA = Methyl Nadic Anhydride, BPA = Bisphenol A, ODOPN = a phosphorus-containing flame retardant curing agent.
Key Experimental Protocols for Characterization
The curing process and the final properties of DGEBA-based epoxy resins are typically investigated using a suite of analytical techniques.
Differential Scanning Calorimetry (DSC)
DSC is a powerful tool for studying the curing kinetics and determining the glass transition temperature (Tg) of the cured resin.
-
Methodology: A small, precisely weighed sample (typically 5-10 mg) of the uncured resin-hardener mixture is placed in an aluminum pan.[14] The sample is then heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[15][16] The heat flow to or from the sample is measured as a function of temperature. The exothermic peak in the heat flow curve corresponds to the curing reaction, and the area under the peak is proportional to the total heat of reaction. For Tg determination, a cured sample is subjected to a heat-cool-heat cycle, and the Tg is identified as the inflection point in the heat capacity step during the second heating scan.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to monitor the chemical changes occurring during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.
-
Methodology: A thin film of the reacting mixture is cast onto a suitable substrate (e.g., a KBr pellet or a silicon wafer).[17] The sample is then placed in the FTIR spectrometer, and spectra are collected at regular intervals as the curing proceeds. The disappearance of the epoxide peak (around 915 cm-1) and the changes in the amine or anhydride peaks are monitored to determine the extent of the reaction.[17][18] Attenuated Total Reflectance (ATR)-FTIR is often used for in-situ monitoring of the curing process.[19]
Rheometry
Rheometry is employed to measure the changes in the viscoelastic properties of the resin system as it transitions from a liquid to a solid during curing. This technique is particularly useful for determining the gel time.
-
Methodology: A small amount of the uncured resin-hardener mixture is placed between two parallel plates of a rheometer.[20][21] The plates are maintained at a constant temperature, and a small oscillatory shear is applied to the sample. The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are measured as a function of time. The gel point is often identified as the crossover point where G' equals G''.[22] Disposable plates are recommended for ease of cleanup after the sample has cured.[23]
Conclusion
The mechanism of action of DGEBA in epoxy resins is a fascinating interplay of chemistry and material science. The ring-opening reaction of the epoxide group, driven by carefully selected hardeners, allows for the creation of a diverse range of thermosetting polymers with tailored properties. By understanding the fundamental curing mechanisms with amines and anhydrides, and by utilizing advanced analytical techniques to quantify the resulting material performance, researchers and scientists can continue to innovate and expand the applications of these remarkable materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eudoxuspress.com [eudoxuspress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. Thermal and Fire Behavior of a Bio-Based Epoxy/Silica Hybrid Cured with Methyl Nadic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 16. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin [mdpi.com]
- 18. atlantis-press.com [atlantis-press.com]
- 19. Fourier transform infrared spectroscopy as a tool for identification of the curing process of epoxy resin | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. epitoanyag.org.hu [epitoanyag.org.hu]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. tainstruments.com [tainstruments.com]
- 23. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]
A Comprehensive Technical Guide to the Physical Properties of Liquid Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the core physical properties of liquid Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin, a critical component in a vast array of industrial and scientific applications. Understanding these properties is paramount for formulation, processing, and predicting the performance of DGEBA-based materials. This document summarizes key quantitative data, details experimental protocols for their measurement, and provides visualizations of experimental workflows.
Core Physical Properties
The performance and processability of liquid DGEBA resin are dictated by a set of fundamental physical properties. These include viscosity, density, refractive index, surface tension, and various thermal characteristics. Each of these properties can be influenced by factors such as temperature, purity, and the presence of additives or diluents.
Viscosity
Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for the processing of epoxy resins, affecting mixing, degassing, and impregnation of substrates. The viscosity of DGEBA is highly dependent on temperature, decreasing significantly as temperature increases.
Table 1: Viscosity of DGEBA Epoxy Resin
| Grade | Temperature (°C) | Viscosity (mPa·s) |
| Standard (n ≈ 0.2) | 25 | 11,000 - 16,000[1] |
| Medium (n ≈ 0.1) | 25 | 7,000 - 10,000[1] |
| Low (n < 0.1) | 25 | 4,000 - 6,000[1] |
| Unmodified | 15 | ~68,000[2] |
| Unmodified | 20 | ~24,000[2] |
| Unmodified | 25 | ~10,000[2] |
Note: 'n' refers to the degree of polymerization.
The addition of reactive diluents can significantly reduce the viscosity of DGEBA resins, with some bio-based diluents capable of lowering the initial viscosity by a factor of ten.[1]
Density
The density of a material is its mass per unit volume. For liquid epoxy resins, density is important for calculating material usage and for certain flow simulations. The density of pure, uncured DGEBA is approximately 1.2 g/cm³.[3]
Table 2: Density of DGEBA Epoxy Resin
| Property | Value |
| Density | ~1.2 g/cm³[3] |
Refractive Index
The refractive index of a material quantifies the bending of a ray of light when passing through it. This property is particularly important for optical applications of epoxy resins, such as in encapsulants for LEDs.[4]
Table 3: Refractive Index of DGEBA-based Resins
| Resin System | Refractive Index |
| Cured DGEBA/MHHPA | 1.568[4] |
The introduction of sulfur atoms into the epoxy backbone can significantly increase the refractive index.[4]
Surface Tension and Surface Energy
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. It is a crucial factor in wetting and adhesion phenomena. For cured epoxy resins, the related concept is surface energy.
Table 4: Surface Tension and Surface Energy of DGEBA-based Systems
| State | Property | Value (mJ/m²) | Temperature (°C) |
| Liquid | Surface Tension | 37[5] | Not Specified |
| Cured | Critical Surface Tension (DGEBA-amine) | 43 - 47[6] | Not Specified |
| Cured | Surface Energy (DGEBA with triethylenetetramine) | 39.1[6] | 20 |
| Cured | Surface Energy (DGEBA with N-N-diethylaminopropylamine) | 46.8[6] | 20 |
The surface tension of liquid DGEBA decreases linearly with an increase in temperature.[7][8][9]
Thermal Properties
The thermal properties of DGEBA are critical for understanding its behavior during curing and its performance at elevated temperatures. Key thermal properties include thermal conductivity, specific heat capacity, and glass transition temperature (Tg) of the cured resin.
Table 5: Thermal Properties of DGEBA-based Systems
| Property | Value | Conditions |
| Thermal Conductivity (Liquid) | 0.35 W/m·K | Unfilled |
| Thermal Conductivity (Liquid with 35 vol% BN) | 1.8 W/m·K | Filled |
| Thermal Conductivity (Cured) | 0.2 W/m·K | Unfilled |
| Glass Transition Temperature (Tg) | Varies significantly with curing agent (e.g., 149 °C with IPDA, 238 °C with BTDA)[10] | Cured |
The glass transition temperature (Tg) marks the transition from a hard, glassy state to a softer, rubbery state and is a critical indicator of the thermal stability of the cured epoxy.[11]
Experimental Protocols
Accurate and reproducible measurement of the physical properties of DGEBA is essential for quality control and research. The following sections detail the methodologies for determining the key properties discussed above.
Viscosity Measurement
Method: Rotational Viscometry (Cone and Plate or Coaxial Cylinder)
Principle: This method measures the torque required to rotate a spindle (cone or cylinder) in the liquid resin at a constant speed. The viscosity is calculated from the shear stress and shear rate.[12][13]
Detailed Protocol:
-
Instrument Preparation: Calibrate the viscometer using a standard fluid of known viscosity. Ensure the temperature control unit is set to the desired measurement temperature (e.g., 25.0 ± 0.1 °C) and has stabilized.[13]
-
Sample Preparation: Ensure the DGEBA sample is free of air bubbles and visible impurities.[13]
-
Measurement:
-
For a cone and plate viscometer, place a small amount of the resin sample onto the plate. Lower the cone onto the sample, ensuring the correct gap is set.[14]
-
For a coaxial cylinder viscometer, pour the sample into the outer cylinder and immerse the inner cylinder to the correct depth.
-
-
Data Acquisition: Start the rotation of the spindle at a specified shear rate. Allow the reading to stabilize before recording the torque. For non-Newtonian fluids, measurements should be taken at multiple shear rates.[13]
-
Calculation: The viscosity (η) is calculated using the instrument's software or the formula η = τ / γ, where τ is the shear stress and γ is the shear rate.[13]
Density Measurement
Method: Pycnometry or Graduated Cylinder Method
Principle: This method involves accurately determining the mass of a known volume of the liquid resin.
Detailed Protocol (Graduated Cylinder Method):
-
Preparation: Obtain a clean, dry graduated cylinder and a digital scale.[15]
-
Tare Mass: Place the empty graduated cylinder on the scale and record its mass (tare weight).[15]
-
Volume Measurement: Carefully pour the DGEBA resin into the graduated cylinder to a specific volume mark, avoiding the entrapment of air bubbles. Read the volume from the bottom of the meniscus.[15]
-
Total Mass: Place the filled graduated cylinder on the scale and record the total mass.
-
Calculation: Subtract the tare weight from the total mass to find the mass of the resin. The density is then calculated by dividing the mass of the resin by its volume.[15] For higher accuracy, a pycnometer is recommended.[15]
Refractive Index Measurement
Method: Refractometry
Principle: A refractometer measures the angle at which light is bent as it passes from a prism of known refractive index into the liquid sample.
Detailed Protocol (Abbe Refractometer):
-
Instrument Preparation: Calibrate the refractometer using a standard liquid with a known refractive index. Ensure the prism surfaces are clean.
-
Sample Application: Place a small drop of the DGEBA resin onto the surface of the prism.[16]
-
Measurement: Close the prism assembly. Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the eyepiece.
-
Reading: Read the refractive index value directly from the instrument's scale or digital display.[16] For polymers, the refractive index can also be determined by measuring the transmittance of a roughened film in liquids of varying refractive indices.[17]
Surface Tension Measurement
Method: Dynamic Contact Angle (DCA) Analysis or Maximum Bubble Pressure Method
Principle (DCA): This method involves measuring the contact angle of the liquid resin with a solid probe of known surface energy. The surface tension is then calculated from these measurements.
Detailed Protocol (DCA):
-
Instrument and Probe Preparation: Ensure the DCA instrument is calibrated and the probe (e.g., a Wilhelmy plate) is clean.
-
Sample Preparation: Place the DGEBA resin in a suitable vessel, ensuring the surface is clean and free from contaminants.
-
Measurement: The probe is immersed into and then withdrawn from the liquid at a constant velocity. The forces exerted on the probe by the liquid are measured by a microbalance.
-
Calculation: The surface tension is calculated from the measured forces and the geometry of the probe.
For viscous liquids, the maximum bubble pressure method is also a suitable technique, where the maximum pressure required to form a bubble in the liquid is related to the surface tension.[18]
Thermal Analysis
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Principle (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg) and to study curing kinetics.[11][19]
Detailed Protocol (DSC for Tg):
-
Sample Preparation: A small, accurately weighed sample of the cured DGEBA resin is placed in an aluminum DSC pan.
-
Instrument Setup: The DSC is programmed with a specific heating and cooling profile. A typical method involves an initial heating run to erase the thermal history, followed by a controlled cooling and a second heating run.
-
Data Acquisition: The heat flow is recorded as a function of temperature during the second heating scan.
-
Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve. The Tg is typically determined as the midpoint of this transition.[19]
Principle (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability.
Detailed Protocol (TGA):
-
Sample Preparation: A small, accurately weighed sample of the cured resin is placed in a TGA pan.
-
Instrument Setup: The TGA is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).[20]
-
Data Acquisition: The mass of the sample is recorded continuously as the temperature increases.
-
Analysis: The resulting TGA curve plots percentage weight loss versus temperature, from which thermal decomposition temperatures are determined.
Conclusion
The physical properties of liquid DGEBA epoxy resin are fundamental to its wide-ranging applications. A thorough understanding and precise measurement of viscosity, density, refractive index, surface tension, and thermal characteristics are essential for material scientists and researchers in optimizing formulations and predicting performance. The experimental protocols outlined in this guide provide a framework for obtaining reliable and consistent data, enabling advancements in the development of high-performance epoxy-based materials.
References
- 1. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 2. nilsmalmgren.com [nilsmalmgren.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. accudynetest.com [accudynetest.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Characterization of epoxy resin surface energetics [infoscience.epfl.ch]
- 10. dianhydrides.com [dianhydrides.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. lr-test.com [lr-test.com]
- 14. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 15. epoxyresinfactory.com [epoxyresinfactory.com]
- 16. Refractive Index ASTM D542 [intertek.com]
- 17. Polymer RI calculation | Practical Coatings | Prof Steven Abbott [stevenabbott.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Factors influencing the glass transition of DGEBA-anhydride epoxy resins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 20. mdpi.com [mdpi.com]
Solubility of Bisphenol A Diglycidyl Ether in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Bisphenol A diglycidyl ether (BADGE), a common epoxy resin monomer, in various organic solvents. The information is compiled from scientific literature and technical data sheets to assist researchers and professionals in its handling, formulation, and analysis.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of BADGE in several common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the method of determination.
| Solvent | Concentration | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 30 mg/mL | Not Specified | --- |
| Dimethyl Sulfoxide (DMSO) | 100 mM | Not Specified | Solutions in DMSO may be stored at -20°C for up to 1 month[1][2][3]. |
| Ethanol | Up to 15 mg/mL | Not Specified | --- |
| Ethanol | 100 mM | Not Specified | [1][2][3] |
| Ethanol | 50 mM | Not Specified | [1][2][3] |
| Acetonitrile (B52724) | 100 µg/mL | Not Specified | Used as a solvent for commercially available BADGE standards[4]. |
Qualitative Solubility Information
BADGE is generally characterized as being soluble in a range of organic solvents while being insoluble in water[1][2][3][5][6]. Its fat-soluble nature is highlighted by its significantly higher concentration in the oil of canned sardines compared to the drained fish[7].
Qualitative solubility has been reported in the following solvents:
-
Miscible: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol[8].
-
Soluble: 100% Ethanol, Dimethyl Sulfoxide, Dimethylformamide, Chloroform, Methanol[1][2][3], Ketones, Aromatic Hydrocarbons, and Ether alcohol solvents.
Experimental Protocols
Detailed experimental protocols for the quantitative determination of BADGE solubility are not extensively available in the public domain. However, methodologies for preparing BADGE solutions for analytical and experimental purposes are well-documented. The following protocol is a synthesized example based on common laboratory practices for High-Performance Liquid Chromatography (HPLC) analysis.
Protocol: Preparation of BADGE Standard Solutions for HPLC Analysis
This protocol describes the preparation of a stock solution and subsequent dilutions of BADGE in an organic solvent for the purpose of creating calibration standards for HPLC analysis.
Materials:
-
This compound (BADGE), analytical standard grade
-
Acetonitrile, HPLC grade
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of BADGE using an analytical balance. b. Quantitatively transfer the weighed BADGE to a 10 mL volumetric flask. c. Add a small amount of acetonitrile to dissolve the BADGE. d. Once dissolved, fill the flask to the mark with acetonitrile. e. Stopper the flask and invert it several times to ensure homogeneity. This is the stock solution.
-
Working Standard Solutions Preparation: a. Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile. b. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with acetonitrile. c. Further dilutions can be made to achieve the desired concentration range for the calibration curve.
-
Sample Filtration: a. Before injection into the HPLC system, filter the prepared standard solutions through a 0.45 µm syringe filter to remove any particulate matter.
-
Storage: a. Store the stock and working solutions in tightly sealed containers at a low temperature (e.g., -20°C) to minimize solvent evaporation and potential degradation of BADGE[1][2][3][7].
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of BADGE from a food sample, a common application in food safety and quality control.
Caption: Workflow for BADGE extraction and analysis from food samples.
References
- 1. This compound RESIN | 1675-54-3 [chemicalbook.com]
- 2. This compound RESIN CAS#: 1675-54-3 [m.chemicalbook.com]
- 3. This compound RESIN [chembk.com]
- 4. This compound (BADGE) (unlabeled) 100 µg/mL in acetonitrile - Cambridge Isotope Laboratories, ULM-9857-1.2 [isotope.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. This compound | C21H24O4 | CID 2286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (BADGE) [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Spectroscopic Profile of Bisphenol A Diglycidyl Ether (BADGE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bisphenol A diglycidyl ether (BADGE), a common epoxy resin component. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable data for identification, characterization, and quality control in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the molecular structure of BADGE. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shift data.
¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ) in ppm |
| Methyl Protons (-CH₃) | ~1.6 |
| Oxirane Ring Protons (-CH₂CHO) | ~2.7, ~2.9, ~3.3 |
| Methylene Protons (-O-CH₂-) | ~3.9, ~4.2 |
| Aromatic Protons (-C₆H₄-) | ~6.8, ~7.1 |
¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ) in ppm |
| Methyl Carbons (-CH₃) | ~31 |
| Oxirane Ring Carbons (-CH₂CHO) | ~44.2, ~50.0[1] |
| Methylene Carbon (-O-CH₂-) | ~68.3[1] |
| Quaternary Carbon (-C(CH₃)₂-) | ~42 |
| Aromatic Carbons (-C₆H₄-) | ~114, ~128, ~143, ~156 |
Infrared (IR) Spectroscopy Data
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for BADGE are presented below.
| Assignment | Frequency (cm⁻¹) |
| C-H stretch (aromatic) | ~3050 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=C stretch (aromatic) | ~1610, ~1510 |
| C-O-C stretch (ether) | ~1250 |
| Oxirane ring (C-O stretch) | ~910-915[2][3][4] |
| C-O deformation of oxirane ring | ~915[4] |
| Hydroxyl group (-OH) | ~3428-3500[2][4] |
Experimental Protocols
The following sections outline generalized methodologies for acquiring NMR and IR spectroscopic data for BADGE. These protocols are based on standard practices for the analysis of polymers and related organic compounds.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of BADGE for structural elucidation.
Materials & Equipment:
-
This compound (BADGE) sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the BADGE sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a clean NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).
-
Employ proton decoupling to simplify the spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
Objective: To obtain an infrared spectrum of BADGE to identify its functional groups.
Materials & Equipment:
-
This compound (BADGE) sample
-
Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the liquid BADGE sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure of BADGE.
Caption: Workflow for NMR and IR spectroscopic analysis of BADGE.
Caption: Chemical structure of BADGE with key functional groups highlighted.
References
An In-Depth Technical Guide to the Hydrolysis Pathway of Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis pathway of Bisphenol A diglycidyl ether (BADGE), a common epoxy resin component. The document details the chemical mechanisms, kinetics, influencing factors, and analytical methodologies pertinent to the study of BADGE hydrolysis. Furthermore, it explores the biological relevance of this process, particularly in the context of metabolism and potential endocrine disruption, making it a valuable resource for professionals in research, drug development, and safety assessment.
Introduction to this compound (BADGE)
This compound (BADGE) is a liquid epoxy resin widely used in the manufacturing of protective coatings for food and beverage cans, as well as in other industrial applications.[1] Its chemical structure consists of a bisphenol A (BPA) core linked to two glycidyl (B131873) ether groups. The reactivity of the terminal epoxide rings makes BADGE susceptible to various chemical transformations, with hydrolysis being a primary degradation pathway, especially in aqueous environments.[1] This process involves the opening of the epoxide rings to form diol derivatives, which can have different toxicological profiles compared to the parent compound.[2][3] Understanding the hydrolysis of BADGE is therefore critical for assessing its safety and environmental fate.
Chemical Hydrolysis of BADGE: Pathways and Mechanisms
The hydrolysis of BADGE proceeds in a stepwise manner, with the sequential opening of its two epoxide rings. This results in the formation of two main hydrolysis products: the mono-hydrolyzed product, 2,2-bis[4-(2-hydroxy-3-glycidyloxypropoxy)phenyl]propane (BADGE·H₂O), and the fully hydrolyzed product, 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane (BADGE·2H₂O).[4] The hydrolysis can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the epoxide ring in BADGE is initiated by the protonation of the epoxide oxygen, which makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack by water.[5][6][7] The reaction proceeds via an Sₙ2-like mechanism, resulting in the formation of a trans-diol.[5][8]
Mechanism of Acid-Catalyzed Epoxide Ring Opening:
-
Protonation of the Epoxide Oxygen: The epoxide oxygen is protonated by an acid (H₃O⁺), forming a good leaving group.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks one of the electrophilic carbons of the protonated epoxide ring. In the case of unsymmetrical epoxides, the attack preferentially occurs at the more substituted carbon due to the development of a partial positive charge, a characteristic with some Sₙ1 character.[7][9]
-
Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield the diol product and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis
In the presence of a base, the epoxide ring is opened by the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻).[5][8] This reaction follows a classic Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[7]
Mechanism of Base-Catalyzed Epoxide Ring Opening:
-
Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks one of the carbon atoms of the epoxide ring.
-
Ring Opening: This attack leads to the opening of the three-membered ring, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is then protonated by a water molecule to yield the diol product.
The overall hydrolysis pathway of BADGE is depicted in the following diagram:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Toxic effects of this compound and derivatives in human placental cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Endocrine-Disrupting Chemical, this compound (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor [mdpi.com]
- 4. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. byjus.com [byjus.com]
- 9. chimia.ch [chimia.ch]
An In-depth Technical Guide to the Degree of Polymerization of Bisphenol A Diglycidyl Ether (DGEBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol A diglycidyl ether (DGEBA) is a fundamental liquid epoxy resin that serves as a primary building block for a vast array of high-performance thermosetting polymers.[1] These materials are indispensable in numerous fields, including coatings, adhesives, composites, and electronics, owing to their excellent mechanical strength, chemical resistance, and adhesive properties. The performance characteristics of the final cured epoxy are intrinsically linked to the structure of the initial DGEBA prepolymer, particularly its degree of polymerization, denoted by the value 'n'.
The degree of polymerization refers to the number of repeating monomer units in an average polymer chain. For DGEBA, 'n' represents the number of bisphenol A units that have been incorporated into the oligomer chain between the terminal glycidyl (B131873) ether groups. Commercial DGEBA is not a single compound but a mixture of oligomers with varying 'n' values, typically ranging from 0 to about 25.[1] A low average 'n' value (e.g., n ≈ 0.2) corresponds to a low-viscosity liquid, while higher 'n' values result in semi-solid or solid resins at room temperature.
Control over the degree of polymerization during synthesis is therefore critical for tailoring the resin's viscosity, processing characteristics, and the ultimate properties of the crosslinked network, such as its glass transition temperature (Tg), flexibility, and toughness. This guide provides a comprehensive technical overview of the synthesis of DGEBA, the factors controlling its degree of polymerization, and the analytical methodologies for its characterization.
Synthesis and Control of Polymerization
The industrial synthesis of DGEBA is primarily achieved through the reaction of bisphenol A (BPA) with an excess of epichlorohydrin (B41342) (ECH) in the presence of a basic catalyst, typically sodium hydroxide (B78521) (NaOH). The reaction proceeds in two main stages: the formation of a chlorohydrin intermediate followed by dehydrochlorination to form the epoxide ring.
The average degree of polymerization ('n') of the resulting DGEBA resin is principally controlled by the molar ratio of epichlorohydrin to bisphenol A.[2]
-
Low Degree of Polymerization (n ≈ 0, Liquid Resins): When a large molar excess of epichlorohydrin is used (e.g., 10:1 ECH:BPA), the reaction favors the formation of the monomeric DGEBA (n=0) and very short oligomers.[3] This results in a low-viscosity liquid resin with a high epoxy content.
-
Higher Degree of Polymerization (n > 1, Solid Resins): To produce higher molecular weight, solid resins, the molar ratio of epichlorohydrin to bisphenol A is reduced.[2] This promotes the reaction of the initially formed DGEBA with additional bisphenol A molecules, leading to chain extension and an increase in the average 'n' value. This can be achieved in a two-step process where DGEBA is first synthesized and then reacted with more BPA, or in a single-stage "taffy" process with carefully controlled stoichiometry.[4]
The polymerization process results in a distribution of oligomers with different 'n' values. Therefore, the stated degree of polymerization is an average value for the resin mixture.
Caption: DGEBA Synthesis and Polymerization Pathway.
Detailed Experimental Protocol for DGEBA Synthesis (n ≈ 0.2)
This protocol describes a general laboratory procedure for synthesizing a low molecular weight liquid DGEBA resin.
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. The reaction should be conducted under a nitrogen atmosphere.
-
Charge Reactants: Charge the flask with bisphenol A and a significant molar excess of epichlorohydrin (e.g., a 10:1 molar ratio of ECH to BPA).[3]
-
Heating and Dissolution: Begin stirring and heat the mixture to approximately 60-70°C to dissolve the bisphenol A completely.[5][6]
-
Catalyst Addition: Slowly add a 40-50% aqueous solution of sodium hydroxide (NaOH) dropwise through the dropping funnel over a period of 1-2 hours. The amount of NaOH should be approximately 2 moles for every mole of bisphenol A. The temperature should be carefully controlled during this exothermic addition, maintaining it at around 75°C.[3]
-
Reaction: After the addition is complete, continue to stir the mixture at 75-80°C for an additional 2-3 hours to ensure the reaction goes to completion.[3]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer (containing the DGEBA resin) will separate from the aqueous brine layer.
-
Wash the organic layer multiple times with hot deionized water to remove unreacted NaOH and the NaCl byproduct until the pH of the wash water is neutral.
-
To aid in separation, an organic solvent like toluene (B28343) can be added.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent.
-
-
Solvent Removal: Remove the excess epichlorohydrin and any solvent used during the work-up by vacuum distillation using a rotary evaporator. This step is crucial and should be performed carefully to avoid thermal degradation of the product.
-
Characterization: The final product, a viscous liquid, should be characterized to determine its epoxy equivalent weight (EEW), viscosity, and oligomer distribution.
Quantitative Relationships and Data Presentation
The degree of polymerization ('n') is directly related to the average molecular weight (Mn) and the Epoxy Equivalent Weight (EEW) of the resin. The EEW is a critical parameter, defined as the mass of resin in grams that contains one mole equivalent of epoxide groups.
Theoretical Formulas:
-
Molecular Weight (Mn) for a specific oligomer 'n':
-
Mn = M_BPA * n + M_DGEBA_n0
-
Where:
-
M_BPA (Molecular Weight of the BPA repeating unit) = 228.29 g/mol
-
M_DGEBA_n0 (Molecular Weight of the n=0 monomer) = 340.41 g/mol [2]
-
-
-
Epoxy Equivalent Weight (EEW) for a specific oligomer 'n':
-
EEW = Mn / 2
-
This is because each DGEBA molecule, regardless of the 'n' value, contains two terminal epoxy groups.
-
The average degree of polymerization (n̄) for a resin mixture can be calculated from its experimentally determined average molecular weight (Mn) or EEW:
-
From Mn: n̄ = (Mn - 340.41) / 228.29
-
From EEW: n̄ = ( (2 * EEW) - 340.41) / 228.29
The following tables summarize the theoretical values for individual DGEBA oligomers and typical experimental values for commercial resins.
Table 1: Theoretical Properties of Individual DGEBA Oligomers
| Degree of Polymerization (n) | Molecular Weight ( g/mol ) | Epoxy Equivalent Weight (EEW) (g/eq) |
| 0 | 340.4 | 170.2 |
| 1 | 568.7 | 284.4 |
| 2 | 797.0 | 398.5 |
| 3 | 1025.3 | 512.6 |
| 4 | 1253.6 | 626.8 |
| 5 | 1481.9 | 740.9 |
Table 2: Typical Properties of Commercial DGEBA Resins
| Average Degree of Polymerization (n̄) | Molar Ratio (ECH:BPA) | Average Molecular Weight (Mn) ( g/mol ) | Epoxy Equivalent Weight (EEW) (g/eq) | Physical State at 25°C |
| ~0.1 - 0.2 | High Excess (e.g., >8:1) | ~370 - 390 | 185 - 195 | Low-viscosity liquid |
| ~1 | Moderate Excess | ~570 | ~285 | Viscous liquid / Semi-solid |
| ~2 | Lower Excess | ~800 | ~400 | Semi-solid |
| >2 | Stoichiometric or near | > 900 | > 450 | Solid |
Note: The molar ratio values are indicative, as the final properties also depend on specific reaction conditions such as temperature, time, and catalyst concentration.[3]
Experimental Protocols for Characterization
A combination of chromatographic and spectroscopic techniques is employed to accurately determine the degree of polymerization and the distribution of oligomers in a DGEBA resin.
Caption: Experimental Workflow for DGEBA Characterization.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC separates molecules based on their hydrodynamic volume in solution, making it the ideal technique for determining the molecular weight distribution of DGEBA oligomers.
-
Methodology:
-
Instrumentation: An HPLC system equipped with a refractive index (RI) or UV detector.
-
Columns: A series of SEC columns with a suitable pore size for separating low molecular weight oligomers (e.g., polystyrene-divinylbenzene based columns with pore sizes ranging from 50 to 1000 Å).
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used mobile phase, typically at a flow rate of 1.0 mL/min.[7]
-
Temperature: Column and detector are maintained at a constant temperature (e.g., 35-40°C) to ensure viscosity stability.
-
Sample Preparation: Dissolve a known concentration of the DGEBA resin in the mobile phase (THF) and filter through a 0.45 µm syringe filter before injection.
-
Calibration: Create a calibration curve using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate) standards) to relate elution time to molecular weight.
-
-
Data Interpretation: The resulting chromatogram shows the distribution of oligomers. From this data, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. The average degree of polymerization can then be determined from the calculated Mn.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is highly effective for separating individual DGEBA oligomers (n=0, 1, 2, etc.), allowing for their quantification.
-
Methodology:
-
Instrumentation: An HPLC system with a UV detector (monitoring at ~275 nm).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) and water. A common starting condition is a 50:50 acetonitrile:water mixture.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the resin in acetonitrile or a mixture of acetonitrile and water, and filter before injection.
-
-
Data Interpretation: The chromatogram will show distinct peaks corresponding to the n=0, n=1, n=2, and higher oligomers. The area of each peak is proportional to the concentration of that specific oligomer, allowing for the calculation of the weight percentage of each component in the mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the average degree of polymerization (n̄) by comparing the integral areas of specific proton signals.[8]
-
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the DGEBA sample in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
-
Data Interpretation and Calculation: The average degree of polymerization (n̄) can be calculated by comparing the integration of the aromatic protons of the BPA backbone to the protons of the terminal epoxy groups.
-
Aromatic Protons (BPA backbone): The signals for the aromatic protons typically appear as two doublets between ~6.8 and 7.2 ppm. The total number of these protons is 8 * (n + 1).
-
Epoxy Protons: The protons of the terminal glycidyl groups appear in the range of ~2.7 to 4.2 ppm. A key signal is often the -CH- proton of the oxirane ring around 3.3 ppm.
-
Calculation: By setting the integral of a well-resolved signal from the repeating unit or the end group to a known number of protons, the relative integrals of other signals can be used to solve for 'n'.[9] A simplified ratio can be established between the integral of the aromatic region (I_aromatic) and the integral of a specific epoxy proton signal (I_epoxy).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily used to monitor the progress of the synthesis reaction and to confirm the chemical structure of the final product.
-
Methodology:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: A small drop of the liquid resin can be placed between two KBr or NaCl plates to form a thin film. Solid resins can be analyzed as a KBr pellet or dissolved in a suitable solvent.
-
-
Data Interpretation: During the synthesis of DGEBA from BPA and ECH, the following spectral changes are observed:
-
Disappearance of Phenolic -OH: The broad absorption band of the phenolic hydroxyl group in BPA (around 3200-3500 cm⁻¹) diminishes.
-
Appearance of Ether Linkage: A strong C-O-C stretching band for the aromatic ether appears around 1240 cm⁻¹.
-
Presence of Epoxide Ring: Characteristic absorption bands for the epoxy group appear, most notably around 915 cm⁻¹ (asymmetric ring stretching) and 830 cm⁻¹ (symmetric ring stretching).[10] The presence of the epoxy peak at ~915 cm⁻¹ and the absence of a significant phenolic -OH peak in the final product confirm the successful synthesis of DGEBA.
-
Conclusion
The degree of polymerization ('n') is a paramount structural parameter of this compound resins that dictates their physical properties and suitability for various applications. This property is primarily controlled during synthesis by adjusting the molar ratio of epichlorohydrin to bisphenol A. A comprehensive characterization of the resulting oligomeric mixture is essential for quality control and for predicting the behavior of the resin during curing and the performance of the final thermoset material. A combination of chromatographic techniques, such as SEC and HPLC, provides detailed information on the molecular weight distribution and the quantification of individual oligomers. Spectroscopic methods like NMR and FTIR are invaluable for determining the average degree of polymerization and for confirming the chemical structure. By leveraging these synthesis and characterization methodologies, researchers and developers can precisely tailor DGEBA resins to meet the demanding requirements of advanced material applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H24O4 | CID 2286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uotechnology.edu.iq [uotechnology.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 9. Bisphenol-free and Bio-based epoxy resins - specific polymers [specificpolymers.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diglycidyl Ether of Bisphenol A (DGEBA) Based Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Diglycidyl Ether of Bisphenol A (DGEBA), a common epoxy resin. The procedure outlines the reaction of Bisphenol A with an excess of epichlorohydrin (B41342) in the presence of a basic catalyst.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of DGEBA.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Bisphenol A | 1 | mole equivalent | |
| Epichlorohydrin | ~10 | mole equivalent | A large excess is used to favor the formation of the diglycidyl ether and minimize polymerization.[1] |
| Sodium Hydroxide (B78521) (NaOH) | ~2 | mole equivalent | Acts as a catalyst and reacts with the phenolic hydroxyl groups.[1] |
| Reaction Conditions | |||
| Temperature | 60 - 150 | °C | The reaction temperature can be varied; one protocol specifies heating to dissolve Bisphenol A and then adjusting to 60°C after NaOH addition.[2][3] |
| Reaction Time | 3 - 12 | hours | The duration of the reaction can vary depending on the specific protocol and desired product characteristics.[2] |
| Product Characteristics | |||
| Theoretical Yield | >90 | % | With optimized conditions, high yields can be achieved.[3] |
| Epoxy Equivalent Weight (EEW) | ~180 - 200 | g/eq | This value indicates the grams of resin containing one mole equivalent of epoxide.[1] |
| Appearance | Colorless to pale straw-colored viscous liquid | Commercial samples may have a slight color.[4] |
Experimental Protocols
This section details the methodology for the synthesis, purification, and characterization of DGEBA-based epoxy resins.
Synthesis of DGEBA
The synthesis of DGEBA involves the O-alkylation of Bisphenol A with epichlorohydrin.[4]
Materials:
-
Bisphenol A
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Toluene (B28343) (for washing)
-
Water (for washing)
Procedure:
-
Reaction Setup: In a reactor, add Bisphenol A and an excess of epichlorohydrin.[3]
-
Dissolution: Heat the mixture to dissolve the Bisphenol A completely.[3]
-
Catalyst Addition: Add liquid sodium hydroxide to the reactor.[3] One specific protocol suggests reducing the temperature to 60°C before adding a 50% aqueous NaOH solution portion-wise.[2]
-
Reaction: Stir the mixture at the designated temperature for the required reaction time. A protocol describes stirring at 150°C for 3 hours, then cooling to 60°C for the addition of NaOH, followed by stirring for an additional 12 hours at ambient temperature.[2]
-
Initial Purification: After the reaction, transfer the materials to a refining kettle.[3]
Purification of DGEBA
Purification is crucial to remove unreacted reagents, catalyst, and byproducts.
Procedure:
-
First Wash: Wash the crude product with a mixture of toluene and water.[3]
-
Subsequent Washes: Perform two additional washes with water.[3]
-
Phase Separation: Allow the layers to separate and remove the aqueous layer.
-
Solvent Removal: Transfer the organic phase to a solvent removal kettle. Introduce steam and heat to remove the toluene and any remaining epichlorohydrin.[3]
-
Final Product: Filter the resulting product to obtain the purified DGEBA epoxy resin.[3]
Characterization
The synthesized DGEBA resin can be characterized to confirm its chemical structure and properties.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups of the epoxy resin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature. The curing process can be monitored by analyzing samples at different reaction times.[5]
Mandatory Visualization
The following diagram illustrates the synthesis workflow of DGEBA-based epoxy resin.
Caption: Workflow for the synthesis and purification of DGEBA epoxy resin.
References
- 1. US3876615A - Process for the preparation of glycidyl ethers of bisphenols - Google Patents [patents.google.com]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: DGEBA in Polymer Matrix Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diglycidyl ether of bisphenol A (DGEBA) in the formulation of polymer matrix composites. DGEBA is one of the most widely used epoxy resins due to its excellent mechanical properties, thermal stability, and chemical resistance.[1][2] This document details the material's properties, fabrication methodologies, and characterization techniques, offering standardized protocols for reproducible research and development.
Overview of DGEBA-Based Composites
DGEBA is a thermosetting polymer that, when cross-linked with a suitable curing agent (hardener), forms a rigid three-dimensional network.[2] This epoxy system serves as the matrix in polymer composites, binding together reinforcing fibers or fillers to create materials with enhanced properties. The versatility of DGEBA allows for its use in a wide range of applications, from aerospace and automotive components to coatings and adhesives.[2][3][4]
Chemical Structure of DGEBA
The chemical structure of DGEBA features two epoxide groups, which are the reactive sites for the curing reaction.
Caption: Chemical structure of Diglycidyl ether of bisphenol A (DGEBA).
Quantitative Data Presentation
The following tables summarize the mechanical and thermal properties of various DGEBA-based composite systems.
Mechanical Properties of DGEBA Composites
| Reinforcement/Filler | Curing Agent | Fabrication Method | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (K_IC_) (MPa·m¹/²) | Reference |
| None (Neat Epoxy) | Diethyltoluene diamine (DETDA) | In-situ polymerization | - | - | - | [5] |
| Nanoclay | Diethyltoluene diamine (DETDA) | In-situ polymerization | Reduced with increasing nanoclay | Increased with nanoclay | Increased with nanoclay | [5] |
| Lotus fiber/Biochar | - | Hand layup | 201 | 8.01 | - | [6] |
| Silica nanoparticles, Melamine, DOPO-derivative | Isophoronediamine | - | Slight reduction | 34% increase | Slight reduction | [7] |
| Carbon Fiber | Aliphatic amine (Epikure 3274) | Wet layup | - | - | - | [3] |
| Bio-based Protocatechuic Acid Derivative (PDEP) | 4,4′-diaminodiphenylmethane (DDM) | Mold casting | - | - | Impact Strength: 50 kJ/m² (with 5 wt% PDEP) vs 27 kJ/m² (neat) | [1] |
Thermal Properties of DGEBA Composites
| Reinforcement/Filler | Curing Agent | Characterization Method | Glass Transition Temperature (T_g_) (°C) | Thermal Stability | Reference |
| Carbon Fiber | Aliphatic amine (Epikure 3274) | Dynamic Mechanical Analysis (DMA) | 10°C higher than neat DGEBA | - | [3] |
| Phosphorus-based flame retardant (P-DGEBA) | Aliphatic amine (Epikure 3274) | Thermogravimetric Analysis (TGA) | - | Showed condensed phase/char formation | [3] |
| Bio-oil and Biochar | - | Thermogravimetric Analysis (TGA) | - | Improved thermal stability | [6] |
| None (Neat Epoxy) | 4,4'-diaminodiphenyl sulfone (DDS) | Differential Scanning Calorimetry (DSC) | - | Curing process studied at 180°C | [8] |
| Bio-based DGEBA | Phenalkamine (PhA) | Dynamic Mechanical Analysis (DMA) | ~50°C (cured at room temp) | - | [9] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of DGEBA-based composites are provided below.
Protocol 1: Preparation of DGEBA/Amine-Cured Composite by Hand Lay-up
This protocol describes the fabrication of a DGEBA-based composite reinforced with a woven fabric using a simple hand lay-up technique followed by vacuum bagging.
Materials:
-
DGEBA-based epoxy resin (e.g., EPON 825)
-
Amine curing agent (e.g., Epikure 3274)
-
Reinforcing fabric (e.g., carbon fiber, glass fiber)
-
Release agent
-
Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)
-
Mixing cups and stirrers
-
Squeegee or roller
-
Oven
Procedure:
-
Mold Preparation: Apply a release agent to the mold surface to prevent the composite from adhering.
-
Resin Mixing:
-
Pre-dry the DGEBA resin in a convection oven at 100°C for 1 hour to remove any absorbed moisture.[3]
-
Weigh the DGEBA resin and the amine curing agent in the stoichiometric ratio (e.g., 69 wt% resin to 31 wt% curing agent for EPON 825/Epikure 3274).[3]
-
Mix the components thoroughly for 5 minutes at room temperature until a homogeneous mixture is obtained. A planetary mixer can be used for uniform mixing.[3]
-
-
Lay-up:
-
Place the first layer of reinforcing fabric onto the prepared mold.
-
Pour a portion of the mixed resin onto the fabric and use a squeegee or roller to evenly distribute the resin and impregnate the fabric.
-
Place subsequent layers of fabric, repeating the resin application process for each layer until the desired thickness is achieved.
-
-
Vacuum Bagging:
-
Place a layer of peel ply over the lay-up, followed by a release film and a breather cloth.
-
Apply sealant tape around the perimeter of the mold.
-
Place the entire assembly inside a vacuum bag and seal it.
-
Connect the bag to a vacuum pump and draw a vacuum to consolidate the laminate and remove entrapped air.
-
-
Curing:
-
Transfer the vacuum-bagged assembly to an oven.
-
Cure the composite at a specified temperature and time. A typical curing cycle for a DGEBA/aliphatic amine system could be at room temperature or a slightly elevated temperature (e.g., 170°C for 2 hours).[3]
-
After curing, turn off the oven and allow the composite to cool down to room temperature before demolding.
-
Protocol 2: Characterization of DGEBA Composites
1. Mechanical Testing (Tensile Test - ASTM D638):
-
Cut dog-bone shaped specimens from the cured composite panels.[10]
-
Measure the dimensions of the specimens.
-
Perform the tensile test using a universal testing machine (e.g., Instron 5980) at a constant crosshead speed.[10]
-
Record the load and displacement data to determine tensile strength, modulus, and strain at break.
2. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Place a small, known mass of the uncured resin mixture or a cured composite sample into a DSC pan.[10]
-
Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere.
-
The DSC thermogram will show exothermic peaks corresponding to the curing reaction or endothermic shifts indicating the glass transition temperature (T_g_).[10][11]
3. Thermal Stability (Thermogravimetric Analysis - TGA):
-
Place a known mass of the cured composite sample into a TGA crucible.
-
Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The TGA curve plots the weight loss of the sample as a function of temperature, providing information on its thermal stability and decomposition behavior.[3]
Visualizations
DGEBA Curing Reaction
The curing of DGEBA with a primary amine hardener involves the opening of the epoxide ring.
Caption: Simplified DGEBA curing reaction with a primary amine.
Experimental Workflow for Composite Fabrication and Testing
The following diagram illustrates a typical workflow for the fabrication and characterization of DGEBA-based composites.
Caption: Experimental workflow for DGEBA composite fabrication and testing.
Hierarchical Structure of a DGEBA-based Polymer Matrix Composite
This diagram shows the different components and their arrangement in a typical fiber-reinforced DGEBA composite.
Caption: Hierarchical structure of a DGEBA composite.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. mdpi.com [mdpi.com]
- 5. research.polyu.edu.hk [research.polyu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. iris.polito.it [iris.polito.it]
- 8. researchgate.net [researchgate.net]
- 9. agritrop.cirad.fr [agritrop.cirad.fr]
- 10. irjet.net [irjet.net]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of DGEBA using HPLC-MS
Introduction
Bisphenol A diglycidyl ether (DGEBA) is a primary monomeric component extensively used in the production of epoxy resins.[1] These resins are utilized in a wide array of applications, including protective coatings, adhesives, and as a matrix for composite materials. Due to the potential for unreacted DGEBA to migrate from packaging materials into foodstuffs or from industrial applications into the environment, its accurate and sensitive quantification is of significant importance. This application note details a robust and sensitive method for the analytical determination of DGEBA using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Principle
This method employs reversed-phase HPLC to separate DGEBA from other sample matrix components. The identification and quantification are subsequently performed by a mass spectrometer, which offers high selectivity and sensitivity. Electrospray ionization (ESI) is a suitable technique for ionizing DGEBA, which can then be detected in full scan mode or, for higher sensitivity and specificity, in tandem mass spectrometry (MS/MS) mode using Multiple Reaction Monitoring (MRM).
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[2]
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Standard laboratory glassware
-
-
Reagents:
-
DGEBA standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) (for mobile phase modification)[3]
-
Formic acid (optional, for mobile phase modification)
-
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of DGEBA standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition. A typical concentration range for the calibration curve could be 1-100 ng/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. Below is a general protocol for solid samples based on solvent extraction and solid-phase extraction (SPE) cleanup, which is a common approach for complex matrices.[3][4]
-
Extraction:
-
Weigh 1 gram of the homogenized solid sample into a centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., a mixed-mode or silica-based sorbent) sequentially with 5 mL of methanol and 5 mL of water.
-
Load the extracted supernatant onto the SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences (e.g., 5 mL of 5% methanol in water).
-
Elute the DGEBA with an appropriate solvent (e.g., 5 mL of methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
HPLC-MS Method
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[2]
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS Conditions (Illustrative for Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimized for the specific instrument.
-
MRM Transitions: DGEBA tends to form ammonium adducts.[5] The fragmentation of [M+NH₄]⁺ can be monitored. For the parent molecule (C₂₁H₂₄O₄, MW = 340.4 g/mol ), a possible precursor ion could be the ammonium adduct [M+NH₄]⁺ at m/z 358.4. Characteristic product ions can be selected based on fragmentation studies, such as m/z 135 and m/z 107.[5]
-
Precursor Ion (m/z): 358.4 ([M+NH₄]⁺)
-
Product Ions (m/z): 135.1, 107.1
-
-
Cone Voltage and Collision Energy: These will need to be optimized for the specific instrument and transitions to achieve maximum sensitivity.
-
Data Presentation
Quantitative data for the method validation should be summarized as follows:
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/kg |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Note: These are representative values based on similar analyses of bisphenols and may vary depending on the specific matrix and instrumentation.[2]
Visualizations
Caption: Experimental workflow for DGEBA analysis.
Caption: Proposed MS/MS fragmentation of DGEBA.
References
- 1. Chemical analysis of monomers in epoxy resins based on bisphenols F and A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiple-stage mass spectrometry analysis of this compound, bisphenol F diglycidyl ether and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Bisphenol A Diglycidyl Ether (DGEBA) Migration from Food Can Coatings using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the determination of Bisphenol A diglycidyl ether (DGEBA) migration from the internal coatings of food cans into food simulants. The protocol employs gas chromatography coupled with mass spectrometry (GC-MS) for selective and accurate quantification. The sample preparation involves extraction with acetonitrile (B52724) or various food simulants, followed by direct analysis. This method is suitable for routine quality control and regulatory compliance monitoring in the food packaging industry.
Introduction
This compound (DGEBA) is a primary component of epoxy resins used as protective coatings on the interior of metal food and beverage cans to prevent corrosion and maintain food quality.[1][2] However, residual DGEBA and its derivatives can potentially migrate from the can coating into the food product, leading to consumer exposure.[2][3] Due to potential health concerns associated with bisphenol A and its derivatives, regulatory bodies have established specific migration limits (SMLs) for these compounds.[4] Therefore, sensitive and reliable analytical methods are crucial for monitoring the migration of DGEBA from food contact materials.[5][6][7] This application note describes a validated GC-MS method for the quantification of DGEBA migration.
Experimental Protocol
Reagents and Materials
-
Standards: Bisphenol A (99%), Bisphenol F (98%), this compound (97%), Bisphenol F diglycidyl ether (97%) (Sigma-Aldrich or equivalent).
-
Solvents: Acetonitrile (99%), Hexane (B92381) (HPLC grade), Acetone (HPLC grade) (Fluka or equivalent).
-
Food Simulants: Distilled water, 3% (w/v) Acetic Acid, 10% (v/v) Ethanol.[1]
-
Solid-Phase Extraction (SPE): Florisil cartridges (for cleanup if necessary).[8]
Standard Solution Preparation
Prepare individual stock standard solutions of DGEBA in acetonitrile at a concentration of 100 µg/mL. From the stock solution, prepare a series of working standard solutions in acetonitrile with concentrations ranging from 1 to 80 µg/mL to construct a calibration curve.
Sample Preparation
3.1. Extraction from Can Surface
-
Cut a representative section of the food can (e.g., 1 dm²).
-
Immerse the can section in a known volume of acetonitrile (e.g., 50 mL) in a sealed container.
-
Allow the extraction to proceed for 24 hours at 25°C.
-
Alternatively, for migration testing using food simulants, immerse the can section in 50 mL of the chosen food simulant (distilled water, 3% acetic acid, or 10% ethanol).
-
Incubate for 10 days at 40°C.
-
Following extraction, the resulting solution can be directly analyzed by GC-MS.
3.2. Extraction from Food Matrix (if applicable)
-
Homogenize a known weight of the solid food sample (e.g., 5 g) with 50 mL of acetonitrile and 15 g of sodium sulfate.[8]
-
Filter the homogenate and wash the residue with an additional 30 mL of acetonitrile.[8]
-
Combine the filtrates and perform a liquid-liquid extraction with 50 mL of hexane saturated with acetonitrile.[8]
-
Separate the acetonitrile layer and repeat the extraction of the hexane layer with another 50 mL of acetonitrile.[8]
-
Combine the acetonitrile extracts and evaporate to dryness under reduced pressure at 40°C.[8]
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental conditions have been optimized for the analysis of DGEBA.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Capillary column suitable for semi-volatile compounds (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Flow Rate | 1.1 mL/min (constant flow) |
| Injector Temperature | 260°C |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 150°C, hold for 2.0 min |
| Ramp: 30°C/min to 270°C | |
| Hold at 270°C for 6 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Detector Temperature | 300°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | DGEBA: 325 |
| For Confirmation (optional): m/z 207 for BFDGE |
Data Presentation
Method Validation Data
The performance of the GC-MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and repeatability.
| Parameter | Value |
| Linearity Range | 10 - 80 µg/mL |
| Limit of Detection (LOD) | 0.15 - 0.86 µg/dm²[1] |
| Limit of Quantification (LOQ) | 0.51 - 2.77 µg/dm²[1] |
| Repeatability (RSD%) | < 10% (for 50 µg/mL standard, n=6) |
Migration Levels of DGEBA in Food Can Samples
The following table summarizes the range of DGEBA migration levels detected in various food can samples using this method.
| Analyte | Migration Range (mg/dm²) |
| DGEBA | 1.49 x 10⁻³ - 3.67[1] |
| BPA | 0.63 x 10⁻³ - 0.34[1] |
Note: Bisphenol F (BPF) and Bisphenol F diglycidyl ether (BFDGE) were generally not detected in the analyzed can samples.[1]
Experimental Workflow Diagram
Caption: Workflow for DGEBA migration analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive tool for the determination of DGEBA migration from food can coatings. The sample preparation is straightforward, and the instrumental analysis is highly selective due to the use of selected ion monitoring. This method is fit for purpose for routine analysis to ensure compliance with food safety regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencepub.net [sciencepub.net]
- 3. Determination of the diglycidyl ether of bisphenol A and its derivatives in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans [mdpi.com]
- 6. Migration tests in food packaging: Key for food safety – Innovations Food [innovationsfood.com]
- 7. Migration Testing for Food Contact Materials (FCMs) [intertek.com]
- 8. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols for the Curing Mechanisms of DGEBA with Amine Hardeners
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemistry of DGEBA-Amine Curing
The curing of Diglycidyl Ether of Bisphenol A (DGEBA) with amine hardeners is a cornerstone of thermosetting polymer chemistry, forming highly cross-linked, durable networks with extensive applications. The fundamental reaction is a nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring. This process proceeds without the formation of byproducts, making it an efficient polymerization method.
The reaction mechanism involves two main steps:
-
Primary Amine Addition: A primary amine group (R-NH₂) reacts with an epoxy group, opening the ring to form a secondary amine and a hydroxyl group.
-
Secondary Amine Addition: The newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and a second hydroxyl group.
Each active hydrogen on the amine can participate in the reaction.[1] The hydroxyl groups generated during the reaction can act as catalysts, accelerating the curing process, a phenomenon known as autocatalysis.[2] The final properties of the cured epoxy, such as its glass transition temperature (T_g), mechanical strength, and chemical resistance, are dictated by the structure of the DGEBA resin, the type of amine hardener (aliphatic, cycloaliphatic, or aromatic), and the stoichiometry of the mixture.[1][3]
Core Curing Pathways and Logic
The curing process transforms a liquid resin and hardener mixture into a solid, three-dimensional network. This transformation is driven by the chemical reactions between the epoxy groups of the DGEBA and the active hydrogens of the amine hardener.
Caption: Chemical pathway for DGEBA curing with a primary amine hardener.
Key Analytical Techniques and Experimental Workflow
A multi-faceted approach is required to fully characterize the curing process. Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Rheometry are the primary techniques used. Each provides unique insights into the kinetics, chemical changes, and physical transformation of the material.
Caption: Experimental workflow for characterizing DGEBA-amine curing.
Experimental Protocols
Protocol: Curing Kinetics by Differential Scanning Calorimetry (DSC)
This protocol details the use of DSC to determine key kinetic parameters of the curing reaction, including the total heat of reaction (ΔH), activation energy (Ea), and glass transition temperature (T_g).
A. Materials and Equipment
-
DGEBA epoxy resin
-
Amine hardener
-
Analytical balance
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
B. Sample Preparation
-
Calculate the stoichiometric amounts of DGEBA and amine hardener required. For epoxy-amine systems, it is necessary to have one active amine hydrogen for each epoxide group to achieve optimal properties.[1]
-
Accurately weigh the DGEBA resin and amine hardener into a disposable container and mix thoroughly for 2-3 minutes until a homogeneous mixture is achieved.[4][5]
-
Immediately weigh 20–30 mg of the reactive mixture into an aluminum DSC pan.[4]
-
Seal the pan hermetically using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.
C. Non-Isothermal DSC (Dynamic Scan)
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the reaction onset (e.g., 25°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 K/min) to a temperature where the curing exotherm is complete (e.g., 250°C).[6][7] The scan should cover the entire curing reaction peak.
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The activation energy (Ea) can be calculated using model-free methods like the Kissinger or Ozawa-Flynn-Wall (OFW) methods, which utilize the shift in the peak exothermic temperature with different heating rates.[1][8]
D. Isothermal DSC
-
Equilibrate the DSC cell at the desired isothermal cure temperature.
-
Rapidly place the prepared sample pan into the pre-heated cell.
-
Record the heat flow as a function of time until the signal returns to the baseline, indicating the reaction has ceased or slowed dramatically.
-
The extent of conversion (α) at any time (t) can be calculated from the partial heat of reaction (ΔH_t) relative to the total heat of reaction (ΔH_total) from a dynamic scan.
E. Glass Transition Temperature (T_g) Determination
-
After a curing cycle (either dynamic or isothermal), cool the sample rapidly to below its expected T_g.
-
Reheat the cured sample at a controlled rate (e.g., 10 K/min).[6]
-
The T_g is determined as the inflection point of the stepwise change in the heat capacity observed in the DSC thermogram.[4] The absence of any residual exotherm indicates a complete cure.[9]
Protocol: Monitoring Cure Conversion by FTIR Spectroscopy
This protocol uses FTIR to track the chemical changes during the curing process by monitoring the disappearance of reactant functional groups.
A. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory and a heated stage.
-
DGEBA/amine mixture.
-
For transmission: NaCl or KBr salt plates.
B. Experimental Procedure (ATR-FTIR)
-
Set the ATR crystal to the desired cure temperature (e.g., 80, 100, 120°C).[10]
-
Mix the DGEBA and amine hardener as previously described.
-
Apply a small amount of the mixture directly onto the ATR crystal, ensuring full contact.[10]
-
Begin collecting spectra immediately as a function of time. Collect spectra at regular intervals (e.g., every 1-5 minutes) at a resolution of 8 cm⁻¹.[10]
-
Continue data collection until no further significant changes are observed in the spectra, indicating the reaction has reached a steady state.[10]
C. Data Analysis
-
Identify the key absorption bands:
-
Epoxy Ring: A characteristic peak around 915 cm⁻¹ is used to monitor the consumption of epoxy groups.[3]
-
Amine N-H: Bands in the region of 3300-3400 cm⁻¹ correspond to the N-H stretching of the amine groups.[11]
-
Hydroxyl O-H: A broad band appearing around 3100-3800 cm⁻¹ indicates the formation of hydroxyl groups.[3]
-
Internal Standard: A peak that does not change during the reaction, such as C-H stretching from the aromatic rings (~1508 cm⁻¹ or ~1610 cm⁻¹), should be used for normalization.[12]
-
-
Calculate the degree of conversion of the epoxy groups (α_epoxy) using the following equation: α_epoxy = 1 - ( (A_915 / A_ref)_t / (A_915 / A_ref)_0 ) Where (A_915 / A_ref)_t is the ratio of the absorbance of the epoxy peak to the reference peak at time t, and (A_915 / A_ref)_0 is the initial ratio at t=0.
Protocol: Rheological Characterization of Curing
This protocol uses a rheometer to measure the change in viscoelastic properties during curing, identifying critical points like gelation.
A. Materials and Equipment
-
Rotational rheometer with parallel plate geometry and temperature control.
-
DGEBA/amine mixture.
B. Experimental Procedure
-
Set the rheometer plates to the desired isothermal cure temperature.
-
Mix the DGEBA and amine hardener.
-
Immediately apply the mixture to the bottom plate of the rheometer and bring the top plate down to the desired gap setting.
-
Start a time sweep experiment in oscillatory mode at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.[13]
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
C. Data Analysis
-
Viscosity Profile: Plot the complex viscosity (η*) against time. The initial part of the curve shows a slow increase in viscosity, followed by a rapid, sharp increase as the polymer network builds.
-
Gel Point Determination: The gel point is the transition from a liquid to a solid-like state. It is often identified as the time at which the storage modulus (G') and the loss modulus (G'') crossover (G' = G''). At this point, the material has formed a continuous network across the sample.
Quantitative Data Summary
The following tables summarize typical quantitative data for DGEBA-amine curing systems found in the literature. These values can vary significantly based on the specific amine hardener, stoichiometry, and curing conditions.
Table 1: Thermal and Kinetic Parameters for DGEBA-Amine Systems
| Parameter | Typical Value Range | Analytical Method | References |
| Total Heat of Reaction (ΔH) | 99 - 110 kJ/mol of epoxy | DSC | [14] |
| Activation Energy (Ea) | 57 - 96 kJ/mol | DSC (Kissinger/OFW) | [15][16] |
| Glass Transition Temp. (T_g) | 94 - 200 °C | DSC | [3] |
Table 2: Key FTIR Absorption Bands for Cure Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Change During Cure | References |
| Epoxy C-O Stretch | ~915 | Decreases | [3] |
| Amine N-H Stretch | 3300 - 3400 | Decreases | [11] |
| Hydroxyl O-H Stretch | 3100 - 3800 (broad) | Increases | [3] |
| Aromatic C=C (Reference) | ~1508 or ~1610 | Remains Constant | [12] |
Application Notes
-
Optimizing Cure Cycles: By combining DSC and rheology data, researchers can design efficient cure schedules. Isothermal DSC runs can identify the time to reach a high degree of cure at a given temperature, while rheology determines the gel time, which defines the working life of the resin mixture.
-
Hardener Selection: The protocols described can be used to screen and compare different amine hardeners. Aromatic amines generally result in higher T_g values but require higher cure temperatures compared to aliphatic amines.[6] DSC provides a direct comparison of reactivity (onset and peak temperatures) and the final T_g of the cured material.[4]
-
Quality Control: FTIR can be used as a rapid quality control method to confirm the complete consumption of epoxy groups in a cured part, ensuring it has reached the desired cross-link density.[12] A residual epoxy peak at ~915 cm⁻¹ would indicate an incomplete cure.
-
Impact of Stoichiometry: Deviating from the ideal 1:1 epoxy-to-amine hydrogen stoichiometric ratio will impact the final properties. An excess of amine can lead to a lower degree of crosslinking and a reduced T_g, while insufficient amine will result in an incomplete cure with unreacted epoxy groups.[1] These effects can be quantified using the protocols above.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. akjournals.com [akjournals.com]
- 3. Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation [mdpi.com]
- 4. Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulating DGEBA Adhesives for Structural Applications
Introduction
Diglycidyl ether of bisphenol A (DGEBA) is a high-performance thermosetting resin that forms the foundation of many structural adhesives. Its popularity stems from its excellent adhesion to a wide variety of substrates, high mechanical strength, good thermal and chemical resistance, and low shrinkage upon curing. Unmodified DGEBA resins, however, are often brittle and require careful formulation with various additives to meet the demanding requirements of structural applications in industries such as aerospace, automotive, and construction.
These application notes provide a comprehensive guide for researchers and scientists on the formulation, characterization, and testing of DGEBA-based structural adhesives. The document outlines key components, formulation strategies, detailed experimental protocols, and quantitative performance data.
Key Components in DGEBA Adhesive Formulations
The final properties of a DGEBA adhesive are determined by the careful selection and combination of its constituent components.
-
Epoxy Resin (DGEBA): The primary binder and backbone of the adhesive system. The choice of DGEBA's molecular weight influences viscosity and crosslink density.
-
Curing Agents (Hardeners): These reactive compounds crosslink the epoxy resin chains to form a rigid, three-dimensional network. The type of curing agent significantly impacts the glass transition temperature (Tg), mechanical properties, and curing kinetics. Common classes include:
-
Amines (Aliphatic, Cycloaliphatic, Aromatic): Offer a wide range of reactivity and final properties. Aromatic amines generally provide higher Tg and better thermal stability.
-
Anhydrides: Typically provide high thermal stability and excellent electrical properties but require elevated curing temperatures.
-
-
Toughening Agents: Incorporated to improve the fracture toughness and impact resistance of the inherently brittle epoxy network. Examples include:
-
Carboxyl-Terminated Butadiene Acrylonitrile (CTBN): A reactive liquid rubber that phase-separates during curing to form small rubbery domains that dissipate energy.
-
Core-Shell Rubber (CSR) Particles: Comprise a rubbery core and a glassy shell, which are pre-formed particles that toughen the epoxy matrix through mechanisms like crack bridging and shear banding.
-
-
Fillers: Added to enhance specific properties, reduce cost, and control rheology.
-
Nanofillers (e.g., Nano-silica, Carbon Nanotubes): Can significantly improve mechanical properties like stiffness and strength at low loading levels.
-
Microfillers (e.g., Alumina, Silica): Used to increase modulus, reduce thermal expansion, and improve thermal conductivity.
-
-
Adhesion Promoters: Typically silane (B1218182) coupling agents that form a chemical bridge between the adhesive and the substrate, enhancing bond strength and durability, especially in humid environments.
Formulation and Performance Data
The following tables summarize quantitative data from studies on DGEBA adhesive formulations.
Table 1: Effect of Curing Agent on DGEBA Adhesive Properties
| Formulation ID | DGEBA Resin | Curing Agent | Stoichiometric Ratio (Epoxy:Amine) | Cure Cycle | Tg (°C) | Lap Shear Strength (MPa) | Reference |
| F-1 | DGEBA (DER 331) | Isophorone diamine (IPDA) | 1:1 | 80°C for 2h + 150°C for 3h | 155 | 20.5 | |
| F-2 | DGEBA (DER 331) | Diethylenetriamine (DETA) | 1:1 | 25°C for 24h + 100°C for 2h | 110 | 18.2 | |
| F-3 | DGEBA (DER 331) | 4,4'-Methylenebis(cyclohexylamine) (PACM) | 1:1 | 80°C for 2h + 150°C for 3h | 160 | 22.1 |
Table 2: Effect of Toughening Agents on DGEBA Adhesive Properties
| Formulation ID | DGEBA Resin | Curing Agent | Toughening Agent (wt%) | Cure Cycle | Tg (°C) | Fracture Toughness (GIC, J/m²) | Lap Shear Strength (MPa) | Reference |
| F-4 (Neat) | DGEBA (Epon 828) | Piperidine | 0 | 120°C for 16h | 105 | 180 | 25.0 | |
| F-5 | DGEBA (Epon 828) | Piperidine | CTBN (15%) | 120°C for 16h | 95 | 2100 | 23.5 | |
| F-6 | DGEBA | Amine | CSR (10%) | 120°C for 1h + 177°C for 1h | 185 | 1800 | 35.0 |
Experimental Protocols
Protocol 1: Formulation of a Toughened DGEBA Adhesive
1. Materials and Equipment:
- DGEBA resin (e.g., DER 331, Epon 828)
- Amine curing agent (e.g., IPDA)
- Toughening agent (e.g., CTBN liquid rubber)
- Planetary centrifugal mixer or mechanical stirrer with vacuum capabilities
- Heating mantle/hot plate
- Digital balance
2. Procedure:
- Preheat the DGEBA resin to 60°C to reduce its viscosity.
- Weigh the required amount of DGEBA resin into a mixing vessel.
- If using a liquid toughening agent like CTBN, add the desired weight percentage to the preheated resin and mix at 60°C for 30 minutes until a homogeneous mixture is obtained.
- Allow the mixture to cool down to room temperature.
- Calculate and weigh the stoichiometric amount of the amine curing agent. The stoichiometric ratio is crucial for achieving optimal properties.
- Add the curing agent to the epoxy/toughener mixture.
- Mix the components thoroughly for 3-5 minutes. If using a planetary mixer, operate under vacuum to remove entrapped air bubbles.
- The formulated adhesive is now ready for application.
Protocol 2: Single Lap Shear Adhesion Test (ASTM D1002)
1. Materials and Equipment:
- Formulated adhesive
- Substrate coupons (e.g., aluminum, steel; typically 101.6 mm x 25.4 mm x 1.6 mm)
- Abrasive paper (e.g., 240 grit SiC)
- Solvent (e.g., acetone, isopropanol)
- Spacers (e.g., glass beads or wire) to control bondline thickness (e.g., 0.2 mm)
- Curing oven
- Universal testing machine with tensile grips
2. Procedure:
- Substrate Preparation: a. Abrade the bonding area of the substrate coupons with abrasive paper to remove oxides and create a rough surface. b. Degrease the abraded surface by wiping with a solvent-soaked cloth, followed by a final rinse in clean solvent. c. Allow the substrates to dry completely.
- Bonding: a. Apply the formulated adhesive to the prepared surface of one coupon. b. Place the second coupon over the adhesive, creating an overlap area (typically 12.7 mm x 25.4 mm). c. Use spacers within the bondline to ensure a consistent thickness. d. Clamp the assembly to secure the joint during curing.
- Curing: a. Place the clamped assembly in a preheated oven and cure according to the specified schedule (e.g., 120°C for 2 hours). b. After curing, allow the assembly to cool slowly to room temperature before removing the clamps.
- Testing: a. Mount the bonded specimen in the grips of the universal testing machine. b. Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure. c. Record the maximum load (Pmax).
- Calculation: a. Calculate the lap shear strength (τ) using the formula: τ = Pmax / A, where A is the overlap area.
Visualization of Workflows and Relationships
The following diagrams illustrate key aspects of the formulation and curing process.
Caption: Workflow for formulating and testing DGEBA structural adhesives.
Application Notes and Protocols for Photopolymerization of DGEBA-Based Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The photopolymerization of diglycidyl ether of bisphenol A (DGEBA)-based formulations is a critical process in various industries, including electronics, coatings, and automotive, due to its rapid curing, low energy consumption, and solvent-free nature.[1] This document provides detailed application notes and experimental protocols for the cationic photopolymerization of DGEBA, a common epoxy resin known for its high thermal and mechanical properties, chemical resistance, and low shrinkage.[1] The protocols outlined below cover formulation preparation, curing procedures, and characterization of the resulting thermosets.
I. Formulation Components and Preparation
The successful photopolymerization of DGEBA relies on a well-defined formulation. The primary components include the DGEBA monomer, a photoinitiator, and optional additives to modify the final properties of the cured material.
Materials:
-
Monomer: Diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of approximately 170-190 g/eq.[1][2]
-
Photoinitiators:
-
Cationic Photoinitiators: Triarylsulfonium hexafluorophosphate (B91526) salts or triarylsulfonium hexafluoroantimonate salts are commonly used for cationic polymerization.[1][2] Diaryliodonium salts (e.g., (Bis(4-isobutylphenyl)iodonium hexafluorophosphate)) are also effective, especially when combined with a photosensitizer for initiation at longer wavelengths.[3]
-
Radical Photoinitiators: While DGEBA primarily undergoes cationic polymerization, radical photoinitiators can be included in hybrid systems.[3]
-
-
Additives/Modifiers (Optional):
-
Reactive Diluents: Alcohols (e.g., n-hexanol) and vinyl ethers (e.g., dodecyl vinyl ether) can be added to increase the polymerization rate.[3]
-
Silsesquioxanes (SSO): Functionalized with reactive epoxycyclohexane groups, SSOs can significantly accelerate the photopolymerization of DGEBA.[7]
-
Nanoclay: Can enhance mechanical properties such as elastic modulus and fracture toughness.[8]
-
Flame Retardants: Phosphorus-based compounds and melamine (B1676169) can be incorporated to improve fire resistance.[9][10]
Protocol for Formulation Preparation:
-
Pre-heating: Gently heat the DGEBA resin to reduce its viscosity for easier mixing. A temperature of 40°C is typically sufficient.[1]
-
Blending with Modifiers (if applicable):
-
Addition of Photoinitiator: Add the photoinitiator to the resin mixture. A typical concentration is around 5 wt% of the total resin weight.[1]
-
Mixing: Mechanically stir the mixture at room temperature for approximately 10 minutes to ensure the photoinitiator is completely dissolved and evenly distributed.[1]
-
Degassing: If necessary, degas the formulation in a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured material.
II. Photopolymerization Curing Protocol
The curing process is initiated by exposing the formulation to UV radiation of a specific wavelength and intensity. The curing parameters will significantly influence the final properties of the thermoset.
Equipment:
-
UV Curing System (e.g., UV lamp with controlled intensity)
-
Photo-Differential Scanning Calorimeter (Photo-DSC) for monitoring curing kinetics
-
Photo-Rheometer for monitoring rheological changes during curing
Protocol:
-
Sample Preparation: Place a small amount of the prepared formulation onto a substrate or into a sample holder suitable for the UV curing system or analytical instrument (e.g., an aluminum pan for Photo-DSC).
-
Setting Curing Parameters:
-
UV Intensity: This can be varied to control the reaction rate. Common intensities range from 10 to 50 mW/cm².[1]
-
Irradiation Time: A typical irradiation time is 60 seconds, but this may be adjusted based on the formulation and desired conversion.[1]
-
Temperature: Curing can be performed at ambient or elevated temperatures. Curing at a higher temperature, such as 80°C, can help to avoid vitrification and achieve higher conversion.[1][3]
-
-
UV Exposure: Expose the sample to UV radiation under the set parameters.
III. Characterization of Cured DGEBA Thermosets
A variety of analytical techniques can be used to characterize the thermal, mechanical, and structural properties of the photopolymerized DGEBA thermosets.
A. Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured material.[1]
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition profile of the cured resin.
B. Mechanical Properties Analysis
-
Tensile Testing: Measures the tensile modulus, tensile strength, and elongation at break.[8][9][10]
-
Flexural Testing (Three-Point Bending): Determines the flexural modulus and strength.[9][10]
-
Fracture Toughness Testing: Measures the material's resistance to crack propagation.[8]
C. Structural and Morphological Analysis
-
Fourier Transform Infrared Spectroscopy (FTIR): Used to monitor the conversion of the epoxy groups during polymerization by observing the decrease in the characteristic epoxy peak.[3][11]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the fracture surface to analyze the morphology of the cured thermoset.
IV. Quantitative Data Summary
The following tables summarize key quantitative data from studies on the photopolymerization of DGEBA-based formulations.
Table 1: Curing Characteristics of DGEBA and DGEBA/Hyperbranched Epoxy (D90H10) Formulations [1]
| Formulation | UV Intensity (mW/cm²) | Gelation Time (s) | UV Conversion (%) |
| DGEBA | 10 | 35 | 45 |
| 20 | 25 | 55 | |
| 30 | 20 | 60 | |
| 40 | 15 | 65 | |
| 50 | 10 | 70 | |
| D90H10 | 10 | 20 | 60 |
| 20 | 15 | 70 | |
| 30 | 10 | 75 | |
| 40 | 8 | 80 | |
| 50 | 5 | 85 |
Table 2: Thermal and Structural Properties of Cured DGEBA and D90H10 [1]
| Formulation | UV Intensity (mW/cm²) | Glass Transition Temp. (°C) | Molecular Weight between Crosslinks (Mc, g/mol ) | Radius of Gyration (Rg, nm) |
| DGEBA | 10 | 110 | 350 | 1.2 |
| 30 | 125 | 300 | 1.0 | |
| 50 | 135 | 250 | 0.8 | |
| D90H10 | 10 | 95 | 450 | 1.5 |
| 30 | 105 | 400 | 1.3 | |
| 50 | 115 | 350 | 1.1 |
Table 3: Mechanical Properties of DGEBA-Based Epoxy with Nanoclay Additives [8]
| Nanoclay Content (wt%) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Fracture Toughness (K_IC, MPa·m^½) |
| 0 | 2.8 | 75 | 0.6 |
| 2.5 | 3.5 | 65 | 0.9 |
| 5.0 | 4.0 | 55 | 1.1 |
| 7.5 | 4.2 | 45 | 1.2 |
V. Visualizations
Figure 1: Experimental Workflow for DGEBA Photopolymerization and Characterization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization | Semantic Scholar [semanticscholar.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. iris.polito.it [iris.polito.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Crosslinking of DGEBA with Polyamines and Phenolic Compounds
Introduction
Diglycidyl ether of bisphenol A (DGEBA) is one of the most widely used epoxy resins in industries ranging from aerospace to electronics and biomedical devices.[1][2][3] Its popularity stems from its excellent mechanical strength, thermal stability, and chemical resistance upon curing.[1][4] The process of curing, or crosslinking, transforms the liquid resin into a rigid, three-dimensional thermoset network. This is achieved by reacting the epoxide groups of DGEBA with a variety of curing agents, or hardeners.
This document provides detailed application notes and protocols for the crosslinking of DGEBA with two common classes of hardeners: polyamines and phenolic compounds. It is intended for researchers, scientists, and drug development professionals who are working with or developing epoxy-based materials. The protocols outlined below are based on established methodologies and provide a foundation for systematic investigation into the properties of these thermoset systems.
Part 1: Crosslinking DGEBA with Polyamines
Polyamines are widely used curing agents for epoxy resins due to their reactivity and the versatile properties they impart to the final material. The reaction involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to ring-opening polymerization.
Reaction Mechanism
The crosslinking reaction between DGEBA and a primary diamine occurs in two stages. First, the primary amine attacks an epoxy group, forming a secondary amine.[5][6] This secondary amine can then react with another epoxy group, leading to the formation of a crosslinked network.[5][6] Tertiary amines present in some hardeners can also catalyze the reaction.[7]
Experimental Protocol 1: Curing DGEBA with an Aliphatic Diamine
This protocol describes a typical procedure for curing DGEBA with a linear aliphatic amine like propanediamine (PDA) or a branched polyamine.[7]
1. Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) resin (e.g., epoxy equivalent weight ~187 g/eq)[8]
-
Amine hardener: 4,4′–diaminodiphenylsulfone (DDS), 1,3–bis(aminomethyl)cyclohexane (CYDM), or octamethylenediamine (8CH2DA)[2]
-
Solvent (if required for viscosity reduction, e.g., acetone)
-
Glass beakers, mechanical stirrer, vacuum oven, molds.
2. Stoichiometric Calculation:
-
The stoichiometric ratio is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.
-
Parts by weight of amine per 100 parts of resin = (AHEW / EEW) * 100.
-
For example, Jeffamine D230 (a poly(oxypropylene) diamine) is mixed with DGEBA at a stoichiometric ratio of 32.6 g of amine to 100 g of resin.[8]
3. Procedure:
-
Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.
-
Weigh the calculated stoichiometric amount of the amine hardener and add it to the preheated DGEBA resin.[2]
-
Mechanically stir the mixture at a moderate speed for 10-15 minutes until a homogeneous solution is formed.
-
Degas the mixture in a vacuum oven at 60-70°C for approximately 20 minutes to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated molds.
-
Transfer the molds to a programmable oven for curing. The curing schedule is critical and depends on the hardener's reactivity. For example, a schedule for DDS is 150°C for 2 hours followed by 180°C for 3 hours. For aliphatic amines like 8CH2DA, a suitable schedule is 70°C for 4 hours, 130°C for 2 hours, and 150°C for 1 hour.[2]
-
After the curing cycle is complete, allow the samples to cool down slowly to room temperature inside the oven to prevent thermal shock and cracking.[2]
Quantitative Data: DGEBA-Polyamine Systems
The properties of the cured epoxy are highly dependent on the structure of the amine hardener.
Table 1: Thermal and Curing Properties of DGEBA Cured with Various Polyamines
| Curing Agent | Tonset (°C) | Tpeak (°C) | ΔHtotal (J/g) | Ea (kJ/mol) | Tg (°C) | Citation |
|---|---|---|---|---|---|---|
| Propanediamine (PDA) | 60.4 | 88.5 | 488.6 | - | - | [7] |
| N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA) | 61.5 | 89.6 | 505.7 | - | >140 | [7] |
| Jeffamine T-403 | 76.7 | 113.8 | 385.2 | - | ~95 | [7] |
| 4,4'-diaminodiphenilsulfone (DDS) | - | ~220 | - | - | 238 | [9][10] |
| 3-Deoxy-D-erythro-hexos-2-ulose bis(thiosemicarbazone) | - | - | - | 95.8 | - | [11] |
| Poly(oxypropylene) diamine (D230) | - | ~90 | 442.0 | - | - |[8] |
Table 2: Mechanical Properties of DGEBA Cured with Aliphatic Amines
| Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Citation |
|---|---|---|---|---|---|
| Isophorone diamine | - | - | >100 | ~3.0 | [12] |
| 1-(2-aminoethyl)piperazine | - | - | ~90 | ~2.7 | [12] |
| Triethylenetetramine | - | - | ~85 | ~2.6 |[12] |
Part 2: Crosslinking DGEBA with Phenolic Compounds
Phenolic compounds, such as novolac resins or other phenol-terminated molecules, can also be used to crosslink DGEBA. The reaction typically occurs between the phenolic hydroxyl group and the epoxy ring, often requiring a catalyst and higher temperatures.
Reaction Mechanism
The primary reaction is the etherification between the phenolic hydroxyl group and the epoxy group, which opens the ring and forms an ether linkage and a new secondary hydroxyl group. This secondary hydroxyl can also react with another epoxy group, though this reaction is generally slower.
Experimental Protocol 2: Curing DGEBA with a Phenol-Terminated Curing Agent
This protocol is adapted from a study using a phenol-terminated hyperbranched polymer as the curing agent.[13]
1. Materials:
-
DGEBA resin
-
Phenolic curing agent (e.g., phenol-terminated hyperbranched polymer, novolac resin)[13][14]
-
Accelerator/catalyst (e.g., 2-ethyl-4-methylimidazole, 2E4MI)[13]
-
Beakers, mechanical stirrer, vacuum oven, molds.
2. Procedure:
-
Determine the stoichiometric amounts of DGEBA and the phenolic hardener based on their respective equivalent weights.
-
In a beaker, mix the DGEBA resin and the phenolic curing agent at room temperature using a mechanical stirrer until a homogeneous solution is formed (approx. 10 minutes).[13]
-
Add the accelerator to the mixture. A typical loading is 1 wt% based on the weight of DGEBA.[13]
-
Continue stirring for another 5 minutes until the accelerator is completely dissolved.[13]
-
Degas the resultant mixture for 10 minutes in a vacuum oven to remove air bubbles.[13]
-
Pour the mixture into molds and place them in an oven for curing. The cure schedule will depend on the specific system and can be determined by DSC analysis. A typical non-isothermal cure involves heating from room temperature to ~250°C.[13]
-
Allow the cured samples to cool slowly to room temperature.
Quantitative Data: DGEBA-Phenolic Systems
Table 3: Thermal and Curing Properties of DGEBA Cured with Phenolic Compounds
| Curing Agent / System | ΔHtotal (J/g) | ΔHtotal (kJ/mol of epoxide) | Tg∞ (°C) | Citation |
|---|---|---|---|---|
| Phenol-terminated hyperbranched polymer (HPPO) with 2E4MI accelerator | 206.3 ± 10.8 | 96 ± 5 | 129.8 ± 1.7 | [13] |
| Glucose-based phenolic resin (PHMF) | - | - | - |[14] |
Table 4: Mechanical Properties of DGEBA vs. Modified Epoxy Thermosets
| System | Tensile Strength (MPa) | Bending Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) | Citation |
|---|---|---|---|---|---|
| Commercial DGEBA Thermoset | 81.2 | 108.2 | 3.0 | 4.2 | [15] |
| Hyperbranched Epoxy (HBEP-3) Thermoset | 89.2 | 129.6 | 6.1 | 6.7 |[15] |
Part 3: Experimental Workflows and Characterization Protocols
General Experimental Workflow
The overall process for creating and testing crosslinked DGEBA samples follows a standardized workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanical properties of epoxy networks based on DGEBA and aliphatic amines | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Investigating the Role of DGEBA as a PPARγ Modulator in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diglycidyl ether of bisphenol A (DGEBA), also commonly referred to as bisphenol A diglycidyl ether (BADGE), is a compound with a complex and debated role in the regulation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor in adipogenesis and metabolic regulation. While initially identified as a PPARγ antagonist, subsequent studies have revealed a more nuanced activity profile, with reports of agonistic effects and even PPARγ-independent mechanisms of action depending on the cellular context.[1][2][3] This document provides a comprehensive overview of the application of DGEBA in cell culture for studying its effects on PPARγ signaling and adipogenesis, including detailed experimental protocols and data presentation.
The multifaceted nature of DGEBA's interaction with PPARγ necessitates a careful and thorough experimental approach to characterize its activity in any given cell system. Researchers should be aware that DGEBA's effects can be cell-type specific.[1] For instance, while it may act as an antagonist in 3T3-L1 preadipocytes, it has shown agonist activity in ECV304 cells.[2][3] Furthermore, some studies suggest that DGEBA can induce adipogenesis in mesenchymal stem cells (MSCs) through a pathway that is not blocked by known PPARγ antagonists, indicating a PPARγ-independent mechanism.[1]
These application notes provide a framework for researchers to dissect the intricate effects of DGEBA, enabling a clearer understanding of its potential as a modulator of PPARγ and its downstream physiological consequences.
Data Presentation
The following tables summarize the reported quantitative data on the effects of DGEBA (BADGE) on PPARγ activity and adipogenesis from various cell culture studies. This compiled data highlights the variable nature of DGEBA's action.
Table 1: Reported Antagonistic and Agonistic Activity of DGEBA (BADGE) on PPARγ
| Cell Line | Assay Type | Effect | Concentration | IC50/EC50 | Reference |
| 3T3-L1 & 3T3-F442A | Adipocyte Differentiation | Antagonist (inhibition) | Not specified | ~100 µM | [1] |
| ECV-ACO.Luc (ECV304 derivative) | Luciferase Reporter Assay | Agonist (induction) | 10-100 µM | Not specified | [3] |
| COS7 | Transient Transfection Assay | No antagonistic activity | ≤ 10 µM | Not applicable | [1] |
Table 2: Effects of DGEBA (BADGE) on Adipogenesis and Gene Expression
| Cell Line | Parameter Measured | Effect | Concentration | Fold Change/Observation | Reference |
| Human & Mouse MSCs | Adipogenesis (Oil Red O) | Induction | Low nanomolar | Not specified | [1] |
| 3T3-L1 | Adipogenesis (Oil Red O) | Induction | Not specified | Not specified | [1] |
| ECV-ACO.Luc | Cell Death | Induction | Not specified | Not specified | [3] |
| ECV-ACO.Luc | PPARγ Nuclear Localization | Induction | Not specified | Not specified | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the theoretical mechanisms and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
PPARγ Signaling Pathway
This diagram illustrates the canonical PPARγ signaling pathway, which can be modulated by ligands such as DGEBA.
Caption: Canonical PPARγ signaling pathway modulated by DGEBA.
Experimental Workflow for Assessing DGEBA's Effect on Adipogenesis
This workflow outlines the key steps to investigate the impact of DGEBA on adipocyte differentiation.
Caption: Workflow for DGEBA's effect on adipogenesis.
Workflow for PPARγ Reporter Gene Assay
This diagram details the process of a luciferase reporter assay to measure DGEBA's effect on PPARγ transcriptional activity.
Caption: Workflow for PPARγ luciferase reporter assay.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of DGEBA on PPARγ and adipogenesis.
Protocol 1: 3T3-L1 Preadipocyte Differentiation and Oil Red O Staining
This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 cells and assessing lipid accumulation.[4]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMI): DMEM with 10% FBS and 10 µg/mL insulin.
-
DGEBA (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin solution
-
Oil Red O staining solution (0.3% w/v in 60% isopropanol)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well or 12-well plates and grow to confluence in DMEM with 10% FBS. Maintain the cells in a confluent state for 2 days post-confluence.
-
Induction of Differentiation:
-
On day 0, replace the medium with Differentiation Medium I (DMI) containing the desired concentrations of DGEBA or vehicle control (e.g., DMSO).
-
On day 2, replace the medium with Differentiation Medium II (DMI) containing the same concentrations of DGEBA or vehicle control.
-
From day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and the respective concentrations of DGEBA or vehicle control.
-
-
Oil Red O Staining (Day 8-10):
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells three times with distilled water.
-
Add the Oil Red O staining solution to each well and incubate for 1 hour at room temperature.
-
Wash the cells four times with distilled water.
-
Visualize and photograph the stained lipid droplets under a microscope.
-
-
Quantification of Lipid Accumulation:
-
After imaging, add 100% isopropanol to each well to elute the Oil Red O stain.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.[5]
-
Protocol 2: PPARγ Luciferase Reporter Gene Assay
This protocol allows for the quantitative assessment of DGEBA's ability to activate or inhibit PPARγ-mediated transcription.[3][6]
Materials:
-
HEK293T or other suitable cell line
-
PPRE-luciferase reporter plasmid
-
PPARγ expression plasmid
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
DGEBA
-
Known PPARγ agonist (e.g., Rosiglitazone)
-
Known PPARγ antagonist (e.g., GW9662)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 24-well or 96-well plate.
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid, PPARγ expression plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
Agonist Mode: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of DGEBA or a known PPARγ agonist (positive control).
-
Antagonist Mode: 24 hours post-transfection, replace the medium with fresh medium containing a fixed concentration of a known PPARγ agonist (e.g., EC50 concentration of Rosiglitazone) along with various concentrations of DGEBA or a known PPARγ antagonist (positive control).
-
-
Cell Lysis and Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
For agonist mode, express the results as fold induction relative to the vehicle control.
-
For antagonist mode, express the results as a percentage of the activity observed with the agonist alone.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for PPARγ Target Gene Expression
This protocol is used to determine the effect of DGEBA on the mRNA levels of PPARγ and its target genes.
Materials:
-
Differentiated adipocytes (from Protocol 1) or other relevant cell types treated with DGEBA
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for PPARγ, FABP4 (aP2), LPL, C/EBPα, and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with DGEBA for the desired time period.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and specific primers for the target genes and a housekeeping gene.
-
Run the qPCR reaction in a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Express the results as fold change relative to the vehicle-treated control.
-
Conclusion
The interaction of DGEBA with PPARγ is complex and appears to be highly dependent on the cellular and experimental context. The provided application notes and protocols offer a robust framework for researchers to systematically investigate and characterize the effects of DGEBA in their specific cell culture models. By employing a combination of adipogenesis assays, reporter gene assays, and gene expression analysis, scientists can elucidate whether DGEBA acts as a PPARγ antagonist, agonist, or through a PPARγ-independent pathway, thereby contributing to a clearer understanding of this compound's biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (BADGE) is a PPARgamma agonist in an ECV304 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (BADGE) is a PPARγ agonist in an ECV304 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bisphenol A Diglycidyl Ether (DGEBA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Bisphenol A diglycidyl ether (DGEBA).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude DGEBA?
A1: The primary methods for purifying crude DGEBA are recrystallization, solvent extraction, and molecular distillation. Recrystallization is effective for obtaining a high-purity crystalline product. Solvent extraction is suitable for separating DGEBA from higher molecular weight oligomers and other impurities. Molecular distillation is an option for separating components based on their boiling points under high vacuum.
Q2: What are the common impurities found in crude DGEBA?
A2: Crude DGEBA, synthesized from bisphenol A and epichlorohydrin, can contain several impurities. These include oligomers of DGEBA (where n>0), unreacted starting materials, and byproducts from side reactions. Some identified impurities include various propyl derivatives and hydrolysis products.[1] The presence of these impurities can affect the performance of the final epoxy resin.
Q3: How can I monitor the purity of DGEBA during and after purification?
A3: The purity of DGEBA can be assessed using several analytical techniques. High-performance liquid chromatography (HPLC) is a powerful method for separating and quantifying DGEBA and its impurities.[1] Other techniques include determining the epoxide equivalent weight (EEW) through titration, and measuring the melting point of the purified solid, which should be sharp for a pure crystalline product.
Troubleshooting Guides
Recrystallization Issues
Q: My DGEBA is not crystallizing, or the yield is very low. What could be the problem?
A: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
-
Solvent System: The choice of solvent is critical. A two-component solvent system, such as a mixture of a lower alkanol (e.g., methanol) and a lower aliphatic ketone (e.g., acetone), has been shown to be effective. The crude DGEBA should be highly soluble in the initial solvent mixture at a slightly elevated temperature and less soluble upon cooling or addition of a second solvent.
-
Insufficient Supersaturation: If crystals do not form, the solution may not be sufficiently supersaturated. Try reducing the volume of the solvent by evaporation to increase the concentration of DGEBA.
-
Cooling Rate: Rapid cooling can lead to the formation of an oil or very small crystals, which are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Seeding: If crystallization does not initiate, try adding a small seed crystal of pure DGEBA to the cooled, supersaturated solution to induce crystal growth.
-
Crystallization Inhibitors: The presence of certain impurities can inhibit crystallization. If the problem persists, consider a preliminary purification step like solvent extraction to remove these inhibitors. Some formulations intentionally include crystallization inhibitors like the diglycidyl ether of Bisphenol F (DGEBF).[2]
Q: The purified DGEBA has a low melting point or a broad melting range. Why?
A: A low or broad melting point is indicative of impurities remaining in the final product.
-
Incomplete Purification: The recrystallization process may not have been efficient enough to remove all impurities. Consider performing a second recrystallization.
-
Solvent Inclusions: The crystals may have trapped the mother liquor during filtration. Ensure the crystals are washed with a small amount of cold, fresh solvent and are thoroughly dried under vacuum.
Solvent Extraction Issues
Q: I am experiencing poor separation of layers during solvent extraction. What can I do?
A: Poor phase separation can be due to the formation of emulsions.
-
Solvent Choice: Ensure the chosen solvent system has a significant density difference and low mutual solubility.
-
Agitation: Gentle mixing or inversion is often sufficient. Vigorous shaking can promote emulsion formation.
-
Breaking Emulsions: If an emulsion forms, you can try adding a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Centrifugation can also be effective.
Experimental Protocols
Protocol 1: Recrystallization using a Two-Component Solvent System
This protocol is based on a method described for producing a pure, crystalline DGEBA.
Materials:
-
Crude DGEBA
-
Methanol (B129727) (Solvent 1)
-
Acetone (B3395972) (Solvent 2)
-
Filter funnel and paper
-
Vacuum flask
-
Beakers and Erlenmeyer flasks
-
Ice bath
Procedure:
-
Dissolve the crude DGEBA in a suitable volume of a mixture of methanol and acetone at a temperature above 5°C.
-
Cool the resulting solution to between 5°C and -25°C.
-
If a liquid resin phase separates, redissolve it by adding a minimal amount of cold acetone.
-
Induce crystallization by slowly adding a second, pre-chilled solvent in which the ether is less soluble, such as methanol, while stirring.
-
Allow the crystals to form and the solution to stand until crystallization is complete.
-
Filter the crystals using a Büchner funnel under vacuum.
-
Wash the crystalline cake with a small amount of cold methanol.
-
Dry the purified crystals under vacuum at a low temperature (e.g., 25°C) to a constant weight.
Protocol 2: Solvent Extraction Purification
This protocol outlines a general procedure for purifying DGEBA by separating it from higher oligomers.
Materials:
-
Crude DGEBA
-
Solvent I (e.g., n-hexane, petroleum ether)
-
Selective auxiliary agent (e.g., ethylene (B1197577) glycol)
-
Reaction kettle with stirring and heating capabilities
-
Separatory funnel or reactor with a bottom outlet
-
Distillation apparatus
Procedure:
-
In a reactor, add 100 parts by weight of liquid crude DGEBA and 6-16 parts by weight of a selective auxiliary agent.
-
Heat the mixture to 80-90°C with stirring and hold for 30-60 minutes.
-
Add 500-950 parts by weight of Solvent I and heat the mixture to 45-75°C over 30-80 minutes.
-
Maintain the temperature and allow the mixture to stand for 60-80 minutes to allow for phase separation.
-
Separate the upper layer (containing the purified DGEBA in Solvent I) from the lower layer (containing the auxiliary agent and higher oligomers).
-
Transfer the upper layer to a distillation apparatus.
-
Distill off 70-90% of Solvent I at atmospheric pressure (65-95°C).
-
Perform a final distillation under reduced pressure to remove the remaining solvent, yielding the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Crude DGEBA
| Purification Method | Key Parameters | Purity Achieved (Example) | Advantages | Disadvantages |
| Recrystallization | Solvent System (e.g., Methanol/Acetone), Temperature (5°C to -25°C) | Epoxide content: 25.2% by weight, Total chlorine: 0.1% by weight, Sharp melting point: 42°C | High purity crystalline product, Operates at or below room temperature | Can have lower yield, Potential for solvent inclusion |
| Solvent Extraction | Solvent I (e.g., n-hexane), Auxiliary Agent (e.g., ethylene glycol), Temperature (80-90°C then 45-75°C) | High purity (exact percentage depends on crude material) | Good for removing oligomers, Can be scaled up | Involves multiple steps including distillation, Solvent recovery is necessary |
| Molecular Distillation | High vacuum, Elevated temperature | High epoxy purity | Effective for separating high boiling point polymers | Requires specialized equipment, High energy consumption |
Visualizations
Caption: Workflow for the purification of crude DGEBA via recrystallization.
Caption: Workflow for the purification of crude DGEBA via solvent extraction.
References
Technical Support Center: Optimizing DGEBA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of diglycidyl ether of bisphenol A (DGEBA).
Troubleshooting Guide
This guide addresses common issues encountered during DGEBA synthesis in a question-and-answer format.
Issue 1: Low Yield of DGEBA Monomer
-
Question: My DGEBA synthesis resulted in a lower than expected yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in DGEBA synthesis can stem from several factors. Incomplete reaction, side reactions, or loss of product during purification are common culprits. To improve your yield, consider the following:
-
Stoichiometry: Ensure the correct molar ratio of bisphenol A to epichlorohydrin (B41342) is used. An excess of epichlorohydrin is typically used to favor the formation of the diglycidyl ether and minimize oligomerization.[1]
-
Reaction Time and Temperature: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, but be mindful that excessive heat can promote side reactions.
-
Catalyst Activity: The catalyst plays a crucial role. Ensure you are using an appropriate catalyst (e.g., a strong base like sodium hydroxide) and that it is not deactivated.[2][3]
-
Purification Process: Product may be lost during the washing and separation steps. Optimize your extraction and washing procedures to minimize loss.
-
Issue 2: High Viscosity of the DGEBA Product
-
Question: The synthesized DGEBA has a very high viscosity, making it difficult to handle. What causes this and how can I reduce it?
-
Answer: High viscosity in DGEBA is often an indication of the presence of higher molecular weight oligomers.[4][5] The formation of these oligomers is a common side reaction during synthesis. To reduce viscosity:
-
Control Stoichiometry: A significant excess of epichlorohydrin can help to minimize the formation of higher molecular weight species.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions that lead to oligomerization.
-
Purification: Implement a more rigorous purification process, such as column chromatography or distillation, to separate the DGEBA monomer from higher molecular weight oligomers.
-
Use of Reactive Diluents: While not a direct solution to synthesis, reactive diluents can be added to the final product to reduce viscosity for formulation purposes.[6][7]
-
Issue 3: Discoloration of the DGEBA Product
-
Question: My DGEBA product has a yellow or brownish tint. What is the cause of this discoloration and how can I obtain a colorless product?
-
Answer: Discoloration in DGEBA is often due to impurities and side products formed during the synthesis, particularly at elevated temperatures. Oxidation of phenolic groups can also contribute to color formation. To minimize discoloration:
-
Temperature Control: Avoid excessive reaction temperatures, which can lead to thermal degradation and the formation of colored byproducts.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive functional groups.
-
Purity of Reactants: Ensure the bisphenol A and epichlorohydrin used are of high purity, as impurities can contribute to color.
-
Purification: Techniques like activated carbon treatment or recrystallization can be effective in removing colored impurities.
-
Issue 4: Inconsistent Epoxy Equivalent Weight (EEW)
-
Question: I am observing batch-to-batch variation in the Epoxy Equivalent Weight (EEW) of my synthesized DGEBA. What factors influence the EEW and how can I ensure consistency?
-
Answer: The Epoxy Equivalent Weight (EEW) is a critical quality parameter for DGEBA, and inconsistency can significantly impact its performance in subsequent applications. The primary factors influencing EEW are:
-
Purity of the Product: The presence of unreacted bisphenol A, mono-glycidyl ether, or higher oligomers will affect the EEW. A purer product will have an EEW closer to the theoretical value.
-
Stoichiometry: The initial ratio of reactants directly impacts the product distribution and, consequently, the average EEW of the mixture.
-
Reaction Control: Consistent reaction time, temperature, and catalyst concentration are essential for reproducible results.
-
Hydrolysis: The epoxide rings can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained throughout the synthesis and storage.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing DGEBA?
A1: The synthesis of DGEBA is based on the O-alkylation of bisphenol A with epichlorohydrin.[1] This reaction is typically carried out in the presence of a basic catalyst, such as sodium hydroxide (B78521). The process involves a nucleophilic attack of the phenoxide ion (formed from bisphenol A and the base) on the carbon atom of the epoxide ring in epichlorohydrin, followed by the elimination of a chloride ion and subsequent ring-closing to form the glycidyl (B131873) ether.
Q2: How does the stoichiometry of reactants affect the properties of the final DGEBA product?
A2: The stoichiometric ratio of bisphenol A to epichlorohydrin is a critical parameter that significantly influences the molecular weight, viscosity, and purity of the resulting DGEBA.[8][9][10][11][12] An excess of epichlorohydrin is generally used to promote the formation of the diglycidyl ether monomer and suppress the formation of higher molecular weight oligomers. A ratio closer to stoichiometric equivalence will lead to a higher degree of polymerization, resulting in a more viscous product with a higher average molecular weight.
Q3: What are the common catalysts used for DGEBA synthesis and how do they work?
A3: The most common catalysts for DGEBA synthesis are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3] These catalysts deprotonate the phenolic hydroxyl groups of bisphenol A to form the more nucleophilic phenoxide ions. These phenoxide ions then readily react with epichlorohydrin. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous base and the organic reactants.
Q4: What are the key experimental parameters that need to be optimized for a successful DGEBA synthesis?
A4: For a successful and reproducible DGEBA synthesis, the following parameters should be carefully controlled and optimized:
-
Reactant Stoichiometry: The molar ratio of epichlorohydrin to bisphenol A.
-
Catalyst Concentration: The amount of base or other catalyst used.
-
Reaction Temperature: Influences reaction rate and the prevalence of side reactions.
-
Reaction Time: Determines the extent of the reaction.
-
Solvent: The choice of solvent can affect solubility and reaction kinetics.
-
Agitation: Proper mixing is crucial for ensuring a homogeneous reaction mixture.
Data Presentation: Impact of Reaction Parameters on DGEBA Properties
The following tables summarize the expected qualitative effects of key reaction parameters on the properties of synthesized DGEBA.
Table 1: Effect of Epichlorohydrin to Bisphenol A Molar Ratio
| Molar Ratio (ECH:BPA) | Expected DGEBA Yield | Expected Viscosity | Expected Epoxy Equivalent Weight (EEW) |
| Low (e.g., 1.5:1) | Lower | Higher | Higher |
| Optimal (e.g., 2:1 to 5:1) | Higher | Lower | Closer to theoretical |
| High (e.g., >10:1) | High | Low | Close to theoretical |
Table 2: Effect of Reaction Temperature
| Reaction Temperature | Expected Reaction Rate | Likelihood of Side Reactions | Product Color |
| Low | Slower | Lower | Lighter/Colorless |
| Moderate | Faster | Moderate | Pale Yellow |
| High | Very Fast | Higher | Darker/Brownish |
Experimental Protocols
General Protocol for DGEBA Synthesis
This protocol provides a general methodology for the synthesis of DGEBA. Researchers should optimize the specific conditions for their experimental setup.
-
Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve bisphenol A in an excess of epichlorohydrin.
-
Catalyst Addition: While stirring, gradually add a solution of a basic catalyst (e.g., aqueous sodium hydroxide) to the reaction mixture. The addition should be slow to control the exothermic reaction.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-100 °C) and maintain it for a specified period (e.g., 1-3 hours) with vigorous stirring.
-
Phase Separation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. The organic layer containing the DGEBA product will separate from the aqueous layer.
-
Washing: Wash the organic layer multiple times with hot deionized water to remove the salt byproduct and unreacted catalyst.
-
Solvent Removal: Remove the excess epichlorohydrin from the organic layer, typically by vacuum distillation.
-
Product Characterization: Characterize the final DGEBA product for its Epoxy Equivalent Weight (EEW), viscosity, and purity (e.g., using titration, viscometry, and chromatography).
Visualizations
References
- 1. Bisphenol A diglycidyl ether - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. mdpi.com [mdpi.com]
- 5. uvebtech.com [uvebtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Influence of the Epoxy/Acid Stoichiometry on the Cure Behavior and Mechanical Properties of Epoxy Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: DGEBA Premature Polymerization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering premature polymerization of Diglycidyl ether of bisphenol A (DGEBA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: My DGEBA resin has become viscous and difficult to work with well before its expected shelf life. What could be the cause?
A1: Premature polymerization, often observed as increased viscosity or gelling, can be triggered by several factors. The most common causes are improper storage temperature, exposure to moisture, and contamination. High temperatures can accelerate the polymerization process, while moisture can react with the epoxy groups. Contaminants, even in trace amounts, can act as unintended catalysts.
Q2: How should I properly store my DGEBA resin to prevent premature polymerization?
A2: To maximize the shelf life of your DGEBA resin, it is crucial to store it in a cool, dry place away from direct sunlight and sources of heat. The ideal storage temperature is typically between 65°F and 90°F (18°C and 32°C). Always keep the resin in its original, tightly sealed container to prevent exposure to atmospheric moisture and other contaminants.
Q3: Can minor impurities in my DGEBA resin lead to premature polymerization?
A3: Yes, even small amounts of certain impurities can significantly accelerate polymerization. Common culprits include acidic or basic compounds, transition metal ions, and other reactive chemicals. It is essential to use clean equipment and avoid any cross-contamination when handling the resin.
Q4: I suspect my DGEBA resin has been contaminated. How can I confirm this?
A4: Identifying the specific contaminant may require advanced analytical techniques. Methods such as Fourier Transform Infrared (FTIR) spectroscopy can help identify unexpected chemical groups, while techniques like Inductively Coupled Plasma (ICP) spectroscopy can detect trace metal contamination. For a simpler, initial assessment, you can perform a stability test by monitoring the viscosity of a small sample over time at a controlled temperature and comparing it to a fresh, uncontaminated sample.
Q5: Is it possible for DGEBA to polymerize without the addition of a curing agent?
A5: While DGEBA is designed to polymerize upon the addition of a specific curing agent, self-polymerization can occur under certain conditions, a process known as homopolymerization. This is often initiated by contaminants or exposure to high temperatures or UV radiation.
Troubleshooting Guide
If you are experiencing premature polymerization of your DGEBA resin, follow these steps to identify and resolve the issue.
Caption: Troubleshooting workflow for premature DGEBA polymerization.
Data on Factors Influencing Premature Polymerization
The following table summarizes the qualitative effects of various factors on the stability of DGEBA resin. Quantitative data is often dependent on the specific formulation and contaminants.
| Factor | Effect on Stability | Recommended Practices |
| Temperature | Higher temperatures significantly accelerate polymerization. | Store between 18°C and 32°C (65°F - 90°F). Avoid proximity to heat sources. |
| Humidity/Moisture | Water can react with epoxy groups, initiating polymerization. | Store in tightly sealed containers in a dry environment. Use desiccants if necessary. |
| UV Radiation/Sunlight | Can initiate cationic polymerization. | Store in opaque containers or in a dark location. |
| Acidic Contaminants | Can act as catalysts for polymerization. | Use thoroughly cleaned and dried equipment. Avoid cross-contamination with acidic compounds. |
| Basic Contaminants | Can act as catalysts for polymerization. | Use thoroughly cleaned and dried equipment. Avoid cross-contamination with basic compounds. |
| Transition Metal Ions | Can form complexes that catalyze polymerization. | Use glass or high-quality stainless steel equipment. Avoid contact with reactive metals. |
Experimental Protocols
Protocol 1: Resin Stability Test (Adapted from Gel Time Methods)
This protocol is designed to assess the stability of a suspect DGEBA resin sample by monitoring its viscosity over time at an elevated temperature. This is a modification of standard gel time tests like ASTM D3532.
Objective: To determine if a DGEBA resin sample exhibits accelerated polymerization compared to a control sample.
Materials:
-
Suspect DGEBA resin sample
-
Fresh, unopened DGEBA resin sample (as control)
-
Hot plate with a calibrated temperature controller
-
Cone-plate viscometer or rheometer
-
Disposable aluminum pans
-
Stopwatch
Procedure:
-
Set the hot plate to a constant, elevated temperature (e.g., 60°C). This temperature should be high enough to accelerate polymerization but low enough to allow for measurable changes in viscosity over a reasonable timeframe.
-
Place a known quantity of the control DGEBA resin into an aluminum pan on the hot plate.
-
Immediately begin monitoring the viscosity of the resin using the viscometer or rheometer.
-
Record the viscosity at regular intervals (e.g., every 5 minutes).
-
Continue monitoring until a significant increase in viscosity is observed, or for a predetermined duration (e.g., 60 minutes).
-
Thoroughly clean all equipment.
-
Repeat steps 2-5 with the suspect DGEBA resin sample.
-
Plot the viscosity versus time for both the control and suspect samples. A significantly faster increase in viscosity for the suspect sample indicates premature polymerization.
Caption: Experimental workflow for DGEBA resin stability testing.
Protocol 2: Identification of Contaminants
If premature polymerization is confirmed, identifying the contaminant is the next step.
Objective: To identify the chemical nature of the contaminant in the DGEBA resin.
Analytical Techniques:
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify functional groups present in the resin that are not part of the DGEBA structure. This can indicate the presence of acidic, basic, or other organic contaminants.
-
Methodology: A small sample of the suspect resin is placed on the ATR crystal of the FTIR spectrometer and a spectrum is collected. This spectrum is then compared to the spectrum of a pure, control sample of DGEBA. New or significantly altered peaks in the suspect sample's spectrum can point to the type of contaminant.
-
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS):
-
Purpose: To detect and quantify trace amounts of metal ions that could be acting as catalysts.
-
Methodology: The resin sample is digested in a suitable acid matrix and then introduced into the ICP-MS or AAS instrument. The instrument will provide a quantitative analysis of the elemental composition of the sample.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify volatile or semi-volatile organic contaminants.
-
Methodology: The resin sample may require extraction or headspace analysis before injection into the GC-MS system. The gas chromatograph separates the components of the sample, and the mass spectrometer provides identification of the individual compounds.
-
Caption: Logical flow for contaminant identification in DGEBA resin.
"stability of DGEBA in aqueous and acidic solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diglycidyl ether of bisphenol A (DGEBA) in aqueous and acidic solutions.
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of DGEBA stability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or Non-Reproducible Degradation Rates | 1. Inaccurate pH of the solution: The pH may not have been accurately measured or buffered, leading to variations in the rate of hydrolysis. 2. Temperature fluctuations: Inconsistent temperature control can significantly impact reaction kinetics.[1] 3. Improper mixing of DGEBA: If the DGEBA is not uniformly dispersed in the aqueous solution, the surface area exposed to the acidic environment will vary between samples. | 1. Verify and buffer pH: Use a calibrated pH meter to verify the pH of your acidic solution before each experiment. Employ a suitable buffer system to maintain a stable pH throughout the experiment. 2. Ensure stable temperature: Use a water bath or incubator with precise temperature control. Monitor the temperature throughout the experiment. 3. Standardize mixing: Develop a consistent protocol for mixing the DGEBA into the solution, specifying the mixing speed and duration to ensure a uniform dispersion. |
| Unexpected Peaks in Analytical Results (e.g., HPLC, GC-MS) | 1. Contamination: Contaminants may be present in the DGEBA sample, solvents, or glassware. 2. Side reactions: Under certain conditions, DGEBA can undergo side reactions, leading to the formation of unexpected byproducts.[2] 3. Incomplete reaction: The degradation process may not have gone to completion, resulting in the presence of intermediate products.[1] | 1. Use high-purity materials: Ensure the use of high-purity DGEBA, analytical grade solvents, and thoroughly cleaned glassware. Run a blank sample to check for contaminants. 2. Control reaction conditions: Carefully control the temperature and pH to minimize side reactions. Refer to literature for optimal conditions for DGEBA hydrolysis. 3. Monitor reaction over time: Take samples at different time points to monitor the progress of the degradation and identify any intermediate products. |
| Low or No Degradation Observed | 1. Incorrect acidic conditions: The pH of the solution may not be low enough to induce significant hydrolysis of DGEBA. 2. Low temperature: The reaction temperature may be too low for the degradation to occur at a noticeable rate.[1] 3. Cured DGEBA: If the DGEBA has been cured, its cross-linked structure will be much more resistant to hydrolysis.[3] | 1. Adjust pH: Lower the pH of the solution using a suitable acid (e.g., HCl, H2SO4) and monitor the effect on degradation. 2. Increase temperature: Gradually increase the reaction temperature to accelerate the hydrolysis, while being mindful of potential side reactions. 3. Confirm DGEBA state: Ensure that you are working with uncured DGEBA resin. If you are intentionally studying the degradation of cured DGEBA, be aware that more aggressive conditions (e.g., higher temperatures, stronger acids) will be required.[1] |
| Physical Changes in the Solution (e.g., cloudiness, precipitation) | 1. Formation of insoluble degradation products: Some degradation products of DGEBA may have low solubility in aqueous solutions.[4] 2. Phase separation of DGEBA: At certain concentrations or temperatures, DGEBA may phase-separate from the aqueous solution. | 1. Analyze the precipitate: Separate the precipitate and analyze it using techniques like FT-IR or NMR to identify the insoluble products. 2. Adjust solvent system: Consider using a co-solvent to improve the solubility of DGEBA and its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DGEBA degradation in acidic aqueous solutions?
A1: The primary mechanism of DGEBA degradation in acidic aqueous solutions is the acid-catalyzed hydrolysis of the epoxide rings. The ether linkages in the DGEBA backbone are generally more stable but can also be cleaved under harsh conditions such as high temperatures.[1]
Q2: What are the expected degradation products of DGEBA in an acidic aqueous environment?
A2: The primary degradation products from the hydrolysis of the epoxide rings are diols. Further degradation under more severe conditions can lead to the cleavage of the ether bonds, resulting in the formation of bisphenol A (BPA), phenol, and p-isopropylphenol.[4][5]
Q3: How does pH affect the stability of DGEBA in aqueous solutions?
A3: DGEBA is more susceptible to degradation in acidic and basic solutions compared to neutral conditions. In acidic solutions, the hydrolysis of the epoxide groups is catalyzed by H+ ions, leading to an increased degradation rate at lower pH values.
Q4: What is the influence of temperature on the degradation rate of DGEBA?
A4: The degradation rate of DGEBA increases with temperature, following the Arrhenius equation.[1] Higher temperatures provide the necessary activation energy for the hydrolysis of the epoxide and ether linkages.[5]
Q5: What analytical techniques are suitable for monitoring DGEBA stability?
A5: Several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of DGEBA and its degradation products over time.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the volatile degradation products.[4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To monitor the disappearance of the epoxide groups and the appearance of hydroxyl groups.[3]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of DGEBA and its degradation products.[5]
Quantitative Data Summary
The following tables summarize the degradation of DGEBA under different conditions.
Table 1: Effect of Temperature on DGEBA Decomposition in Near-Critical Water
| Temperature (°C) | Reaction Time (min) | Decomposition (%) |
| 280 | 45 | 3.3 |
| 280 | 60 | 7.7 |
| 290 | 45 | 11.2 |
| 290 | 60 | 23.4 |
| 300 | 45 | 53.4 |
| 300 | 60 | 100 |
Data synthesized from studies on DGEBA/TETA systems in near-critical water.
Table 2: Thermal Degradation Parameters of Cured DGEBA Systems
| Curing Agent | Onset Temperature (°C) | Peak Degradation Temperature (°C) |
| Tartaric Acid (TA) | ~200 | Varies (multiple peaks) |
| Citric Acid (CA) | ~300 | Varies (single peak) |
Data from TG analysis of DGEBA cured with natural hydroxy acids.[3]
Experimental Protocols
Protocol 1: DGEBA Stability Assessment in Acidic Solution
-
Preparation of Acidic Solution: Prepare an aqueous solution of a specific pH (e.g., pH 1, 3, 5) using a suitable acid (e.g., HCl). Verify the pH using a calibrated pH meter.
-
Sample Preparation: Accurately weigh a known amount of DGEBA and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile) before adding it to the acidic solution to ensure proper dispersion.
-
Incubation: Place the prepared solution in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C, 50°C, 70°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching and Extraction: Neutralize the aliquot with a suitable base to stop the reaction. Extract the DGEBA and its degradation products using an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted sample using HPLC to quantify the remaining DGEBA and the formed degradation products.
Protocol 2: Identification of DGEBA Degradation Products by GC-MS
-
Sample Preparation: Following the degradation experiment (Protocol 1), take the final sample and concentrate it by evaporating the solvent under reduced pressure.
-
Derivatization (Optional): If the degradation products are not volatile enough for GC analysis, perform a derivatization step (e.g., silylation) to increase their volatility.
-
GC-MS Analysis: Inject the prepared sample into a GC-MS system.
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a library of known compounds (e.g., NIST library).
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of DGEBA.
Caption: Troubleshooting workflow for inconsistent DGEBA stability results.
References
- 1. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Curing and thermal degradation of diglycidyl ether of bisphenol A epoxy resin crosslinked with natural hydroxy acids as environmentally friendly hardeners - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Viscosity Reduction of Bisphenol A Diglycidyl Ether (DGEBA) Resins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol A diglycidyl ether (DGEBA) resins. Below you will find information to address common challenges related to high viscosity in your experiments.
Troubleshooting Guide: High Viscosity in DGEBA Resin Formulations
High viscosity in DGEBA resin formulations can lead to difficulties in handling, mixing, and final application. This guide provides a systematic approach to troubleshooting and resolving these issues.
Initial Assessment:
-
Confirm Resin Grade: Standard grades of DGEBA resin have a viscosity in the range of 11,000–16,000 mPa·s at 25°C.[1][2] Verify that you are using the appropriate grade for your application. Lower viscosity grades (4,000–10,000 mPa·s) are also available.[1][2]
-
Check Temperature: Temperature significantly impacts viscosity. Ensure your working environment and the resin itself are at a suitable temperature.
-
Review Formulation: Have any components been recently changed or added to your formulation? New additives, fillers, or changes in curing agent concentration can all affect the final viscosity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high viscosity in DGEBA resins.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce the viscosity of DGEBA resins?
There are three primary methods for reducing the viscosity of DGEBA resins:
-
Increasing Temperature: Heating the resin is a simple and effective way to temporarily reduce its viscosity. As a general rule, for every 10°C increase in temperature above room temperature, the viscosity is approximately halved.[3]
-
Using Reactive Diluents: These are low-viscosity epoxy-functional compounds that react with the curing agent and become part of the cured polymer network. They can significantly reduce viscosity while having a controlled impact on the final properties.
-
Using Non-Reactive Diluents: These are substances that do not chemically react with the resin or curing agent.[4] They physically separate the epoxy polymer chains, reducing viscosity. However, they can negatively impact the final mechanical and thermal properties of the cured product.[4]
Q2: What are common examples of reactive and non-reactive diluents?
-
Reactive Diluents:
-
Monofunctional Glycidyl (B131873) Ethers: Butyl glycidyl ether, C12-C14 aliphatic glycidyl ether, and phenyl glycidyl ether are common examples.[5]
-
Difunctional Glycidyl Ethers: 1,4-Butanediol diglycidyl ether (BDGE) and 1,6-hexanediol (B165255) diglycidyl ether are used to reduce viscosity with less impact on crosslink density compared to monofunctional diluents.[6]
-
Bio-based Diluents: Derivatives of natural phenols like cardanol, carvacrol (B1668589), guaiacol (B22219), and thymol (B1683141) are being developed as sustainable reactive diluents.[3][5][7]
-
-
Non-Reactive Diluents:
-
Plasticizers: Dibutyl phthalate (B1215562) is a common example that can also add flexibility.[5]
-
Alcohols: Benzyl alcohol can effectively reduce viscosity.
-
Phenols: Nonyl phenol (B47542) is another common non-reactive diluent that can also accelerate the curing reaction.[4][5]
-
Solvents: While solvents like xylene or acetone (B3395972) can be used, they are generally not recommended due to their high vapor pressure and potential to degrade the final properties.[3][4]
-
Q3: How do reactive diluents affect the final properties of the cured epoxy?
Reactive diluents become a permanent part of the polymer backbone. Their impact on the final properties depends on their functionality (mono-, di-, or tri-functional) and chemical structure.
-
Positive Effects: They can improve flexibility and impact strength.[5]
-
Negative Effects: Monofunctional diluents, in particular, can reduce the crosslink density of the polymer network, which may lead to a decrease in thermal properties (like glass transition temperature, Tg), chemical resistance, and tensile strength.[4][5]
Q4: What are the consequences of using non-reactive diluents?
Non-reactive diluents do not participate in the curing reaction and remain as a separate phase within the cured epoxy matrix.[4][8]
-
Advantages: They can increase pot life and reduce the peak exotherm during curing.[4]
-
Disadvantages: They generally have a negative impact on the final properties, including reduced tensile strength, hardness, and thermal and chemical resistance.[4] They can also be prone to migration and leaching out of the cured product over time.
Q5: Can the addition of nanoparticles affect the viscosity of DGEBA resins?
Yes, the addition of nanoparticles can influence the viscosity of DGEBA resins, but the effect is not always a reduction. While nanoparticles are often used to enhance mechanical and thermal properties, their high surface area can lead to increased interactions with the polymer chains, which can actually increase the viscosity of the formulation.[9] Proper dispersion of the nanoparticles is crucial to avoid agglomeration, which can further increase viscosity. In some cases, surface modification of the nanoparticles is necessary to improve their compatibility with the resin and mitigate viscosity increases.
Data on Viscosity Reduction
The following tables provide quantitative data on the effects of temperature and diluents on the viscosity of DGEBA resins.
Table 1: Effect of Temperature on the Viscosity of DGEBA Resin
| Temperature (°C) | Viscosity (mPa·s) |
| 20 | 17238 |
| 25 | 8436 |
| 40 | 1195 |
| 60 | 198 |
| 80 | 58 |
| 100 | 24 |
Data sourced from Malburet et al. (2023).[10]
Table 2: Effect of Reactive Diluents on the Viscosity of DGEBA Resin at 25°C
| Diluent | Concentration (wt%) | Viscosity (mPa·s) |
| None | 0 | ~12,000 - 16,000 |
| Butyl Glycidyl Ether | 11 | 800 |
| Monoglycidyl ether of carvacrol (MGEC) | 5 | 5120 |
| 10 | 2972 | |
| 15 | 1892 | |
| 20 | 1222 | |
| Monoglycidyl ether of guaiacol (MGEG) | 5 | 4736 |
| 10 | 3238 | |
| 15 | 2364 | |
| 20 | 1307 | |
| Monoglycidyl ether of thymol (MGET) | 5 | 5110 |
| 10 | 3226 | |
| 15 | 2190 | |
| 20 | 1519 |
Data compiled from SpecialChem (2025) and Malburet et al. (2023).[5][10]
Table 3: Effect of Non-Reactive Diluents on the Viscosity of DGEBA Resin
| Diluent | Concentration | Effect on Viscosity |
| Dibutyl Phthalate | ~17 pph | Reduces from ~15,000 to 4,000 cps |
| Nonyl Phenol | Up to 40 pph | Significant reduction in viscosity |
| Benzyl Alcohol | Not specified | Lower viscosity compared to the same proportion of diglycidyl ether |
Data compiled from SpecialChem (2025) and DergiPark.[5][11]
Experimental Protocols
Protocol 1: Viscosity Measurement of DGEBA Resin Formulations
This protocol outlines the general steps for measuring the viscosity of DGEBA resin formulations using a rotational viscometer.
Materials and Equipment:
-
Rotational viscometer (e.g., cone and plate or coaxial cylinder type)[4][8]
-
Temperature control unit (e.g., water bath or Peltier plate)[4][8]
-
Appropriate spindle or geometry for the expected viscosity range
-
DGEBA resin formulation
-
Cleaning solvents (e.g., acetone, isopropanol)
-
Lint-free wipes
Procedure:
-
Instrument Setup and Calibration:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions, using a standard calibration fluid with a known viscosity.[8]
-
Set the desired measurement temperature using the temperature control unit and allow the system to equilibrate. A common temperature for comparison is 25°C (298 K).
-
-
Sample Preparation:
-
Ensure the resin sample is homogeneous and free of air bubbles.[8] If necessary, degas the sample in a vacuum chamber.
-
If preparing a formulation with diluents or other additives, ensure all components are thoroughly mixed.
-
-
Measurement:
-
Load the specified volume of the sample into the viscometer.
-
Lower the spindle or geometry into the sample, ensuring it is properly immersed without trapping air bubbles.
-
Allow the sample to reach thermal equilibrium at the set temperature.
-
Start the rotation of the spindle at a specified shear rate or speed. For non-Newtonian fluids, measurements at multiple shear rates may be necessary.[8]
-
Allow the reading to stabilize before recording the viscosity value (typically in mPa·s or cP).[8]
-
Perform multiple measurements to ensure reproducibility.
-
-
Cleaning:
-
Thoroughly clean the spindle and sample holder with appropriate solvents immediately after use to prevent resin curing on the equipment.
-
Mechanism of Viscosity Reduction by Reactive Diluents:
Caption: Mechanism of viscosity reduction using reactive diluents.
References
- 1. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01039B [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. A Helpful Guide to Processing High Viscosity Resins | Hapco, Inc. [hapcoincorporated.com]
- 4. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. lr-test.com [lr-test.com]
- 9. pcimag.com [pcimag.com]
- 10. rsc.org [rsc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Improving Mechanical Properties of DGEBA Thermosets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the modification and characterization of Diglycidyl ether of bisphenol A (DGEBA) thermosets.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Cured thermoset is brittle and exhibits poor impact resistance.
-
Question: My cured DGEBA thermoset is extremely brittle and fractures easily upon impact. How can I improve its toughness?
-
Answer: The inherent brittleness of DGEBA thermosets is a common issue stemming from their high crosslink density.[1] To enhance toughness, consider incorporating toughening agents that can dissipate energy and prevent crack propagation. Common strategies include:
-
Adding liquid rubbers: Carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) is a widely used liquid rubber that can form dispersed rubbery domains within the epoxy matrix, effectively blunting crack tips.
-
Incorporating thermoplastic modifiers: Toughening can be achieved by blending with ductile thermoplastic polymers.
-
Utilizing core-shell particles: These particles consist of a rubbery core and a glassy shell, providing toughening without significantly compromising the modulus and thermal properties.
-
Introducing flexible hardeners or chain extenders: Incorporating long, flexible molecular chains into the thermoset network can increase its ability to deform before fracturing.
-
Issue 2: Inconsistent or poor mechanical properties across different batches.
-
Question: I am observing significant variations in tensile strength and modulus between different batches of my modified DGEBA thermoset. What could be the cause?
-
Answer: Inconsistent mechanical properties often point to variations in the curing process or material preparation. Key factors to investigate include:
-
Incorrect mixing ratio: An improper ratio of resin to hardener will result in an incomplete curing reaction, leading to inferior and unpredictable mechanical properties.[2][3][4] Always ensure precise measurement of components by volume or weight, as specified by the manufacturer.[2]
-
Inadequate mixing: Thorough mixing is crucial for a homogeneous reaction. Scrape the sides and bottom of the mixing container to ensure all components are well-blended.[2][3] The "two-cup" mixing method, where the mixture is transferred to a second cup and mixed again, can help ensure homogeneity.[4]
-
Curing temperature and time: The curing kinetics of epoxy resins are highly dependent on temperature.[3] Ensure that your curing schedule (temperature and duration) is consistent for all batches. Deviations can lead to different degrees of crosslinking and, consequently, different mechanical properties.
-
Moisture contamination: Moisture can interfere with the curing reaction.[2] Ensure all materials and equipment are dry before use.
-
Issue 3: Presence of voids or bubbles in the cured thermoset.
-
Question: My cured DGEBA samples have visible bubbles, which are likely affecting their mechanical performance. How can I prevent this?
-
Answer: The presence of bubbles or voids is a common defect that can act as stress concentration points, significantly reducing the mechanical strength of the thermoset. To mitigate this:
-
Slow and careful mixing: Avoid vigorous mixing, which can introduce air into the resin.[3]
-
Degassing: After mixing, degas the resin-hardener mixture in a vacuum chamber to remove trapped air bubbles before pouring it into the mold.
-
Controlled pouring: Pour the mixture slowly and from a low height to minimize air entrapment.
-
Use of a heat gun or torch: After pouring, a brief pass with a heat gun or torch can help to break surface bubbles.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification and testing of DGEBA thermosets.
General Questions
-
What is DGEBA and why is it so widely used?
-
What are the main limitations of unmodified DGEBA thermosets?
-
The primary drawback of neat DGEBA thermosets is their inherent brittleness and poor resistance to crack propagation due to their highly crosslinked structure.[1]
-
Modification and Formulation
-
How do nanofillers like nanoclay improve the mechanical properties of DGEBA?
-
Nanoclay, when properly dispersed, can increase the modulus and fracture toughness of DGEBA thermosets.[2][6] The high surface area of the nanoclay platelets can restrict polymer chain mobility and create tortuous paths for crack propagation. However, high loadings can sometimes lead to a decrease in tensile strength and strain to failure due to agglomeration.[2][6]
-
-
Can bio-based resins be used to improve the properties of DGEBA thermosets?
-
Yes, incorporating certain bio-based resins can enhance the toughness and impact strength of DGEBA thermosets.[3] These renewable materials can introduce more flexible molecular structures into the network.
-
Curing and Processing
-
My resin is not curing or is still sticky after the recommended time. What's wrong?
-
This is a common problem that can be caused by several factors:
-
Incorrect mix ratio: Ensure you are using the precise resin-to-hardener ratio specified.[2][3][4]
-
Low temperature: Curing is a temperature-dependent chemical reaction. Low ambient temperatures can significantly slow down or even halt the curing process.[2][3]
-
Inthorough mixing: If the resin and hardener are not completely mixed, you will have uncured, sticky spots.[2][3]
-
Incompatible components: Using a resin from one brand with a hardener from another is not recommended as their chemistries may not be compatible.[3]
-
-
-
My resin is curing too quickly. How can I slow it down?
-
An excessively fast cure, often leading to a high exotherm, can be caused by:
-
Data Presentation
The following tables summarize the effects of various modifiers on the mechanical properties of DGEBA thermosets as reported in the literature.
Table 1: Effect of Nanoclay on Mechanical Properties of DGEBA Thermosets
| Nanoclay Type | Loading (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (MPa·m¹/²) |
| Neat Epoxy | 0 | 60 - 80 | 2.5 - 3.5 | 0.5 - 0.7 |
| Montmorillonite | 3 | ~75 | ~3.8 | ~0.9 |
| Montmorillonite | 5 | ~70 | ~4.2 | ~1.1 |
Note: The actual values can vary depending on the specific type of nanoclay, its surface modification, the curing agent used, and the processing conditions.
Table 2: Effect of Hyperbranched Polymers on Mechanical Properties of DGEBA Thermosets
| Hyperbranched Polymer (HBP) | Loading (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
| Neat Epoxy | 0 | 81.2 | 3.0 | 4.2 |
| HBEP-3 | 100 | 89.2 | 6.1 | 6.7 |
HBEP-3 refers to a specific diphenolic acid-derived hyperbranched epoxy. Data sourced from.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to consult the full ASTM standards for complete details and safety precautions.
1. Tensile Properties (ASTM D638)
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured thermoset.
-
Apparatus: Universal Testing Machine (UTM) with appropriate load cell, extensometer, and grips.
-
Specimen Preparation:
-
Prepare flat, dumbbell-shaped specimens according to the dimensions specified in ASTM D638 (Type I is common for rigid plastics).[7]
-
Ensure specimens are free of voids, flash, and surface imperfections.
-
Condition the specimens at 23 ± 2 °C and 50 ± 5% relative humidity for at least 40 hours before testing.[7]
-
-
Procedure:
-
Measure the width and thickness of the specimen's gauge section.
-
Secure the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[7]
-
Record the load and elongation data throughout the test.[7]
-
-
Calculations:
-
Tensile Strength: Maximum load divided by the original cross-sectional area.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The increase in gauge length at the point of fracture, expressed as a percentage of the original gauge length.
-
2. Izod Impact Strength (ASTM D256)
-
Objective: To determine the impact resistance of a notched specimen.
-
Apparatus: Pendulum-type impact testing machine (Izod tester).
-
Specimen Preparation:
-
Procedure:
-
Calibrate the impact tester.
-
Secure the specimen vertically in the cantilever position in the machine's vise, with the notch facing the direction of the pendulum's strike.[8]
-
Release the pendulum, allowing it to strike and fracture the specimen.
-
Record the energy absorbed during the fracture, which is indicated on the machine's scale.
-
-
Calculation:
-
Impact Strength: The absorbed energy divided by the thickness of the specimen.
-
3. Plane-Strain Fracture Toughness (ASTM D5045)
-
Objective: To determine the critical stress intensity factor (KIc), a measure of a material's resistance to crack propagation.
-
Apparatus: Universal Testing Machine (UTM) with a three-point bend fixture or compact tension grips.
-
Specimen Preparation:
-
Prepare single-edge-notch bend (SENB) or compact tension (CT) specimens as per the dimensions in ASTM D5045.[6]
-
Machine a sharp initial crack at the tip of the notch, often by tapping a fresh razor blade.
-
-
Procedure:
-
Place the specimen in the appropriate fixture in the UTM.
-
Apply a load at a constant displacement rate until the specimen fractures.
-
Record the load-displacement curve.
-
-
Calculation:
-
KIc is calculated using the peak load and specimen geometry, based on the formulas provided in ASTM D5045.[6]
-
4. Dynamic Mechanical Analysis (DMA) (ASTM D7028)
-
Objective: To determine the viscoelastic properties of the material as a function of temperature, including the glass transition temperature (Tg).
-
Apparatus: Dynamic Mechanical Analyzer (DMA).
-
Specimen Preparation:
-
Prepare rectangular specimens of appropriate dimensions for the DMA clamp being used (e.g., three-point bend, cantilever).
-
-
Procedure:
-
Mount the specimen in the DMA.
-
Apply a sinusoidal oscillatory force to the specimen at a set frequency (e.g., 1 Hz).
-
Ramp the temperature at a constant rate (e.g., 3-5 °C/min) through the temperature range of interest.
-
The instrument records the storage modulus (E'), loss modulus (E"), and tan delta (E"/E') as a function of temperature.
-
-
Analysis:
-
The Tg can be identified as the peak of the tan delta curve or from the onset of the drop in the storage modulus curve.
-
Visualizations
Experimental Workflow for Modified DGEBA Thermosets
Caption: Workflow for preparing and testing modified DGEBA thermosets.
Troubleshooting Flowchart for Poor Mechanical Properties
Caption: A logical guide to troubleshooting poor mechanical properties.
References
- 1. azom.com [azom.com]
- 2. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 3. infinitalab.com [infinitalab.com]
- 4. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 5. How to Perform an Izod Impact Test Step by Step – A Comprehensive Guide by Pacorr [pacorr.com]
- 6. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 7. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 8. scirp.org [scirp.org]
- 9. store.astm.org [store.astm.org]
Technical Support Center: Minimizing DGEBA Monomer Migration in Cured Epoxy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the migration of diglycidyl ether of bisphenol A (DGEBA) monomers from cured epoxy resins.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at producing epoxy materials with low DGEBA migration.
Issue 1: High DGEBA Migration Detected in Post-Cure Analysis
-
Potential Cause: Incomplete Curing
-
Explanation: An insufficient degree of cross-linking in the epoxy network can leave unreacted DGEBA monomers free to migrate.
-
Solution:
-
Verify Curing Schedule: Ensure that the curing time and temperature meet or exceed the manufacturer's recommendations for the specific epoxy resin and hardener system.
-
Optimize Curing Temperature: Higher curing temperatures generally lead to a more complete reaction.[1][2] Evaluate the effect of incrementally increasing the curing temperature.
-
Extend Curing Time: A longer curing duration can allow for more complete cross-linking.
-
Implement Post-Curing: Introducing a post-curing step at an elevated temperature can significantly reduce the concentration of residual monomers.
-
-
-
Potential Cause: Incorrect Resin-to-Hardener Ratio
-
Explanation: An off-ratio mixture can result in an incomplete reaction, leaving an excess of unreacted DGEBA or hardener.
-
Solution:
-
-
Potential Cause: Inappropriate Hardener Selection
-
Explanation: The type of curing agent (e.g., amine, anhydride) significantly influences the final network structure and properties, which can affect monomer migration. Amine-cured systems often have different curing profiles and final properties compared to anhydride-cured systems.[5][6][7][8]
-
Solution:
-
Consult Technical Data Sheets: Select a hardener that is specifically recommended for applications requiring low migration.
-
Consider Hardener Reactivity: Different hardeners have different reactivities and may require different curing schedules. For example, aromatic amines like 4,4'-diaminodiphenylsulfone (DDS) often require higher curing temperatures than aliphatic amines like triethylenetetramine (B94423) (TETA).[9]
-
-
Issue 2: Inconsistent Curing Leading to Variable DGEBA Migration
-
Potential Cause: Temperature Fluctuations During Curing
-
Explanation: Inconsistent temperatures in the curing oven can lead to variations in the degree of cure across the material.
-
Solution:
-
Oven Calibration: Regularly calibrate the curing oven to ensure uniform temperature distribution.
-
Use of Thermocouples: Place thermocouples on or near the epoxy material to monitor the actual curing temperature.
-
-
-
Potential Cause: Improper Mixing Technique
-
Explanation: Inadequate mixing can lead to localized areas with incorrect resin-to-hardener ratios, resulting in inconsistent curing.[3][4]
-
Solution:
-
Standardized Mixing Protocol: Implement a standardized mixing protocol that specifies the mixing time, speed, and technique.
-
Visual Inspection: Visually inspect the mixture for streaks or inconsistencies before application.
-
-
Issue 3: Amine Blush or Surface Tackiness
-
Potential Cause: High Humidity or Low Temperature During Curing
-
Explanation: A blush, which is a greasy or waxy layer on the surface, can form when curing in a humid environment. This can be indicative of an incomplete surface cure and may correlate with higher surface-level monomer availability.[10]
-
Solution:
-
Control Curing Environment: Cure the epoxy in a temperature and humidity-controlled environment.
-
Surface Cleaning: If a blush has formed, it can sometimes be removed with warm, soapy water. However, for applications with strict migration limits, it is best to prevent its formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing DGEBA monomer migration?
A1: The primary factors include:
-
Cure Temperature and Time: Higher temperatures and longer curing times generally lead to a more complete cure and lower migration.[1][2]
-
Resin-to-Hardener Ratio: A precise stoichiometric ratio is crucial for achieving a high degree of cross-linking.
-
Type of Hardener: The chemical structure of the hardener (e.g., amine vs. anhydride) affects the final network structure and migration properties.[5][6][7][8]
-
Post-Curing: A post-curing step at an elevated temperature is a highly effective method for reducing residual monomer levels.
-
Contact Medium: The nature of the substance in contact with the epoxy (e.g., food simulant, pharmaceutical formulation), including its pH and fat content, can influence the rate and extent of migration.
Q2: What are the acceptable limits for DGEBA migration?
A2: Regulatory limits for DGEBA migration vary by region and application. In the European Union, for plastic materials and articles intended to come into contact with food, the specific migration limit (SML) for DGEBA and some of its derivatives is 9 mg/kg of food or food simulant.[11][12] For certain chlorinated derivatives, the SML is lower. It is essential to consult the latest regulations for your specific application and region.
Q3: How does post-curing reduce DGEBA migration?
A3: Post-curing involves heating the epoxy material to a temperature above its initial curing temperature. This additional thermal energy promotes further reaction of any remaining unreacted epoxy and hardener molecules, increasing the cross-link density of the polymer network. This more complete cure entraps residual monomers within the polymer matrix, thereby reducing their ability to migrate.
Q4: Which type of hardener, amine or anhydride (B1165640), is better for minimizing DGEBA migration?
A4: Both amine and anhydride hardeners can be used to formulate low-migration epoxy systems. The choice depends on the specific application requirements, including the desired curing profile and final material properties. Amine hardeners, such as TETA and DDS, and anhydride hardeners each create distinct network structures.[5][6][7][8][9] It is crucial to select a hardener and curing schedule that are optimized for a high degree of cure.
Q5: Can DGEBA migration change over time?
A5: Yes, migration is a time-dependent process. The rate of migration is typically highest initially and decreases as the concentration of available monomer at the surface depletes. The duration of contact and the storage temperature will influence the total amount of DGEBA that migrates over the lifetime of the product.
Data Presentation
Table 1: Effect of Post-Curing Temperature on Residual Monomer Concentration
| Post-Cure Temperature (°C) | Treatment Duration (minutes) | Reduction in Residual TEGDMA (%) | Reduction in Residual Bis-GMA (%) | Reduction in Residual Ethoxylated Bis-GMA (%) |
| 50 | 7 | 80 | 75 | 77 |
| 75 | 7 | >80 | >75 | >77 |
| 100 | 7 | >80 | >75 | >77 |
| 125 | 7 | >80 | >75 | >77 |
Note: Data is generalized from a study on a commercial resin composite and illustrates the significant reduction in residual monomers with even mild post-cure heating.
Experimental Protocols
1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for DGEBA Quantification in Food Simulants
This protocol is a general guideline for the determination of DGEBA migration into aqueous food simulants such as 3% acetic acid.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load a known volume of the food simulant sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the DGEBA from the cartridge with an appropriate solvent, such as methanol or acetonitrile (B52724).
-
Evaporate the eluent to a small volume under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile is commonly used. A typical starting condition is 60:40 (v/v) water:acetonitrile, ramping to a higher acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 275 nm and an emission wavelength of 295 nm.
-
-
Quantification:
-
Prepare a series of DGEBA standard solutions of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample and determine the DGEBA concentration from the calibration curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for DGEBA Analysis in Pharmaceutical Packaging Extracts
GC-MS is a powerful technique for the identification and quantification of DGEBA and other extractables from pharmaceutical packaging.
-
Sample Preparation:
-
Extract a known surface area of the packaging material with a suitable solvent (e.g., dichloromethane, hexane, or ethanol) under controlled conditions of time and temperature.[13]
-
Concentrate the extract to a known volume.
-
A derivatization step, for example with BSTFA, may be necessary to improve the volatility and chromatographic behavior of DGEBA.
-
-
GC-MS Conditions (General):
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection: Scanning a mass range (e.g., m/z 50-550) or using selected ion monitoring (SIM) for higher sensitivity and specificity.
-
Visualizations
Caption: Troubleshooting workflow for high DGEBA migration.
Caption: General experimental workflow for DGEBA migration analysis.
Caption: Key factors for minimizing DGEBA migration through cure optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 4. EPOXY RESIN: PROBLEMS AND SOLUTIONS - THE 12 MOST COMMON PROBLEMS - ResinPro - Amazing Epoxy Resins [resin-pro.co.uk]
- 5. On the Dielectric Behavior of Amine and Anhydride Cured Epoxy Resins Modified Using Multi-Terminal Epoxy Functional Network Modifier | MDPI [mdpi.com]
- 6. Decomposition mechanisms and kinetics of amine/anhydride-cured DGEBA epoxy resin in near-critical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. canwindg.com [canwindg.com]
- 11. Restriction of epoxy derivatives in food contact materials | EUR-Lex [eur-lex.europa.eu]
- 12. measurlabs.com [measurlabs.com]
- 13. gcms.cz [gcms.cz]
"storage and handling guidelines for DGEBA to prevent degradation"
Technical Support Center: DGEBA Storage and Handling
Welcome to the technical support center for Diglycidyl ether of bisphenol A (DGEBA). This resource provides researchers, scientists, and drug development professionals with comprehensive guidelines to prevent the degradation of DGEBA during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of DGEBA resin?
A1: The typical shelf life of DGEBA resin is approximately 12 months when stored in unopened, tightly sealed containers under recommended conditions.[1][2][3] Some high-purity grades may remain viable for several years if stored correctly.[4] Once a container is opened, the shelf life can be shorter due to exposure to atmospheric moisture and oxygen. It is good practice to mark the date of opening on the container.[1]
Q2: What are the primary signs of DGEBA degradation?
A2: The most common indicators of DGEBA degradation include:
-
Increased Viscosity: The resin will become noticeably thicker and more difficult to pour and handle.[1][4]
-
Crystallization: The clear liquid may become cloudy or opaque due to the formation of solid crystals.[1][4] This is a physical change and can often be reversed.
-
Yellowing: While some hardeners can cause yellowing upon aging, exposure of the uncured resin to direct sunlight can also lead to discoloration.[1][2]
-
Incomplete or Improper Curing: The most critical sign of degradation is a failure to cure properly when mixed with the appropriate hardener, resulting in a soft or tacky final product.[1][4]
Q3: Can I still use DGEBA that has crystallized?
A3: Yes, crystallization is a reversible physical process. You can restore the resin to its liquid state by gently warming the container in a warm water bath or under a warming light to approximately 50-60°C (125°F).[4] Stir the resin gently until all crystals have dissolved and the liquid is clear again. Allow the resin to cool to room temperature before use.
Q4: What materials should I avoid when storing or handling DGEBA?
A4: DGEBA is incompatible with strong oxidizing agents, strong acids (including Lewis acids), and strong bases.[5][6][7] Contact with these substances can catalyze uncontrolled polymerization or other hazardous reactions. Store DGEBA away from these chemicals.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Resin is cloudy or contains solid particles. | Crystallization due to storage at low temperatures. | Gently warm the container to 50-60°C in a water bath or with a warming lamp. Stir until the resin is clear. Allow to cool before use.[4] |
| Resin has become thick and is difficult to pour. | 1. Partial polymerization due to improper storage (high temperatures, contamination).2. Long-term aging. | 1. If viscosity is only slightly increased, it may still be usable. Warm the resin slightly to reduce viscosity for easier handling.2. If significantly thickened, the resin has likely degraded. Perform a small test batch to check for proper curing. If it fails to cure, dispose of the resin according to local regulations.[4] |
| Resin appears yellowed in the container. | Exposure to direct sunlight or UV light. | Store the resin in an opaque container or in a dark location.[2][8] If the resin still cures properly, the yellowing may be aesthetic and not affect mechanical properties for some applications. |
| Mixed epoxy does not cure or remains tacky. | 1. DGEBA has degraded due to age or improper storage.2. Incorrect mix ratio with hardener.3. Contamination of the resin or hardener. | 1. Perform a pot-life test (see Experimental Protocols) on questionable resin before use in a critical experiment. If it fails, the resin should be discarded.[4]2. Verify the correct mix ratio from the manufacturer's data sheet.3. Ensure dedicated and clean mixing tools are used. |
Data Presentation: Recommended Storage Conditions
To maximize the shelf life and prevent the degradation of DGEBA, adhere to the following storage conditions.
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | 15°C to 25°C (60°F to 80°F) | This range prevents both crystallization at low temperatures and accelerated aging or polymerization at high temperatures.[1][8] Avoid repeated freeze-thaw cycles.[4] |
| Humidity | Store in a dry area. | Moisture from the air can be absorbed by the resin, potentially affecting its properties and cure characteristics.[1][8] |
| Light Exposure | Store in an opaque, sealed container away from direct sunlight. | UV light can cause yellowing and degradation of the epoxy resin.[2][8] |
| Container | Original, tightly sealed container. | This prevents contamination from air, moisture, and other foreign substances.[1][2][8] Ensure the lid and rim are clean before sealing to maintain an airtight seal.[1] |
Experimental Protocols
Protocol 1: Visual Inspection and Crystallization Reversal
-
Objective: To visually assess the quality of the DGEBA resin and reverse any crystallization.
-
Methodology:
-
Visually inspect the resin in its container. Note any cloudiness, solid precipitates, or significant yellowing.
-
If crystallization is observed, place the container in a temperature-controlled water bath set to 50-60°C.
-
Loosen the cap to prevent pressure buildup.
-
Periodically and gently stir the resin with a clean, dry glass or metal rod until all crystals have dissolved and the resin is completely clear.
-
Remove the container from the water bath and allow it to cool to ambient temperature before use.
-
Protocol 2: Pot-Life Test for Resin Viability
-
Objective: To confirm that the DGEBA resin and its corresponding hardener will cure as expected.
-
Methodology:
-
Bring both the DGEBA resin and the hardener to a standard temperature, typically 22-25°C (72-77°F).
-
Accurately weigh a small, specific amount of DGEBA (e.g., 10 grams) into a clean, disposable cup.
-
Based on the manufacturer's recommended mix ratio, accurately weigh the corresponding amount of hardener into the same cup.
-
Thoroughly mix the two components for the recommended time (typically 2 minutes), scraping the sides and bottom of the cup.
-
Observe the mixture over time. Note the time it takes to gel (the end of its pot life) and harden.
-
Compare the observed pot life and final cure state to the specifications on the product's technical data sheet. A significant deviation or a tacky, uncured final state indicates degradation.[4]
-
Mandatory Visualization
The following diagram illustrates the relationship between proper storage and handling practices and the prevention of DGEBA degradation pathways.
Caption: Logic diagram for preventing DGEBA degradation.
References
- 1. resiners.com [resiners.com]
- 2. Epoxy Resin Storage And Shelf Life [liquidglassepoxy.com]
- 3. chillepoxy.com [chillepoxy.com]
- 4. westsystem.com [westsystem.com]
- 5. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 6. cdn0.grizzly.com [cdn0.grizzly.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. resingroup.net [resingroup.net]
Validation & Comparative
A Comparative Guide to Bio-Based Alternatives for Bisphenol A Diglycidyl Ether (BADGE)
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and safer materials has driven significant research into bio-based alternatives to petroleum-derived chemicals. One such chemical of concern is Bisphenol A (BPA), a common precursor in the synthesis of Bisphenol A diglycidyl ether (BADGE), a primary component of many epoxy resins. Due to the endocrine-disrupting properties of BPA, finding high-performance, bio-based substitutes for BADGE is a critical area of research. This guide provides an objective comparison of promising bio-based alternatives, supported by experimental data, to aid researchers in selecting suitable materials for their applications.
Performance Comparison of Bio-Based Epoxy Resins vs. BADGE
The performance of epoxy resins is critically dependent on the choice of both the epoxy monomer and the curing agent. To provide a clear and direct comparison, the following table summarizes the key performance metrics of a vanillin-based epoxy resin, DADE (a bifunctional epoxy synthesized from vanillin), and the conventional BADGE, both cured with the same amine hardener, Jeffamine D230. Data for other promising bio-based alternatives are also included to provide a broader perspective, though it is important to note that direct comparisons are best made when the curing agent and conditions are identical.
Table 1: Quantitative Comparison of Mechanical and Thermal Properties of Bio-Based Epoxy Resins and BADGE
| Property | Vanillin-Based (DADE) + D230[1] | BADGE + D230[1] | Furan-Based + Amine Hardener | Isosorbide-Based + Amine Hardener | Epoxidized Linseed Oil (ELO) + Anhydride (B1165640) Hardener[2] |
| Glass Transition Temp. (Tg) | 106 °C | 98 °C | Improved Tg (Δ = 8–16 °C) vs. phenyl analogues | Lower Tg than BADGE | Variable, e.g., ~54°C |
| Tensile Strength | 57.4 MPa | 45.1 MPa | - | Comparable to BADGE | - |
| Tensile Modulus | Slightly lower than BADGE-D230 | - | Improved glassy modulus (Δ = 0.1 to 0.6 GPa) vs. phenyl analogues | Comparable to BADGE | - |
| Elongation at Break | 3.1% | 2.4% | - | - | - |
Note: The properties of furan-based and isosorbide-based resins are presented as trends observed in literature, as direct quantitative comparisons with BADGE under identical curing conditions were not available in the cited sources. The performance of epoxidized linseed oil is highly dependent on the specific anhydride and curing cycle used.
Promising Bio-Based Alternatives to BADGE: An Overview
Several bio-based platform chemicals have been investigated for the synthesis of BADGE alternatives. The most promising candidates include those derived from lignin (B12514952) (vanillin), carbohydrates (furan, isosorbide), and vegetable oils (linseed oil).
-
Vanillin-Based Epoxy Resins: Vanillin, a renewable phenolic compound derived from lignin, can be converted into epoxy resins with comparable or even superior properties to BADGE.[1] As shown in Table 1, the vanillin-derived DADE resin, when cured with Jeffamine D230, exhibits a higher glass transition temperature, tensile strength, and elongation at break compared to the BADGE-based system.[1] This suggests that vanillin-based epoxies are a viable high-performance alternative.
-
Furan-Based Epoxy Resins: Furan (B31954) derivatives, obtained from carbohydrates, offer another promising avenue for bio-based epoxies. Research has shown that furan-based epoxy networks can exhibit improved glass transition temperatures and glassy moduli compared to their petroleum-based phenyl analogues. This enhancement is attributed to the unique chemical structure of the furan ring.
-
Isosorbide-Based Epoxy Resins: Isosorbide is a rigid, bio-based diol derived from sorbitol. Its diglycidyl ether can be used as a direct replacement for BADGE in epoxy formulations.[3] Isosorbide-based epoxies are reported to have comparable mechanical properties to those based on BADGE and may offer additional benefits such as improved UV resistance.[3]
-
Epoxidized Vegetable Oils: Natural oils, such as linseed oil, are rich in double bonds that can be epoxidized to create reactive sites for curing. Epoxidized linseed oil (ELO) is a commercially available bio-based epoxy resin.[2] While ELO-based thermosets can exhibit a wide range of properties depending on the curing agent, they often have lower glass transition temperatures compared to aromatic epoxies like BADGE, making them more suitable for applications requiring flexibility.[2]
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following section outlines the typical methodologies used for the synthesis and characterization of the discussed epoxy resins.
Synthesis of Diglycidyl Ether of Vanillyl Alcohol (DGEVA)
A common method for synthesizing vanillin-based epoxy monomers involves the glycidylation of vanillyl alcohol, which is derived from vanillin.
Materials:
-
Vanillyl alcohol
-
Epichlorohydrin (B41342) (excess)
-
Sodium hydroxide (B78521) (NaOH)
-
Inert solvent (e.g., toluene)
-
Deionized water
Procedure:
-
Dissolve vanillyl alcohol in a mixture of excess epichlorohydrin and an inert solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Heat the mixture to a specified temperature (e.g., 60-80 °C).
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of time while maintaining vigorous stirring.
-
Continue the reaction for a set duration (e.g., 2-4 hours) at the specified temperature.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with deionized water to remove unreacted NaOH and NaCl byproducts.
-
Remove the solvent and excess epichlorohydrin under reduced pressure to obtain the crude DGEVA product.
-
Further purification can be achieved through column chromatography if necessary.
Curing of Epoxy Resins with Amine Hardeners
Materials:
-
Epoxy resin (e.g., DADE, BADGE)
-
Amine hardener (e.g., Jeffamine D230)
-
Mold for sample casting
Procedure:
-
Preheat the epoxy resin to reduce its viscosity if necessary.
-
Calculate the stoichiometric amount of the amine hardener required based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the hardener. As a general rule, a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is used for optimal properties.[4]
-
Thoroughly mix the epoxy resin and the amine hardener in a clean container for several minutes until a homogeneous mixture is obtained.[5]
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the samples in an oven following a specific curing schedule (e.g., 80 °C for 2 hours followed by 125 °C for 3 hours). The curing schedule will vary depending on the specific resin and hardener system.
-
Allow the samples to cool down slowly to room temperature before demolding.
Thermal Characterization: Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) is a key parameter for determining the thermal performance of epoxy resins and is typically measured using Differential Scanning Calorimetry (DSC) according to standards such as ASTM D3418.[6][7][8]
Procedure:
-
A small sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum pan.
-
The sample is placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled temperature program, typically involving a heating ramp (e.g., 10 °C/min or 20 °C/min) to a temperature above the expected Tg.[7]
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is determined as the midpoint of the step change in the heat flow curve.
Mechanical Characterization: Tensile Testing
The tensile properties of the cured epoxy resins, such as tensile strength, Young's modulus, and elongation at break, are determined using a universal testing machine according to standards like ISO 527 or ASTM D638.[9][10][11][12]
Procedure:
-
Prepare dog-bone shaped specimens of the cured epoxy resin with specific dimensions as defined by the standard.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1 mm/min for modulus determination and 5 or 50 mm/min for strength and elongation).[10]
-
An extensometer is used to accurately measure the strain (elongation) of the specimen during the test.
-
The load and displacement data are recorded until the specimen fractures.
-
From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.
Visualizing Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthesis pathway of Diglycidyl Ether of Vanillyl Alcohol (DGEVA).
Caption: General experimental workflow for bio-based epoxy resin evaluation.
Caption: Logical relationship for comparing BADGE with its bio-based alternatives.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. expresspolymlett.com [expresspolymlett.com]
- 3. US9605108B2 - Isosorbide-derived epoxy resins and methods of making same - Google Patents [patents.google.com]
- 4. pcimag.com [pcimag.com]
- 5. entropyresins.com [entropyresins.com]
- 6. atslab.com [atslab.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. ISO 527 standard: tensile testing guide for plastics - Barrus [barrus-testing.com]
- 10. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 11. UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics - Cermac srl [cermacsrl.com]
- 12. zwickroell.com [zwickroell.com]
A Comparative Analysis of DGEBA and Novolac Epoxy Resins: A Guide for Researchers
In the realm of thermosetting polymers, diglycidyl ether of bisphenol A (DGEBA) and novolac epoxy resins stand out for their versatile applications, ranging from high-performance composites and adhesives to protective coatings. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in their performance is critical for material selection and application success. This guide provides an objective comparison of DGEBA and novolac epoxy resins, supported by experimental data, detailed methodologies, and visual representations to aid in informed decision-making.
At a Glance: Key Differences
DGEBA resins, synthesized from bisphenol A and epichlorohydrin, are the most common type of epoxy resin, known for their good mechanical strength, excellent adhesion, and ease of processing.[1][2] Novolac epoxy resins, derived from the glycidylation of phenolic novolac resins, are characterized by their higher crosslink density, which imparts superior thermal stability and chemical resistance.[2] This fundamental structural difference dictates their performance in various demanding environments.
Chemical Structure and Curing Mechanism
The molecular architecture of DGEBA and novolac epoxy resins underpins their distinct properties. DGEBA is a linear difunctional molecule, while novolac resins are multifunctional, possessing multiple epoxide groups per molecule. This higher functionality in novolac resins leads to a more densely cross-linked network upon curing.
The curing process for both resin types typically involves a reaction with a hardener, often an amine. The increased number of reactive epoxy sites in novolac resins allows for a more extensive three-dimensional network to form, enhancing its performance characteristics.
References
"performance comparison of DGEBA with other epoxy acrylates"
A Comprehensive Performance Comparison of DGEBA-Based Epoxy Acrylates Against Other Epoxy Acrylate (B77674) Alternatives
Epoxy acrylates are a prominent class of thermosetting resins widely utilized in coatings, adhesives, inks, and electronics due to their exceptional performance characteristics, including high reactivity, robust mechanical properties, and excellent chemical resistance. For decades, diglycidyl ether of bisphenol A (DGEBA)-based epoxy acrylates have been the industry benchmark. However, mounting health concerns regarding bisphenol A (BPA) as a potential endocrine disruptor have catalyzed a shift towards alternative epoxy acrylate chemistries.[1][2] This guide presents an objective comparison of the performance of DGEBA-based epoxy acrylates with other alternatives, supported by experimental data to assist researchers, scientists, and drug development professionals in material selection.
Comparative Performance Data
The performance of an epoxy acrylate is intrinsically linked to its chemical backbone. DGEBA-based epoxy acrylates feature an aromatic backbone that imparts rigidity and high strength. Alternative formulations often leverage aliphatic, novolac, or urethane (B1682113) structures to achieve a varied balance of properties such as flexibility, thermal stability, and viscosity.
Mechanical Properties
The mechanical integrity of a cured epoxy acrylate is critical for its application. The following table summarizes the key mechanical properties of DGEBA-based epoxy acrylates in comparison to novolac and urethane acrylate alternatives.
| Property | DGEBA-Based Epoxy Acrylate | Novolac Epoxy Acrylate | Urethane Acrylate | Test Standard |
| Tensile Strength (MPa) | 45 - 70[3] | 62 - 68[3] | Varies widely based on backbone (aliphatic vs. aromatic)[4][5] | ASTM D882[6][7] |
| Flexural Modulus (GPa) | ~3.0 - 4.0 | Increased by ~20% vs. DGEBA[3][8] | Tunable based on formulation[4] | ASTM D790 |
| Elongation at Break (%) | 3 - 6 | Reduced vs. DGEBA[3][8] | Generally higher, offering greater flexibility[5] | ASTM D882[6][7] |
| Hardness (Shore D) | 80 - 90 | Higher than DGEBA | Tunable, can be formulated for lower or higher hardness[4] | ASTM D2240 |
Novolac epoxy acrylates, with their higher crosslink density, generally exhibit increased tensile strength and flexural modulus but lower flexibility compared to DGEBA-based resins.[3][8] Urethane acrylates are highly versatile, with their mechanical properties being readily tailored by modifying the polyol and isocyanate components to achieve either high strength and rigidity or significant flexibility.[4][5]
Thermal Stability
Thermal stability is a crucial parameter for applications involving elevated temperatures. Thermogravimetric analysis (TGA) is commonly employed to evaluate the thermal degradation characteristics of epoxy acrylates.
| Property | DGEBA-Based Epoxy Acrylate | Novolac Epoxy Acrylate | Aliphatic Epoxy Acrylate | Test Method |
| Glass Transition Temp. (Tg, °C) | 100 - 150 | 150 - 200+[3] | Lower than aromatic counterparts[9] | DSC |
| Decomposition Temp. (Td, 5% wt. loss, °C) | ~300 - 350 | >350[10][11] | Varies, generally lower than aromatic systems[9] | TGA |
The highly crosslinked and aromatic structure of novolac epoxy acrylates results in superior thermal stability, with higher glass transition temperatures and decomposition temperatures compared to DGEBA-based systems.[10][11] Aliphatic epoxy acrylates, while offering enhanced flexibility, typically exhibit lower thermal stability due to the absence of rigid aromatic rings.[9]
Chemical Resistance
Epoxy acrylates are known for their excellent chemical resistance. This property is critical in applications where the material is exposed to various solvents, acids, and bases.
| Chemical Reagent | DGEBA-Based Epoxy Acrylate | Novolac Epoxy Acrylate | General Test Procedure |
| Water | Excellent[12] | Excellent | Immersion for a specified duration (e.g., 7 days) at room temperature[12] |
| Solvents (e.g., Acetone, Toluene) | Moderate to Good[13][14] | Good to Excellent | Cotton ball saturated with solvent inverted on the surface for 24 hours[13] |
| Acids (e.g., 10% Acetic Acid, 37% HCl) | Good to Excellent[13] | Excellent | Five drops of reagent covered with a watch glass for 24 hours[13] |
| Alkalis (e.g., 28% Ammonium Hydroxide) | Excellent[13] | Excellent | Five drops of reagent covered with a watch glass for 24 hours[13] |
Novolac epoxy acrylates generally offer enhanced chemical resistance over DGEBA-based systems, particularly against aggressive solvents and acids, owing to their higher crosslink density.
Experimental Protocols
Detailed and standardized methodologies are essential for the objective comparison of material properties.
Synthesis of DGEBA-Based Epoxy Acrylate
DGEBA-based epoxy acrylate is typically synthesized through the reaction of DGEBA with acrylic acid. The process involves the ring-opening of the epoxide groups by the carboxylic acid, leading to the formation of a diacrylate oligomer.
Caption: Synthesis workflow for DGEBA-based epoxy acrylate.
Mechanical Properties Testing
Tensile properties of cured epoxy acrylate films are determined according to ASTM D882.[6][7]
-
Specimen Preparation: Thin films of the cured epoxy acrylate with a thickness of less than 1.0 mm are prepared. The specimens are cut into rectangular strips, typically 25 mm in width and 150 mm in length.[7]
-
Test Conditions: The test is conducted at a standard laboratory temperature of 23°C and 50% relative humidity.[7]
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A controlled load is applied at a uniform rate (e.g., 50 mm/min) until the specimen fails.[7] The load and elongation are recorded throughout the test.
-
Calculations: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.[6]
Thermal Stability Analysis (TGA)
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the cured epoxy acrylates.
-
Sample Preparation: A small sample (5-10 mg) of the cured epoxy acrylate is placed in a TGA sample pan.
-
Test Conditions: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[15][16]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at 5% weight loss (Td5%) are determined from the TGA curve.[15]
Cure Kinetics Analysis (Photo-DSC)
Photo-Differential Scanning Calorimetry (Photo-DSC) is employed to investigate the curing behavior of UV-curable epoxy acrylates.[17][18]
-
Sample Preparation: A small amount of the uncured resin is placed in a DSC pan.
-
Procedure: The sample is exposed to UV light of a specific intensity and wavelength inside the DSC cell. The heat flow associated with the polymerization reaction is measured as a function of time.[17][19]
-
Data Analysis: The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak. The degree of cure can be calculated as a function of time.[20][21]
Visualizing Experimental and Logical Relationships
General Experimental Workflow for Epoxy Acrylate Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of epoxy acrylates.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisphenol A leaching from epoxy resins in the drinking water distribution networks as human health risk determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 6. zwickroell.com [zwickroell.com]
- 7. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 8. researchgate.net [researchgate.net]
- 9. Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revues.imist.ma [revues.imist.ma]
- 11. revues.imist.ma [revues.imist.ma]
- 12. researchgate.net [researchgate.net]
- 13. epoxytops.com [epoxytops.com]
- 14. scribd.com [scribd.com]
- 15. ias.ac.in [ias.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. UV Curing of Thermosets Part 14: Using UV DSC to Monitor Curing - 1 - Polymer Innovation Blog [polymerinnovationblog.com]
- 19. researchgate.net [researchgate.net]
- 20. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 21. ntrs.nasa.gov [ntrs.nasa.gov]
Comparative Analysis of Hormonal Activity: DGEBA vs. BPS and BPF
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the hormonal activities of three prominent bisphenol compounds: Diglycidyl ether of bisphenol A (DGEBA), Bisphenol S (BPS), and Bisphenol F (BPF). As bisphenol A (BPA) is phased out of many consumer products, its structural analogs and derivatives are seeing increased use. Understanding their potential to interact with hormonal pathways is critical for safety assessment and regulatory consideration. This document summarizes key experimental data on their estrogenic and androgenic activities, details the methodologies used in these assessments, and illustrates the underlying biological pathways.
Quantitative Comparison of Hormonal Activity
The hormonal activity of DGEBA, BPS, and BPF has been evaluated in various in vitro systems. The primary mechanisms of action investigated are their ability to mimic estrogen (estrogenic activity) and to block the action of androgens (anti-androgenic activity). The following table summarizes quantitative data from key studies, focusing on the half-maximal effective concentration (EC50) for estrogenic agonism and the half-maximal inhibitory concentration (IC50) for androgen receptor antagonism.
| Compound | Hormonal Activity | Assay Type | Cell Line | Endpoint | Potency Value (µM) | Reference |
| DGEBA (BADGE) | Anti-androgenic | Reporter Gene | - | IC50 | 13.7 | [1] |
| Estrogenic | Various | - | - | Weak/Inactive | [1][2] | |
| DGEBA derivative (BADGE.2HCl) | Anti-androgenic | Reporter Gene | AR-EcoScreen | Inhibition of DHT activity | Conspicuous Activity* | [2] |
| Estrogenic | Reporter Gene | AR-EcoScreen | - | Inactive | [2] | |
| DGEBA derivative (BADGE·2H₂O) | Estrogenic | Neurite Outgrowth | Cortical Neurons | GPER-mediated effects | Active at pM levels | [3][4] |
| Bisphenol S (BPS) | Estrogenic | Luciferase Reporter | MCF-7 | EC50 | 1.1 | [5] |
| Anti-androgenic | Luciferase Reporter | NIH3T3 | IC50 | 17 | [5] | |
| Anti-androgenic | Luciferase Reporter | AR-EcoScreen | IC50 | 43.3 | [6] | |
| Bisphenol F (BPF) | Estrogenic | Luciferase Reporter | MCF-7 | EC50 | 1.0 | [5] |
| Anti-androgenic | Luciferase Reporter | NIH3T3 | IC50 | 12 | [5] | |
| Anti-androgenic | Luciferase Reporter | AR-EcoScreen | IC50 | 10.8 | [6] |
*Note: A specific IC50 value was not provided in the study, but the activity was described as "conspicuous." It is important to note that the hormonal activity of DGEBA can vary depending on its form (e.g., parent compound, hydrated, or chlorinated derivatives)[1][2][3][4].
Key Experimental Protocols
The data presented above were generated using established in vitro assays designed to quantify hormonal activity. The following are detailed methodologies for two common assay types.
Estrogen Receptor (ER) Agonist Activity Assay (Luciferase Reporter)
This assay quantifies the ability of a test compound to activate the estrogen receptor, leading to the expression of a reporter gene (luciferase).
-
Cell Line: Human breast cancer cells (MCF-7), which endogenously express Estrogen Receptor α (ERα)[5].
-
Transfection: Cells are transiently transfected with a plasmid containing an Estrogen Response Element (ERE) sequence upstream of a luciferase reporter gene.
-
Experimental Procedure:
-
Transfected MCF-7 cells are seeded into multi-well plates.
-
Cells are exposed to a range of concentrations of the test compounds (e.g., BPS, BPF) or a positive control (e.g., 17β-estradiol, E2). A vehicle control (e.g., DMSO) is also included.
-
After an incubation period (typically 24 hours), the cells are lysed.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis: Luminescence values are normalized to the vehicle control. A dose-response curve is generated, and the EC50 value—the concentration at which the compound elicits 50% of the maximum response—is calculated[5].
Androgen Receptor (AR) Antagonist Activity Assay (Luciferase Reporter)
This assay determines if a test compound can inhibit the activity of the androgen receptor when stimulated by a known androgen.
-
Cell Lines:
-
Mouse fibroblast cells (NIH3T3) co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive promoter driving luciferase expression[5].
-
AR-EcoScreen cells, which are CHO-K1 cells stably transfected with the human androgen receptor and an androgen-inducible luciferase reporter[2][6].
-
-
Experimental Procedure:
-
Cells are seeded into multi-well plates.
-
Cells are co-treated with a fixed concentration of a potent androgen (e.g., 5α-dihydrotestosterone, DHT) and a range of concentrations of the test compounds (e.g., DGEBA, BPS, BPF).
-
Controls include cells treated with vehicle, DHT alone, and DHT plus a known AR antagonist (e.g., flutamide).
-
Following an incubation period (e.g., 24 hours), luciferase activity is measured as described for the ER agonist assay.
-
-
Data Analysis: The luciferase activity for each test compound concentration is expressed as a percentage of the activity induced by DHT alone. A dose-response curve is plotted to determine the IC50 value—the concentration at which the compound inhibits 50% of the DHT-induced activity[5][6].
Visualizing Mechanisms and Workflows
To better understand the experimental process and the biological pathways involved, the following diagrams are provided.
Caption: Workflow for in vitro hormone activity screening using a luciferase reporter gene assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on anti-androgenic effects of bisphenol a diglycidyl ether (BADGE), bisphenol F diglycidyl ether (BFDGE) and their derivatives using cells stably transfected with human androgen receptor, AR-EcoScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Endocrine-Disrupting Chemical, this compound (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor | MDPI [mdpi.com]
- 4. An Endocrine-Disrupting Chemical, this compound (BADGE), Accelerates Neuritogenesis and Outgrowth of Cortical Neurons via the G-Protein-Coupled Estrogen Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of DGEBA Detection Methods in Food Simulants
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Bisphenol A diglycidyl ether (DGEBA) in food simulants. Intended for researchers, scientists, and professionals in drug development and food safety, this document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of appropriate validation methodologies.
Introduction to DGEBA and Migration Testing
DGEBA is a primary component of epoxy resins used in the internal coatings of food and beverage cans and other food contact materials.[1][2] Due to potential health concerns associated with the migration of DGEBA and its derivatives into foodstuffs, regulatory bodies such as the European Union have established specific migration limits (SMLs).[3][4] Verification of compliance with these limits necessitates robust and validated analytical methods for testing migration in food simulants.[5][6][7] Food simulants are solvents that mimic the properties of different food types to test the migration of substances from food contact materials.[2][8] Commonly used food simulants include ethanol (B145695) (10% v/v, 20% v/v, 95% v/v) and acetic acid (3% w/v), representing aqueous and fatty foods respectively.[2]
Core Analytical Techniques
The primary analytical methods for the determination of DGEBA in food simulants include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][9][10][11] Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability.
Quantitative Performance Comparison
The validation of these analytical methods involves assessing several key performance parameters. The following table summarizes the quantitative data for the most common techniques used in DGEBA detection.
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.02 mg/L - 6 µg/kg[4][12] | 0.02 µg/kg - 6 µg/kg[12] | 0.05 - 2.48 µg/L[13] |
| Limit of Quantification (LOQ) | ~10 times higher than LOD[14] | 1 - 8 µg/kg[13] | 2.4 times lower than HPLC-FL for fat simulants[14] |
| Linearity (R²) | > 0.996[4] | > 0.9938[12] | > 0.9929[13] |
| Recovery | 82.40% - 96.21%[13] | 76.21% - 94.19%[13] | 70.0% - 109%[13] |
| Precision (RSD) | 3.72% - 6.64%[13] | 5.18% - 7.84%[13] | < 15%[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. Below are outlines of typical experimental protocols for the key analytical techniques.
General Migration Testing Protocol
Migration tests are performed by exposing the food contact material to a selected food simulant for a specific time and at a specific temperature, simulating the intended use of the material.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a robust and widely used technique for the quantification of DGEBA.[2][15]
Sample Preparation: The food simulant containing the migrated DGEBA is collected. For fatty food simulants like olive oil, a liquid-liquid extraction with a solvent such as acetonitrile (B52724) is performed to isolate the analytes.[4] The extract is then filtered before injection into the HPLC system.
Chromatographic Conditions:
-
Column: Typically a reversed-phase C18 column.[13]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[13]
-
Flow Rate: Approximately 1 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths set to 225 nm and 305 nm, respectively, provides high sensitivity for DGEBA and its derivatives.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For DGEBA analysis, a derivatization step is often required to improve volatility and thermal stability.[11][12]
Sample Preparation and Derivatization: After extraction from the food simulant, the DGEBA is derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] This step converts the polar hydroxyl groups of DGEBA hydrolysis products into less polar and more volatile silyl (B83357) ethers.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as an HP-5MS, is typically used.[13]
-
Injection: Splitless injection is often employed for trace analysis.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers very high sensitivity and selectivity, making it ideal for the analysis of DGEBA and its derivatives at very low concentrations.[14]
Sample Preparation: Sample preparation is often simpler than for GC-MS as derivatization is not required. It typically involves collection of the migrate, extraction (if necessary), and filtration.
LC-MS/MS Conditions:
-
LC System: Similar to HPLC-FLD, a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is used.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DGEBA and its derivatives are monitored.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Migration of this compound from Nano Epoxy Lacquer and its Comparison in Food Simulants [fooder.areeo.ac.ir]
- 3. eur-lex.europa.eu [eur-lex.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Food Contact Plastics Regulation (EU) 10/2011 Solutions [intertek.com]
- 6. plasticseurope.org [plasticseurope.org]
- 7. measurlabs.com [measurlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the diglycidyl ether of bisphenol A and its derivatives in canned foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Quantitation Studies of Migrants from BPA Alternative Food-Contact Metal Can Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Comparing different gas chromatographic methods for the quantification of bisphenol A (BPA) trace levels in paper and cardboard products from the market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mechanical Strength: DGEBA vs. Bio-Based Epoxy Resins
A guide for researchers on the performance of conventional and sustainable epoxy systems.
The workhorse of the thermoset polymer industry, Diglycidyl ether of bisphenol A (DGEBA), is facing increasing scrutiny due to its petroleum-based origins and the associated health concerns of bisphenol A.[1] This has catalyzed a surge in research and development of bio-based epoxy resins derived from renewable resources like lignin, vanillin, and plant oils.[2][3] A critical question for the adoption of these green alternatives is whether they can match the robust mechanical properties of their conventional counterparts. This guide provides an objective comparison of the mechanical strength of DGEBA and various bio-based epoxy resins, supported by experimental data, to aid researchers and drug development professionals in material selection.
Quantitative Comparison of Mechanical Properties
The mechanical performance of epoxy resins is a key determinant of their suitability for various applications. The following tables summarize the key mechanical properties of DGEBA and several classes of bio-based epoxy resins based on published experimental data.
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| DGEBA (Control) | 71 - 93.5 | ~2.5 | ~4.0 | [2][4][5] |
| Vanillin-based | ~30.6 | - | - | [6] |
| Vanillin-based (with 2 wt% inorganic accelerator) | ~73.3 | - | <4.0 | [2] |
| Lignin-based (Eucalyptus) | 66 | 1.7 | 8 | [7] |
| Lignin-based (Spruce) | > DGEBA | - | < DGEBA | [7] |
| Bio-oil & Biochar modified DGEBA | 134 | - | - | [3] |
Table 1: Tensile Properties of DGEBA and Bio-Based Epoxy Resins.
| Material | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| DGEBA (Control) | - | ~3.0 | [8] |
| Rosin-based | 85 - 99 | 2.2 - 3.0 | [9] |
| Lignin-based | >2900 (MPa) | - | [8] |
| Bio-oil & Biochar modified DGEBA | 4372 | - | [3] |
Table 2: Flexural Properties of DGEBA and Bio-Based Epoxy Resins.
| Material | Izod Impact Strength (kJ/m²) | Fracture Toughness (MPa·m¹/²) | Reference |
| DGEBA (Control) | 27 - 29.6 | - | [2][10] |
| Vanillin-based | ~14.8 | - | [2] |
| Vanillin-based (with 2 wt% inorganic accelerator) | ~29.6 | - | [2] |
| DGEBA modified with bio-based toughener (5 wt%) | 50 | - | [10] |
| Bio-oil & Biochar modified DGEBA | 4.74 J | - | [3] |
Table 3: Impact and Fracture Properties of DGEBA and Bio-Based Epoxy Resins.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability. The following are summaries of the key experimental protocols used to determine the mechanical properties of epoxy resins.
Tensile Testing
-
Standard: ASTM D638.[11]
-
Methodology: Dog-bone shaped specimens are pulled at a constant rate of extension until they fracture. A load cell measures the force applied, and an extensometer measures the elongation. The tensile strength is the maximum stress the material can withstand before breaking. The tensile modulus (Young's modulus) is the measure of the material's stiffness and is calculated from the slope of the initial linear portion of the stress-strain curve.
Flexural Testing
-
Standard: ASTM D790.[11]
-
Methodology: A rectangular beam of the material is placed on two supports and a load is applied to the center. The test is stopped when the specimen breaks or reaches a specified strain. The flexural strength is the maximum stress at the outermost fiber on the tension side of the specimen. The flexural modulus is a measure of the material's stiffness in bending.
Impact Testing (Izod)
-
Standard: ASTM D256.[11]
-
Methodology: A notched specimen is held in a cantilevered beam configuration and is struck by a swinging pendulum. The energy absorbed by the specimen in breaking is a measure of its impact strength. This test is indicative of the material's toughness and its ability to resist fracture under a high-velocity impact.
Comparative Analysis Workflow
The following diagram illustrates the general workflow for a comparative study of the mechanical properties of DGEBA and bio-based epoxy resins.
References
- 1. A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27283E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Lignin-Based Epoxy Resins: Unravelling the Relationship between Structure and Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Analytical Standards for DGEBA Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diglycidyl ether of bisphenol A (DGEBA) is critical in various fields, from assessing food contact material safety to quality control in the polymer industry. The reliability of this quantification heavily depends on the quality and consistency of the analytical standards used. When employing DGEBA standards from different suppliers or batches, a cross-validation study is essential to ensure the comparability and reliability of analytical results. This guide provides a framework for conducting such a cross-validation, complete with comparative data, experimental protocols, and workflow visualizations.
Comparing Analytical Method Performance for DGEBA Quantification
The performance of an analytical method is intrinsically linked to the quality of the analytical standard used for calibration. When cross-validating two different DGEBA standards, it is expected that the analytical method's performance characteristics, such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), remain within acceptable limits regardless of the standard used.
Below are tables summarizing typical performance data for common analytical methods used for DGEBA quantification. These values can serve as a benchmark when evaluating the performance of different DGEBA analytical standards.
Table 1: Comparison of HPLC-Fluorescence Method Performance for DGEBA Quantification
| Parameter | Typical Performance Data | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range | 0.01 - 10 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 95% - 105% | 80% - 120% |
| Precision (%RSD) | ||
| - Intra-day | < 5% | ≤ 15% |
| - Inter-day | < 10% | ≤ 15% |
| LOD | 0.01 - 0.5 µg/kg | Reportable |
| LOQ | 0.03 - 1.5 µg/kg | Reportable |
Table 2: Comparison of GC-MS Method Performance for DGEBA Quantification
| Parameter | Typical Performance Data | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Range | 0.1 - 50 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 90% - 110% | 70% - 120% |
| Precision (%RSD) | ||
| - Intra-day | < 10% | ≤ 20% |
| - Inter-day | < 15% | ≤ 20% |
| LOD | 0.1 - 1 µg/kg | Reportable |
| LOQ | 0.3 - 3 µg/kg | Reportable |
Experimental Protocol for Cross-Validation of DGEBA Analytical Standards
This protocol outlines a procedure for the cross-validation of two DGEBA analytical standards, designated as Standard A (existing/reference standard) and Standard B (new/alternative standard).
1. Objective: To demonstrate the equivalence of Standard B to Standard A for the quantification of DGEBA using a validated analytical method (e.g., HPLC-Fluorescence).
2. Materials:
-
DGEBA Analytical Standard A (Certificate of Analysis available)
-
DGEBA Analytical Standard B (Certificate of Analysis available)
-
High-purity solvent (e.g., acetonitrile) for stock and working solutions
-
Validated analytical method and instrumentation (e.g., HPLC-FLD system)
-
Matrix-matched quality control (QC) samples (low, medium, and high concentrations)
3. Procedure:
-
Preparation of Stock and Working Solutions:
-
Independently prepare stock solutions of Standard A and Standard B at a concentration of 1 mg/mL in acetonitrile.
-
From each stock solution, prepare a series of working standard solutions to construct a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
-
From each stock solution, prepare three levels of QC samples (e.g., 0.08 µg/mL, 0.8 µg/mL, and 8 µg/mL) by spiking into a relevant matrix.
-
-
Analysis:
-
Analyze the calibration curve standards and QC samples prepared from Standard A using the validated analytical method.
-
Analyze the calibration curve standards and QC samples prepared from Standard B using the same validated analytical method.
-
Perform at least three independent runs for each standard.
-
-
Data Evaluation and Acceptance Criteria:
-
Calibration Curve Comparison: The slopes and intercepts of the calibration curves generated from Standard A and Standard B should be statistically comparable. The correlation coefficients (r²) for both curves should be > 0.995.
-
Accuracy: The mean recovery of the QC samples prepared from Standard B should be within ±15% of the nominal concentration. The results should also be compared to the recovery of QC samples from Standard A.
-
Precision: The relative standard deviation (%RSD) for the replicate analyses of each QC level for Standard B should not exceed 15%.
-
Comparative Analysis: The concentrations of the QC samples calculated using the calibration curve from Standard B should not differ by more than 15% from the concentrations calculated using the calibration curve from Standard A.
-
Visualizing the Cross-Validation Process
Experimental Workflow for Cross-Validation of Analytical Standards
Workflow for the cross-validation of two analytical standards.
Logical Relationship of the Cross-Validation Process
Decision-making process in the cross-validation of analytical standards.
DGEBA vs. Vinyl Ester Resins: A Comparative Performance Guide for Composite Materials
In the realm of high-performance composites, the choice of resin matrix is a critical determinant of the final product's mechanical, thermal, and chemical properties. Among the thermosetting polymers, diglycidyl ether of bisphenol A (DGEBA) based epoxy resins and vinyl ester resins are two of the most prominent choices for demanding applications. This guide provides a detailed comparison of their performance characteristics in composites, supported by experimental data, to aid researchers, scientists, and professionals in material selection.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for composites made with DGEBA epoxy and vinyl ester resins. The data presented is a synthesis of findings from various experimental studies. It is important to note that absolute values can vary depending on the specific grade of resin, curing agent, reinforcement fiber (e.g., glass, carbon), and manufacturing process.
Table 1: Mechanical Properties
| Property | DGEBA Epoxy Composites | Vinyl Ester Composites | Test Standard |
| Tensile Strength | 60 - 90 MPa (neat resin)[1] | 57.7 - 84.8 MPa (neat resin)[2] | ASTM D3039 |
| Up to 2500 MPa (with carbon fiber)[3] | 1500 - 2000 MPa (with glass fiber)[3] | ||
| Tensile Modulus | 3 - 5 GPa (neat resin)[1] | 1.04 - 1.22 GPa (neat resin)[2] | ASTM D3039 |
| Flexural Strength | High | Good to High | ASTM D790 |
| Flexural Modulus | High | Good to High | ASTM D790 |
| Impact Strength (Izod) | Generally lower (can be improved with tougheners) | Generally higher | ASTM D256 |
Table 2: Thermal and Chemical Properties
| Property | DGEBA Epoxy Resins | Vinyl Ester Resins | Test Standard |
| Glass Transition Temperature (Tg) | Typically 100 - 180°C, can reach up to 238°C with specific curing agents[1][4] | Typically lower than epoxies, but can be improved. | ASTM E1356 (DSC) |
| Chemical Resistance | Excellent resistance to water and solvents[5] | Excellent resistance to acids and alkalis[5][6] | Immersion Tests |
| Water Absorption | Low | Low | ASTM D570 |
| Shrinkage on Cure | Low (less than 2%)[1][7] | Moderate (higher than epoxy)[5] | - |
Experimental Protocols
A brief overview of the standard experimental methodologies used to determine the properties listed above is provided below.
Mechanical Testing
-
Tensile Properties (ASTM D3039): This test method determines the in-plane tensile properties of polymer matrix composite materials.[8] A flat, rectangular specimen is gripped by a universal testing machine and pulled at a constant crosshead speed until failure.[9][10][11] Strain is measured using an extensometer or strain gauges to determine tensile strength, tensile modulus, and Poisson's ratio.[9][11][12]
-
Flexural Properties (ASTM D790): This test method measures the flexural strength and modulus of plastics and composite materials.[13][14][15] A rectangular beam specimen is subjected to a three-point or four-point bending load until it fractures or yields.[15][16][17] The resulting stress-strain data provides information on the material's stiffness and strength in bending.[16]
-
Izod Impact Strength (ASTM D256): This test is used to determine the impact resistance or toughness of a material.[18][19] A notched specimen is held in a cantilevered beam configuration and is broken by a single swing of a pendulum.[20] The energy absorbed to fracture the specimen is a measure of its impact strength.[21][22]
Thermal Analysis
-
Glass Transition Temperature (ASTM E1356): This standard test method utilizes differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) of a material.[23][24][25][26] A small sample is heated at a controlled rate, and the heat flow to the sample is monitored.[27] The Tg is identified as a step change in the heat capacity, indicating the transition from a glassy to a rubbery state.[24][25]
Chemical Structure and Curing Mechanisms
The performance differences between DGEBA epoxy and vinyl ester resins can be attributed to their distinct chemical structures and curing (cross-linking) mechanisms.
DGEBA Epoxy Curing Mechanism
DGEBA-based epoxy resins typically cure through a polyaddition reaction with a hardener, commonly an amine. The epoxide rings of the DGEBA molecule react with the active hydrogens of the amine hardener, opening the rings and forming a highly cross-linked, three-dimensional network. This process does not produce any byproducts, resulting in low shrinkage.
Vinyl Ester Curing Mechanism
Vinyl ester resins are synthesized by reacting an epoxy resin (often DGEBA) with an unsaturated carboxylic acid, such as methacrylic acid. This places reactive vinyl groups at the ends of the polymer chains. The curing process is a free-radical polymerization, typically initiated by a peroxide and accelerated by a promoter. The vinyl groups cross-link to form the final network.
Logical Relationship of Performance Characteristics
The choice between DGEBA epoxy and vinyl ester resins often involves a trade-off between various performance attributes, cost, and processing requirements. The following diagram illustrates the logical relationships influencing material selection.
References
- 1. fiberfusiongroup.com [fiberfusiongroup.com]
- 2. mdpi.com [mdpi.com]
- 3. old.joam.inoe.ro [old.joam.inoe.ro]
- 4. researchgate.net [researchgate.net]
- 5. customfrp.com [customfrp.com]
- 6. blog.crestresins.com [blog.crestresins.com]
- 7. mjmyachts.com [mjmyachts.com]
- 8. matestlabs.com [matestlabs.com]
- 9. forneyonline.com [forneyonline.com]
- 10. infinitalab.com [infinitalab.com]
- 11. Tensile Testing Composite ASTM D3039 [intertek.com]
- 12. testresources.net [testresources.net]
- 13. ddltesting.com [ddltesting.com]
- 14. zwickroell.com [zwickroell.com]
- 15. baetro-machining.com [baetro-machining.com]
- 16. tamuk.edu [tamuk.edu]
- 17. store.astm.org [store.astm.org]
- 18. infinitalab.com [infinitalab.com]
- 19. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 20. azom.com [azom.com]
- 21. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 22. researchgate.net [researchgate.net]
- 23. ASTM E1356 - Assignment of the Glass Transition Temperatures [appliedtesting.com]
- 24. store.astm.org [store.astm.org]
- 25. img.antpedia.com [img.antpedia.com]
- 26. store.astm.org [store.astm.org]
- 27. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Unraveling the Cure: A Comparative Guide to the Cure Kinetics of DGEBA and Alternative Epoxy Resins
A deep dive into the reaction kinetics of Diglycidyl ether of bisphenol A (DGEBA) versus a new generation of alternative epoxy resins reveals a landscape of diverse reactivity, offering researchers and product developers a tailored approach to material performance. While DGEBA remains a cornerstone of the thermoset industry, alternatives derived from bio-based sources, and those engineered for enhanced flexibility or high-performance applications, present compelling kinetic profiles that can be leveraged for specific processing and end-use requirements.
The cure kinetics of an epoxy resin system, which dictates the rate and extent of the cross-linking reaction, is a critical factor influencing the final properties of the thermoset material, including its mechanical strength, thermal stability, and chemical resistance.[1][2] This guide provides a comparative analysis of the cure kinetics of DGEBA, the most widely used epoxy resin, against several classes of alternative epoxies. The information presented herein is supported by a summary of experimental data and detailed methodologies to assist researchers in their evaluation and selection of appropriate resin systems.
Comparative Cure Kinetics: DGEBA vs. Alternatives
The curing behavior of epoxy resins is typically characterized by parameters such as activation energy (Ea), reaction order (n), and the total heat of reaction (ΔH). A lower activation energy generally implies a faster cure at a given temperature. The reaction order provides insight into the complexity of the curing mechanism. The total heat of reaction is proportional to the extent of crosslinking.
Below is a comparative summary of these kinetic parameters for DGEBA and representative alternative epoxy systems. It is important to note that absolute values can vary depending on the specific curing agent, catalyst, and analytical methodology employed.
| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Total Heat of Reaction (ΔH) (J/g) | Reference |
| DGEBA | Amine (TETA) | DSC | 50.18 | 0.57 | 430 | [1][3] |
| DGEBA | Anhydride (MNA) | DSC | 72-79 | 0.31-1.24 | - | [4] |
| Bio-based (ELO) | Anhydride | DSC | 66-69 | - | - | [5] |
| Bio-based (Vanillin-based) | Amine | DSC | - | - | - | [6] |
| DGEBA Toughened with Bio-resin (TEIA) | Anhydride | DSC | Reduced with TEIA addition | - | Reduced with TEIA addition | |
| DGEBA with Bio-based Hardener (Sebacic Acid) & ESO | Sebacic Acid | DSC | Increased with ESO addition | - | Increased with ESO addition | [7][8] |
Note: "ELO" refers to Epoxidized Linseed Oil, "TEIA" to an itaconic acid-based bioresin, and "ESO" to Epoxidized Soybean Oil. TETA is Triethylenetetramine and MNA is Methyl Nadic Anhydride.
The data indicates that bio-based epoxy resins can exhibit comparable or even lower activation energies than DGEBA, suggesting the potential for faster curing cycles.[5] For instance, the addition of certain bio-resins to DGEBA formulations has been shown to reduce the overall activation energy.[9] Conversely, the use of some bio-based hardeners may increase the activation energy.[7][8]
Experimental Protocols for Evaluating Cure Kinetics
Accurate and reproducible data is paramount in the evaluation of cure kinetics. The following are detailed methodologies for the key experimental techniques used to characterize the curing behavior of epoxy resins.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for studying the cure kinetics of epoxy resins by measuring the heat flow associated with the curing reaction.[1][2][10][11]
Objective: To determine the total heat of reaction (ΔH), peak exothermic temperature, and to derive kinetic parameters such as activation energy (Ea) and reaction order (n).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin/curing agent mixture into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Non-isothermal Scan:
-
Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a temperature where the curing reaction is complete (e.g., 250°C).[1]
-
Record the heat flow as a function of temperature.
-
-
Isothermal Scan:
-
Rapidly heat the sample to a desired isothermal curing temperature (e.g., 120, 130, 140°C).
-
Hold the sample at this temperature until the reaction is complete, as indicated by the heat flow returning to the baseline.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak in the non-isothermal scan to determine the total heat of reaction (ΔH).
-
The degree of cure (α) at any time or temperature can be calculated as the fractional heat evolved relative to the total heat of reaction.
-
Apply kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa, Kamal's model) to the data from multiple heating rates or isothermal runs to determine the activation energy and reaction order.[1][9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for monitoring the chemical changes that occur during the curing process by tracking the disappearance of specific functional groups.[12][13][14]
Objective: To determine the extent of reaction by monitoring the concentration of reactive groups (e.g., epoxy, amine, anhydride).
Methodology:
-
Sample Preparation: Prepare a thin film of the uncured epoxy mixture between two potassium bromide (KBr) plates or on a suitable IR-transparent substrate.
-
Instrument Setup: Place the sample in a heated transmission cell within the FTIR spectrometer.
-
Data Acquisition:
-
Record an initial spectrum of the uncured sample at room temperature.
-
Heat the sample to the desired curing temperature.
-
Acquire spectra at regular time intervals throughout the curing process.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the reactive functional groups (e.g., epoxy ring at ~915 cm⁻¹, primary amine N-H stretch at ~3360 and ~3290 cm⁻¹).
-
Select a reference peak that does not change during the reaction (e.g., a C-H stretch from an aromatic ring) for normalization to account for any changes in sample thickness.[13]
-
Calculate the degree of conversion of the functional groups by measuring the decrease in the area of their respective absorption bands over time, normalized to the reference peak.[15]
-
Rheometry
Rheological measurements provide information on the changes in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the epoxy system as it transitions from a liquid to a solid gel and finally a glassy state.[16][17][18]
Objective: To determine the gel time and monitor the evolution of the material's viscoelastic properties during cure.
Methodology:
-
Sample Preparation: Place a small amount of the uncured epoxy mixture onto the lower plate of the rheometer.
-
Instrument Setup: Use a parallel plate or cone-and-plate geometry. Lower the upper plate to the desired gap distance (e.g., 1 mm).
-
Isothermal Time Sweep:
-
Quickly bring the sample to the desired isothermal curing temperature.
-
Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain.
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel time is typically identified as the point where the storage modulus (G') and the loss modulus (G'') crossover (G' = G'').
-
The evolution of the complex viscosity provides information about the processability window of the resin.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cure kinetics of an epoxy resin.
Caption: Experimental workflow for evaluating epoxy cure kinetics.
By systematically applying these experimental protocols and analytical methods, researchers can gain a comprehensive understanding of the cure kinetics of DGEBA and its alternatives, enabling the informed selection and optimization of epoxy systems for a wide range of applications.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. thermalsupport.com [thermalsupport.com]
- 3. lifescienceglobal.com [lifescienceglobal.com]
- 4. Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. imapsjmep.org [imapsjmep.org]
- 12. "Development of quantitative FT-IR methods for analyzing the cure kinet" by Sang Ha Son [docs.lib.purdue.edu]
- 13. The curing kinetic analysis of epoxy base on FT-IR | Atlantis Press [atlantis-press.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. cpsm.kpi.ua [cpsm.kpi.ua]
- 18. scilit.com [scilit.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Bisphenol A Diglycidyl Ether
Essential protocols for the safe management, use, and disposal of Bisphenol A diglycidyl ether (BADGE) in a laboratory setting.
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for working with this compound (BADGE), a common epoxy resin component. Adherence to these procedures is critical to mitigate health risks and ensure a safe laboratory environment.
This compound is recognized as a skin and eye irritant and a potential skin sensitizer.[1][2][3][4] Prolonged or repeated contact may lead to dermatitis.[1][3][5] Inhalation of vapors can also be harmful, potentially causing respiratory irritation.[1] Therefore, strict adherence to personal protective equipment (PPE) protocols and proper handling procedures is essential.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is necessary when handling BADGE. The following table summarizes the required PPE and other essential safety equipment.
| Equipment | Specifications and Use Cases |
| Hand Protection | Wear chemical-impermeable gloves.[6] Nitrile gloves are often cited as adequate for handling.[7] Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and vapors.[6][8] |
| Skin and Body Protection | A lab coat or other protective clothing is required to prevent skin contact.[5][6][8] In cases of potential significant exposure, impervious clothing may be necessary.[6] |
| Respiratory Protection | Use in a well-ventilated area.[3] If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[3][6] |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible in the work area. |
| Hygiene Practices | Wash hands thoroughly with soap and water after handling and before breaks.[1][3] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][3] |
Step-by-Step Handling and Disposal Plan
Following a systematic procedure for handling and disposal minimizes the risk of exposure and environmental contamination.
1. Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for BADGE.
-
Work Area Setup: Designate a specific, well-ventilated area for handling BADGE. A chemical fume hood is recommended.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling: Avoid direct contact with the skin and eyes.[3] Prevent the formation of dust and aerosols.[3] Use non-sparking tools and take measures to prevent electrostatic discharge.[3]
2. Accidental Spills:
-
Evacuate: If a spill occurs, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to soak up the liquid.[8][9]
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.[3][8] Wash the spill area with acetone (B3395972) followed by soap and water.[8]
-
Reporting: Report all spills to the appropriate laboratory safety personnel.
3. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][3] If skin irritation or a rash occurs, get medical advice.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
4. Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] A refrigerator is recommended for storage.[8]
5. Disposal:
-
Waste Collection: Collect all BADGE waste, including contaminated materials, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Method: Dispose of hazardous waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] All disposal activities must be in accordance with local, regional, and national regulations.[10] Do not allow the chemical to enter drains or waterways.[4]
Operational Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling of BADGE, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. dap.com [dap.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound | C21H24O4 | CID 2286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bisphenol A health and safety [talkcomposites.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.ie [fishersci.ie]
- 10. keypolymer.com [keypolymer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
